3-Fluoro-N-hydroxy-benzamidine
Description
Properties
CAS No. |
54872-79-6 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
3-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
WPJZGPLKRBIDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Fluoro-N-hydroxy-benzamidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Fluoro-N-hydroxy-benzamidine
Executive Summary
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amidine of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's core chemical properties, provides detailed synthetic and analytical protocols, and explores its established role as a serine protease inhibitor. By synthesizing data from authoritative sources, this guide explains the mechanistic basis for its biological activity, informed by an understanding of its structure-activity relationships. The inclusion of field-proven experimental methodologies is intended to equip researchers with the practical knowledge required to effectively utilize this compound in drug discovery and biochemical research.
Introduction: The Strategic Role of Fluorinated Benzamidines
In contemporary drug discovery, the incorporation of fluorine into small molecules is a well-established strategy for optimizing drug-like properties. The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
The benzamidine scaffold is a privileged structure, recognized as a potent pharmacophore for inhibiting serine proteases such as trypsin, thrombin, and plasmin.[3][4][5] Its positively charged amidinium group acts as a mimetic of the side chains of arginine and lysine, enabling it to bind with high affinity to the negatively charged S1 specificity pocket of these enzymes.[6]
The compound this compound combines these features, positioning it as a valuable tool for researchers. The N-hydroxy modification can introduce new hydrogen bonding capabilities and metal-chelating properties, potentially modulating the compound's inhibitory profile and pharmacokinetic properties. This guide serves as a technical resource for understanding and leveraging the unique attributes of this molecule.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's identity and physicochemical properties is foundational to its application in research.
-
IUPAC Name: 3-fluoro-N'-hydroxybenzenecarboximidamide
-
Synonyms: this compound
-
CAS Number: 54872-79-6[7]
-
Chemical Structure:

Physicochemical Data Summary
The following table summarizes key computed and experimental properties. It is important to note that while some data for the exact compound is available, other parameters are inferred from closely related analogs to provide a scientifically grounded estimation.
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₇FN₂O | [7] |
| Molecular Weight | 154.14 g/mol | [7][8] |
| XLogP3 | ~1.2 - 1.9 | Estimated based on analogs like 4-fluoro-N'-hydroxy-benzamidine (1.2)[8] and 3-chloro-4-fluoro-N-hydroxy-benzamidine (1.9).[9] This suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Melting Point | Not available | Data for the related 3-Fluorobenzamidine hydrochloride is ~160-165 °C.[10] The N-hydroxy derivative may have a different melting point. |
| Solubility | Soluble in water, alcohol, and organic solvents. | [10] (Reported for the hydrochloride salt of the related 3-Fluorobenzamidine). |
Synthesis and Characterization
The synthesis of N-hydroxy-benzamidines is typically achieved through the reaction of a corresponding benzonitrile with hydroxylamine. This method is efficient and provides a direct route to the target compound.
General Synthetic Pathway
The primary route involves the nucleophilic addition of hydroxylamine to the carbon of the nitrile group in 3-fluorobenzonitrile. The reaction is facilitated by a mild base, which deprotonates the hydroxylamine hydrochloride salt to generate the free hydroxylamine nucleophile.
Caption: General workflow for the synthesis and verification of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of N'-hydroxy-carboxamidines.[11]
-
Reagent Preparation: To a round-bottom flask, add 3-fluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.8 eq), and potassium carbonate (1.8 eq).
-
Solvent Addition: Add absolute ethanol to the flask to serve as the reaction solvent.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality behind reflux is to provide sufficient activation energy for the nucleophilic attack on the nitrile group.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with diethyl ether. This causes the product to precipitate.
-
Purification: Collect the solid product by filtration. Wash the solid with cold water to remove inorganic salts (e.g., KCl) and any remaining hydroxylamine.
-
Drying: Dry the purified product under vacuum or using an infrared lamp to yield this compound as a solid.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the chemical structure. The spectra should be consistent with a 3-substituted fluorophenyl ring and the N-hydroxy-amidine moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₇H₇FN₂O).[12]
-
Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound. A purity level of >95% is typically required for biological assays.
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as N-H, O-H, C=N, and C-F bonds.
Biological Activity and Mechanism of Action
The primary therapeutic interest in this compound stems from its potential as a serine protease inhibitor.
Mechanism of Serine Protease Inhibition
Benzamidines are classic competitive inhibitors.[5] They function by binding reversibly to the active site of the enzyme, preventing the natural substrate from binding.
-
Active Site Recognition: The amidinium group (-C(NH₂)₂⁺) is protonated at physiological pH. This positive charge is key to its function, as it forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket.
-
Mimicry: This interaction mimics the binding of the enzyme's natural substrates, arginine and lysine, which also feature positively charged side chains.
-
Competitive Inhibition: By occupying the active site, the benzamidine derivative physically blocks the substrate, thereby inhibiting enzyme activity. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme.
Caption: Benzamidine moiety binding to the S1 pocket of a serine protease.
Influence of the 3-Fluoro and N-Hydroxy Groups
-
3-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the meta position can influence the pKa of the amidinium group, potentially affecting its binding affinity. Furthermore, the C-F bond can engage in favorable orthogonal multipolar interactions with the enzyme backbone, further stabilizing the enzyme-inhibitor complex.[2]
-
N-Hydroxy Group: The hydroxyl group introduces an additional site for hydrogen bonding, which could form interactions with residues near the active site, thereby increasing binding affinity and specificity.
Experimental Protocol: In Vitro Trypsin Inhibition Assay
This protocol provides a self-validating system for quantifying the inhibitory potency (IC₅₀) of this compound against trypsin.
-
Principle: This is a colorimetric assay using the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Trypsin cleaves BAPNA to release p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 405 nm. A potent inhibitor will decrease the rate of p-nitroaniline formation.
-
Materials:
-
Bovine Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
BAPNA (substrate)
-
This compound (inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add:
-
Test Wells: Assay Buffer, trypsin solution, and varying concentrations of the inhibitor.
-
Positive Control (No Inhibition): Assay Buffer, trypsin solution, and DMSO (vehicle control).
-
Negative Control (No Enzyme): Assay Buffer and DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BAPNA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates of the test wells to the positive control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. Avoid contact with skin and eyes.[7][13]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
This compound is a strategically designed molecule that merges the well-documented serine protease inhibitory properties of the benzamidine scaffold with the advantageous physicochemical contributions of a fluorine substituent and an N-hydroxy group. Its straightforward synthesis and potent, mechanistically understood biological activity make it a valuable compound for academic research and as a lead structure in drug discovery programs targeting diseases where serine proteases are implicated. The protocols and data presented in this guide provide a robust framework for its effective application in the laboratory.
References
-
PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-N'-hydroxy-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Leven, M., et al. (2020). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Choose 3-Fluoro-benzamidine for Your Next Project? Retrieved from [Link]
-
Kavitha, R., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules. Retrieved from [Link]
-
Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-nitrophenyl)-3-fluoro-. Retrieved from [Link]
-
Chen, L., & Chen, C. H. (1995). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. Journal of the American Chemical Society. Retrieved from [Link]
-
Singh, R., et al. (2014). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Fisher Scientific. (2014). Benzamidine Hydrochloride Hydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-fluoro-n-hydroxy-4-methylbenzamidine. Retrieved from [Link]
-
ChemBK. (2024). 3-FLUORO-BENZAMIDINE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 3-fluoro-N-(3-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chloro-4-fluoro-N-hydroxy-benzamidine | C7H6ClFN2O | CID 6103398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 2-FLUORO-N-HYDROXY-BENZAMIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. PubChemLite - 3-fluoro-n-hydroxy-4-methylbenzamidine (C8H9FN2O) [pubchemlite.lcsb.uni.lu]
- 13. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-N-hydroxy-benzamidine
This guide provides a comprehensive technical overview for the synthesis of 3-Fluoro-N-hydroxy-benzamidine, a valuable intermediate in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, experimental protocols, and critical process considerations.
Introduction: The Significance of N-Hydroxyamidines
N-hydroxyamidine compounds, also known as amidoximes, are a class of organic molecules that have garnered significant interest in pharmaceutical research. Their structural features make them effective pharmacophores for enzyme inhibition and valuable as prodrugs to improve the bioavailability of parent amidine-containing drugs[1]. The introduction of a fluorine atom, as in this compound, can further enhance metabolic stability and binding affinity to biological targets, making it a key building block in the development of novel therapeutics[2].
This guide will focus on the most prevalent and practical synthetic route to this compound, detailing the reaction of 3-fluorobenzonitrile with hydroxylamine. We will explore the reaction mechanism, potential side reactions, and provide a detailed experimental protocol.
Primary Synthesis Pathway: From Nitrile to N-Hydroxyamidine
The most direct and industrially relevant method for the synthesis of this compound is the addition of hydroxylamine to 3-fluorobenzonitrile. This reaction is a well-established method for preparing a wide range of N-hydroxyamidines[3][4].
Reaction Overview
The overall transformation involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group in 3-fluorobenzonitrile.
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in a minimal amount of deionized water with stirring.
-
Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzonitrile (1 equivalent) in ethanol.
-
Reaction Execution: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 3-fluorobenzonitrile. Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The crude this compound can be further purified by recrystallization from an ethanol/water mixture to afford a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| Appearance | White crystalline solid |
| Melting Point (°C) | Data for the 3-fluoro isomer is not readily available in the provided search results, but for comparison, N'-Hydroxy-4-fluorobenzamidine has a melting point of 115-117 °C.[1] |
| ¹H NMR | Expected signals for aromatic protons and exchangeable protons of the N-hydroxyamidine group. |
| ¹³C NMR | Expected signals for the aromatic carbons and the amidine carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H, O-H, C=N, and C-F stretching vibrations. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 155.06. |
Alternative Synthesis Strategies
While the reaction of nitriles with hydroxylamine is the most direct route, other methods for the synthesis of N-hydroxyamidines exist and may be considered, particularly if the primary route proves problematic.
From Thioamides
An alternative high-yield synthesis involves the conversion of the nitrile to a thioamide, which is then treated with hydroxylamine. This method can sometimes avoid the formation of amide byproducts.[5]
Caption: Alternative synthesis via a thioamide intermediate.
From Imidoyl Chlorides
N-hydroxyamidines can also be prepared by reacting an imidoyl chloride with hydroxylamine.[6] The imidoyl chloride can be generated from the corresponding amide.
Safety Considerations
-
3-Fluorobenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a combustible liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydroxylamine Hydrochloride: This reagent is corrosive and can cause skin and eye irritation. It is also a potential skin sensitizer. Handle with care and appropriate PPE.
-
Diethyl Ether: Diethyl ether is highly flammable and should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of this compound is most effectively achieved through the reaction of 3-fluorobenzonitrile with hydroxylamine. This guide provides a robust framework for its preparation, from understanding the underlying reaction mechanism to a detailed experimental protocol and characterization. Careful control of reaction conditions is necessary to minimize the formation of the 3-fluorobenzamide byproduct. The alternative synthetic routes offer viable options should the primary pathway require optimization. The utility of this compound as a key intermediate in drug discovery underscores the importance of a reliable and well-understood synthetic procedure.
References
- An In-depth Technical Guide to N-Hydroxyamidine Compounds and their Synthesis - Benchchem. (URL: )
- An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- (PDF)
- Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C - RSC Publishing. (URL: )
- Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines)
- 3-Fluoro-benzamidine - Chem-Impex. (URL: )
- Preparation and Characteristics of N-Hydroxyamidines - IJESI. (URL: )
-
3-Fluorobenzonitrile | C7H4FN | CID 67880 - PubChem - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. ijesi.org [ijesi.org]
The Mechanism of Action of 3-Fluoro-N-hydroxy-benzamidine as a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the mechanism of action for 3-Fluoro-N-hydroxy-benzamidine, a representative of the hydroxyamidine class of enzyme inhibitors. The primary focus is on its role as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a high-value target in modern cancer immunotherapy.
Introduction: The Immunoregulatory Role of IDO1 in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, monomeric enzyme that serves as a pivotal regulator of immune responses.[1] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine, which is subsequently metabolized along the kynurenine pathway.[2][3]
In healthy physiological conditions, IDO1 helps maintain immune homeostasis and tolerance. However, many tumors exploit this pathway to evade immune surveillance.[2] The overexpression of IDO1 in the tumor microenvironment leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan, an amino acid crucial for T-cell activation and proliferation, leads to the arrest of effector T-cells.[1]
-
Accumulation of Kynurenine Metabolites: The buildup of downstream metabolites, collectively known as kynurenines, actively induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.
By creating this immunosuppressive shield, IDO1 allows cancer cells to escape destruction by the immune system.[1][2] Consequently, the development of small-molecule inhibitors to block IDO1 activity has become a highly attractive strategy in cancer immunotherapy, often explored in combination with other modalities like immune checkpoint inhibitors.[1][3]
The Hydroxyamidine Scaffold: A Privileged Moiety for IDO1 Inhibition
Structure-based drug design has identified the hydroxyamidine functional group as a highly effective pharmacophore for targeting IDO1.[1][4][5] this compound belongs to this class of compounds. The unique electronic and structural properties of the N-hydroxyamidine group allow for specific and high-affinity interactions within the enzyme's active site.
The fluorine substitution at the 3-position of the phenyl ring is a strategic chemical modification. Halogen atoms like fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, often leading to improved potency and pharmacokinetic profiles.[6][7]
Core Mechanism of Action: Heme-Coordinated Inhibition
The inhibitory action of this compound is centered on its direct interaction with the catalytic machinery in the active site of the IDO1 enzyme.
The IDO1 Active Site Architecture
The active site of IDO1 contains a protoporphyrin IX heme group with a central iron (Fe) atom.[3] This heme iron is the catalytic core, directly participating in the oxidative cleavage of tryptophan's indole ring. The active site can be broadly divided into a distal pocket (Pocket A) and a proximal pocket (Pocket B), which accommodate the substrate and position it for catalysis.[]
Inhibitor Binding Mode
Based on molecular modeling of related hydroxyamidine derivatives, the mechanism of inhibition is understood as follows[]:
-
Heme Coordination: The primary and most critical interaction involves the N-hydroxyamidine moiety. The oxygen atom of this group acts as a strong Lewis base, directly coordinating with the heme iron atom in its ferric (Fe³⁺) or ferrous (Fe²⁺) state. This coordination bond is stable and effectively blocks the binding of molecular oxygen, a co-substrate required for the catalytic reaction.[]
-
Active Site Occupancy: The 3-fluorophenyl ring of the inhibitor positions itself within the active site pockets. The phenyl group typically occupies the hydrophobic distal pocket (Pocket A), while the positioning of the fluorine atom can modulate interactions within a sub-pocket, enhancing binding affinity and selectivity over other heme-containing enzymes.[]
This dual mode of engagement—strong, direct coordination to the catalytic iron and shape-complementary occupancy of the substrate-binding pockets—makes this compound a potent, competitive inhibitor of IDO1.
Caption: Binding mode of this compound in the IDO1 active site.
The Kynurenine Pathway and Point of Inhibition
By inhibiting IDO1, this compound halts the catabolism of tryptophan at the first step. This action restores local tryptophan levels, enabling anti-tumor T-cells to regain their effector functions. Simultaneously, it prevents the production of immunosuppressive kynurenine metabolites.
Caption: Site of action of the inhibitor in the IDO1-mediated tryptophan pathway.
Quantitative Assessment of Inhibitory Potency
The efficacy of hydroxyamidine-based IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in both enzymatic and cellular assays. While specific data for the 3-fluoro derivative is not publicly available, data from structurally related and optimized compounds from this class demonstrate high potency.
| Compound ID | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| Epacadostat | 10 | 75 | [1] |
| Compound 14 | 5 | 50 | [1][4] |
| Compound 18 | 6 | 62 | [1][4] |
| Table 1: In vitro potency of representative hydroxyamidine and related IDO1 inhibitors. Lower values indicate higher potency. |
Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay
This protocol outlines a standard method to determine the IC₅₀ value of this compound against recombinant human IDO1.
Objective: To measure the concentration-dependent inhibition of IDO1 activity by quantifying the production of its product, kynurenine.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reductant)
-
Methylene Blue (Cofactor)
-
Catalase
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
This compound (Test Compound)
-
Trichloroacetic Acid (TCA) for reaction termination
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection
-
96-well microplates
-
Microplate reader (absorbance at 480 nm)
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 1 µM to 0.1 nM). Ensure the final DMSO concentration in the assay is consistent and low (<1%).
-
-
Enzyme Reaction Mixture Preparation (per well):
-
In a 96-well plate, add 50 µL of assay buffer containing L-Tryptophan (e.g., 200 µM final concentration), Ascorbic Acid (20 mM), Methylene Blue (10 µM), and Catalase (200 U/mL).
-
-
Initiation of Inhibition:
-
Add 25 µL of the diluted test compound to the appropriate wells.
-
Include "no inhibitor" controls (vehicle only) and "no enzyme" blanks.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Enzyme Reaction Initiation:
-
Add 25 µL of pre-diluted recombinant human IDO1 enzyme to all wells except the "no enzyme" blanks.
-
Incubate the plate at 25°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Product Detection:
-
Stop the reaction by adding 25 µL of 30% (w/v) TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow color development. The reagent reacts with kynurenine to form a yellow product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Subtract the background absorbance from the "no enzyme" wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound, as a member of the hydroxyamidine class, functions as a potent, heme-coordinating, competitive inhibitor of the IDO1 enzyme. Its mechanism of action is well-supported by structural and biochemical data from related compounds. By blocking the first step of the immunosuppressive kynurenine pathway, it restores the necessary conditions for an effective anti-tumor immune response.
The field continues to evolve, with ongoing research focused on optimizing the selectivity and pharmacokinetic properties of IDO1 inhibitors.[9][10] While early clinical trials of first-generation inhibitors in combination with checkpoint blockade yielded mixed results, a deeper understanding of the complex inhibition mechanisms and patient selection biomarkers is paving the way for next-generation therapeutics targeting this crucial immuno-oncology pathway.[3][10]
References
-
Jin, F., Hu, Q., Fei, H., Lv, H., Wang, S., Gui, B., Zhang, J., Tu, W., Zhang, Y., Zhang, L., Wan, H., Zhang, L., Hu, B., Yang, F., Bai, C., He, F., Zhang, L., & Tao, W. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195–201. [Link][1][4][5][11]
-
Patsnap. (2024). What are IDO1 inhibitors and how do they work? Patsnap Synapse. [Link][2]
-
Vogel, P., Pojer, F., & Majjigapu, S. R. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(21), 9562–9578. [Link][3][9][10]
-
Wang, G., Wang, X., & Yu, H. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 72. [Link][12]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Choose 3-Fluoro-benzamidine for Your Next Project? [Link][6]
Sources
- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The N-hydroxy-benzamidine Scaffold
An In-Depth Technical Guide to 3-Fluoro-N-hydroxy-benzamidine and its Therapeutic Potential as a Nitric Oxide Synthase Inhibitor
This guide provides a comprehensive technical overview of this compound, positioning it within the broader class of N-hydroxy-benzamidine compounds as potent and selective inhibitors of nitric oxide synthases (NOS). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemistry with actionable experimental insights to elucidate the therapeutic and research applications of this important chemical scaffold.
In the landscape of medicinal chemistry, the benzamidine moiety is a well-established pharmacophore, recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1] The introduction of a hydroxyl group to the amidine function, creating an N-hydroxy-benzamidine (or benzimidamide) structure, significantly alters its pharmacological profile. This modification shifts the primary target focus towards a critical family of signaling enzymes: the nitric oxide synthases (NOS).
This compound (CAS: 31703-04-5, Formula: C₇H₆FNO₂) is a representative member of this class.[2][3] The incorporation of a fluorine atom is a common strategy in modern drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability.[4] While this compound itself is not extensively characterized in peer-reviewed literature, its structural features strongly suggest its primary utility is as a pharmacological tool and a building block for the development of selective NOS inhibitors. This guide will, therefore, explore its function through the well-understood lens of its parent class.
The Primary Pharmacological Target: Nitric Oxide Synthases (NOS)
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes.[5] It is synthesized by three distinct isoforms of nitric oxide synthase:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a key role in neurotransmission, synaptic plasticity, and central blood pressure regulation.[5] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[6]
-
Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, eNOS-derived NO is critical for maintaining vascular tone (vasodilation), inhibiting platelet aggregation, and preventing leukocyte adhesion—acting as a key anti-atherosclerotic molecule.[5]
-
Inducible NOS (iNOS or NOS2): Its expression is induced in various cells, particularly macrophages, in response to pro-inflammatory stimuli like cytokines and bacterial lipopolysaccharide (LPS).[7] iNOS produces large, sustained amounts of NO as part of the immune response, but its dysregulation contributes to septic shock and chronic inflammatory diseases.[7]
Given the diverse and sometimes opposing roles of the NOS isoforms, the development of isoform-selective inhibitors is a paramount goal in drug discovery to maximize therapeutic benefit while minimizing off-target effects.[8] For example, selective inhibition of nNOS is sought for neuroprotection, while selective iNOS inhibition is a key strategy for treating inflammatory conditions.[6][7]
Mechanism of Action: Mimicking the Natural Substrate
The catalytic activity of all NOS isoforms involves a two-step oxidation of the guanidino nitrogen of L-arginine, utilizing molecular oxygen and NADPH as co-substrates.[5] This process yields L-citrulline and nitric oxide.
Compounds containing an N-hydroxyguanidine or a related amidine function, such as this compound, are potent inhibitors because they act as competitive mimetics of the natural substrate, L-arginine .[9] The amidine core structurally resembles the guanidinium group of L-arginine, allowing it to bind to the enzyme's active site.
The proposed mechanism of inhibition is as follows:
-
Active Site Recognition: The inhibitor, possessing the positively charged amidinium group, is electrostatically guided into the highly conserved, negatively charged active site of the NOS enzyme.
-
Competitive Binding: The inhibitor directly competes with L-arginine for binding to key residues and the heme cofactor within the catalytic center.
-
Enzyme Inactivation: By occupying the active site, the inhibitor prevents the binding and subsequent oxidation of L-arginine, thereby blocking the production of nitric oxide.
This competitive and reversible inhibition makes these compounds valuable tools for studying NOS-dependent signaling pathways.
Caption: Competitive inhibition of the NOS catalytic cycle.
Quantitative Insights and Applications in Drug Discovery
While specific inhibitory constants for this compound are not publicly available, data from structurally related amidine compounds highlight the potential potency and selectivity of this chemical class. These compounds serve as crucial pharmacological probes to dissect the roles of different NOS isoforms in cellular and animal models of disease.
Table 1: Representative Amidine-Based NOS Inhibitors
| Compound | Target Isoform(s) | Potency (IC₅₀ / Kᵢ) | Selectivity Profile | Reference |
| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | IC₅₀ ≈ 0.2 µM (all) | Non-selective | [9] |
| 4-Methyl-PCA | iNOS preference | IC₅₀ ≈ 2.4 µM (iNOS) | Shows preference for iNOS over eNOS/nNOS | [9] |
| Aminoguanidine | iNOS preference | IC₅₀ ≈ 2.1 µM (iNOS) | Preferential for iNOS | [10] |
| N-nitro-L-arginine (L-NA) | nNOS | Kᵢ ≈ 15 nM (nNOS) | Potent nNOS inhibitor | [6] |
| Compound 17 (Peptidomimetic) | nNOS | Kᵢ = 50 nM (nNOS) | >2100-fold vs eNOS; 70-fold vs iNOS | [8] |
This table illustrates the range of potencies and selectivities achievable with amidine-based scaffolds. The fluorinated structure of this compound suggests it could be engineered for enhanced potency and isoform selectivity.
Experimental Protocol: In Vitro NOS Inhibition Assay
To assess the inhibitory potential of compounds like this compound, a robust and validated in vitro assay is essential. The hemoglobin capture assay is a widely used method that measures the formation of the methemoglobin-nitrosyl complex, which can be monitored spectrophotometrically.
Objective: To determine the IC₅₀ value of a test compound against a purified NOS isoform.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS enzyme.
-
Assay Buffer: 100 mM HEPES, pH 7.4.
-
Substrate/Cofactor Mix: L-arginine (e.g., 10 µM final concentration), NADPH, CaCl₂, Calmodulin (for nNOS/eNOS), and Tetrahydrobiopterin (H₄B).
-
Hemoglobin Solution: Oxyhemoglobin in assay buffer.
-
Test Compound: this compound, serially diluted in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
96-well microplate and a UV-Vis spectrophotometer.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound. A typical starting concentration range for screening is 1 nM to 100 µM.
-
Reaction Setup: In each well of the microplate, add the assay buffer, substrate/cofactor mix, hemoglobin solution, and the desired concentration of the test compound. Include "no inhibitor" controls and "no enzyme" blanks.
-
Pre-incubation: Equilibrate the plate at room temperature for 5 minutes.
-
Initiation: Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 401 nm over a period of 60-120 seconds. This wavelength corresponds to the formation of the NO-hemoglobin complex.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for an in vitro NOS hemoglobin capture assay.
Conclusion and Future Perspectives
This compound represents a valuable chemical entity within the broader class of amidine-based NOS inhibitors. Its structure is primed for interaction with the L-arginine binding site of nitric oxide synthases. While this specific molecule requires further biological characterization, the principles outlined in this guide provide a robust framework for its evaluation and application. As a research tool, it can be used to probe NOS-dependent pathways. As a scaffold in medicinal chemistry, it holds potential for the development of next-generation, isoform-selective inhibitors for treating a spectrum of human diseases, from neurodegeneration to chronic inflammation. The strategic placement of the fluorine atom provides a key vector for optimizing the pharmacokinetic and pharmacodynamic properties of future drug candidates derived from this promising scaffold.
References
-
Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. [Link]
-
3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide. Stenutz. [Link]
-
3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC - PubMed Central. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH. [Link]
-
Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC - NIH. [Link]
-
3-Chloro-4-fluoro-N-hydroxy-benzamidine | C7H6ClFN2O | CID 6103398. PubChem. [Link]
-
Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. PubMed. [Link]
-
Aromatic reduced amide bond peptidomimetics as selective inhibitors of neuronal nitric oxide synthase. PubMed. [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central. [Link]
-
Benzamidine. Wikipedia. [Link]
-
Inhibition of nitric oxide synthase by cobalamins and cobinamides. PubMed - NIH. [Link]
-
Nitric oxide synthases: regulation and function. PMC - PubMed Central. [Link]
-
New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG Principal. [Link]
- US8278084B2 - Aminopyridine dimer compounds, compositions and related methods for neuronal nitric oxide synthase inhibition.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 31703-04-5|3-Fluoro-N-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Aromatic reduced amide bond peptidomimetics as selective inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-Fluoro-N-hydroxy-benzamidine and its Structural Analogs: Synthesis, Pharmacological Applications, and Drug Development Insights
Abstract
The benzamidine scaffold represents a cornerstone in medicinal chemistry, recognized for its ability to mimic the guanidinium group of arginine and interact with a multitude of biological targets, particularly serine proteases.[1][2] The introduction of a hydroxyl group on the amidine nitrogen to form N-hydroxy-benzamidines (also known as benzamidoximes) and further substitution on the aromatic ring, such as with a fluorine atom, creates a class of compounds with significantly altered physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound and its structural analogs, delving into their synthetic rationale, structure-activity relationships (SAR), and diverse therapeutic applications. A central theme is the strategic use of the N-hydroxy-amidine moiety as a prodrug to enhance the oral bioavailability of potent but poorly absorbed amidine-based drugs.[3][4][5][6]
Core Concepts: The Benzamidine and N-Hydroxy-benzamidine Moieties
The utility of benzamidine derivatives in drug design stems from their structural features. The parent benzamidine is a strong base that is protonated under physiological conditions, making it an excellent mimic for the side chain of arginine.[3][4] This property allows it to act as a competitive inhibitor for a wide range of enzymes that recognize arginine, most notably serine proteases like thrombin and trypsin.[2][7]
However, the strong basicity that confers potent biological activity also presents a significant biopharmaceutical challenge: poor oral absorption due to hydrophilicity and charge.[3][6] This is the primary impetus for developing N-hydroxy-benzamidine analogs.
The N-Hydroxy-benzamidine (Amidoxime) Advantage:
The addition of an N-hydroxy group to the amidine core creates an amidoxime. This modification serves several critical functions:
-
Reduced Basicity: The introduction of the electronegative oxygen atom significantly lowers the basicity of the amidine nitrogen.[3]
-
Improved Lipophilicity: The resulting amidoxime is less polar and more readily absorbed through the gastrointestinal tract.[3][4]
-
Prodrug Capability: Crucially, amidoximes can be reduced in vivo by enzyme systems, such as those involving cytochrome b5 and P450 enzymes, to regenerate the active amidine drug.[3][6] This makes the amidoxime an ideal prodrug moiety for amidine-based therapeutics.
The fluorine atom at the 3-position (meta-position) of the benzene ring further modulates the compound's electronic properties and can influence binding affinity, selectivity, and metabolic stability. 3-Fluoro-benzamidine is a key intermediate in the synthesis of various pharmaceuticals, particularly enzyme inhibitors.[8]
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs typically follows a rational, multi-step pathway. The choice of starting material and reagents is dictated by the desired substitutions on the aromatic ring and the amidine group.
General Synthesis Workflow
A common and efficient pathway begins with a substituted benzonitrile. This workflow allows for the late-stage introduction of the N-hydroxy-amidine functionality, which is advantageous for creating a library of analogs.
Sources
- 1. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element
An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzamidines
In the landscape of medicinal chemistry, the benzamidine scaffold stands as a "privileged" structure, renowned for its ability to mimic the side chains of arginine and lysine. This mimicry allows it to act as a potent and selective inhibitor of various enzymes, particularly serine proteases like thrombin and trypsin, which play critical roles in coagulation, digestion, and inflammation.[1][2] The core of its inhibitory power lies in the positively charged amidinium group, which forms strong ionic interactions with negatively charged residues (typically aspartate) in the S1 specificity pocket of these enzymes.[1]
However, the journey from a simple inhibitor to a viable drug candidate is fraught with challenges, including poor metabolic stability, low oral bioavailability, and off-target effects. This is where the strategic incorporation of fluorine becomes transformative. Fluorine, the most electronegative element, is a powerhouse tool in drug design.[3][4] Its small size allows it to replace hydrogen without significant steric penalty, yet its unique electronic properties can profoundly alter a molecule's physicochemical and pharmacological profile.[5][6] By fluorinating the benzamidine scaffold, researchers can fine-tune its properties to enhance potency, selectivity, and drug-like characteristics, creating a new generation of highly effective therapeutic agents.[7][8]
This guide provides a comprehensive technical overview of the biological activity of fluorinated benzamidines, synthesizing field-proven insights into their design, mechanism of action, structure-activity relationships (SAR), and the experimental workflows required for their evaluation.
Pillar 1: The Physicochemical Impact of Fluorination
The decision to introduce fluorine is a calculated one, aimed at modulating key molecular properties that govern a drug's behavior. The causality behind these improvements is rooted in the fundamental characteristics of the carbon-fluorine bond.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby basic groups, such as the amidine moiety.[4] While the amidine group needs to be protonated to bind effectively to its target, reducing its basicity can be advantageous. A less basic compound is less likely to be charged at physiological pH, which can improve its ability to cross cell membranes and enhance oral bioavailability.[3]
-
Enhanced Lipophilicity: The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, generally increases the lipophilicity (logP) of a molecule.[4][5] This can lead to improved membrane permeability and better penetration into tissues, including the central nervous system (CNS).[7] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased susceptibility to efflux pumps.[7]
-
Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~472 kJ/mol) compared to a C-H bond.[4] Replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine can effectively block oxidation by cytochrome P450 enzymes.[4][9] This "metabolic shielding" increases the compound's half-life and systemic exposure, often leading to a more favorable dosing regimen.[9]
-
Conformational Control and Binding Interactions: Fluorine can influence molecular conformation through electrostatic and hyperconjugation effects.[7] It can also participate in unique, non-covalent interactions within a protein's active site, including dipole-dipole, C-F···C=O, and other multipolar interactions, which can contribute to enhanced binding affinity and selectivity.[10][11]
Diagram 1: The Strategic Impact of Fluorination on Drug Properties
This diagram illustrates the cascading effects of incorporating fluorine into a drug candidate, starting from fundamental physicochemical changes to the ultimate improvements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Caption: Causality of fluorination in drug design.
Pillar 2: Synthesis of Fluorinated Benzamidines
The growing demand for fluorinated pharmaceuticals has spurred significant innovation in synthetic chemistry, particularly in methods that allow for the late-stage introduction of fluorine. This approach is highly valuable as it allows a common, non-fluorinated intermediate to be diversified at a later step, which is efficient for building a library of compounds for SAR studies.
Key synthetic strategies include:
-
Nucleophilic Fluorination: This classic approach often involves the displacement of a leaving group (e.g., a nitro group or another halogen) on an aromatic ring with a fluoride source, such as in the synthesis of 2,3,5-trifluorobenzamides from tetrafluorobenzamides.[12]
-
Deoxyfluorination: Reagents like DAST (diethylaminosulfur trifluoride) can convert alcohols or carbonyl groups into C-F or CF₂ groups, respectively.[7]
-
Modern Metal-Mediated Techniques: The development of metal-catalyzed methods has enabled the precise and regioselective fluorination of complex molecules under milder conditions, a significant advancement for drug discovery programs.[13]
-
Amide Coupling: Standard amide bond formation reactions can be used to couple a fluorinated benzoic acid with an appropriate amine, or vice-versa, to construct the final benzamidine derivative.[14]
Pillar 3: Biological Targets and Structure-Activity Relationships (SAR)
Fluorinated benzamidines primarily target enzymes that process arginine or lysine substrates. Their biological activity is a direct function of their structural features.
Primary Targets: Serine Proteases Benzamidines are classic competitive inhibitors of serine proteases such as thrombin, plasmin, trypsin, and acrosin.[1][2] The interaction is characterized by:
-
S1 Pocket Recognition: The protonated amidinium group forms a salt bridge with the key aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.
-
Aromatic Interactions: The benzene ring of the benzamidine typically engages in hydrophobic or pi-stacking interactions with residues lining the active site.
The Role of Fluorine in SAR The placement and nature of fluorine substituents dictate the compound's potency and selectivity.
-
Position: Fluorine atoms at the ortho or meta positions can influence the orientation of the benzamidine within the active site through steric and electronic effects, potentially forming favorable interactions with the protein backbone or side chains.[10] A para substitution can extend deeper into the binding pocket.
-
Electron-Withdrawing Effects: Fluorination enhances the acidity of the amidinium proton, which can strengthen hydrogen bonding with the target enzyme.[15]
-
Hydrophobicity: The hydrophobicity of the substituent significantly affects binding to enzymes like thrombin.[1] A trifluoromethyl group can provide a strong hydrophobic interaction, driving binding affinity.
Table 1: Conceptual Structure-Activity Relationship (SAR) for Fluorinated Benzamidine Inhibitors
| Substitution Pattern | Rationale / Causality | Expected Impact on Activity |
| No Fluorine (Parent) | Baseline ionic and hydrophobic interactions. | Moderate Potency |
| Monofluoro- (ortho) | May induce a conformational twist; potential for weak H-bonds. | Potency may increase or decrease depending on specific protein topology. |
| Monofluoro- (meta) | Strong inductive effect on pKa; minimal steric clash. | Often increases potency by optimizing electronic properties. |
| Monofluoro- (para) | Extends into the binding pocket; moderate lipophilicity increase. | Generally well-tolerated; can improve potency. |
| Difluoro- (e.g., 2,4-diF) | Combination of steric and strong electronic effects. | Can significantly enhance potency and selectivity if interactions are complementary. |
| Trifluoromethyl- (CF₃) | Strong electron-withdrawing effect and significant increase in lipophilicity. | Often leads to a large increase in potency by blocking metabolism and providing strong hydrophobic contacts.[7] |
Pillar 4: Experimental Protocols for Biological Evaluation
A rigorous and systematic evaluation workflow is essential to characterize the biological activity of newly synthesized fluorinated benzamidines. Each protocol must be self-validating, incorporating appropriate controls to ensure data integrity.
Diagram 2: Experimental Workflow for Screening Fluorinated Benzamidines
This diagram outlines a typical screening cascade, from initial high-throughput screening against the primary target to more complex cell-based and secondary assays to determine selectivity and cytotoxicity.
Caption: A typical screening cascade for enzyme inhibitors.
Protocol 1: In Vitro Serine Protease Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a serine protease like trypsin.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
- Enzyme Stock Solution: Prepare a stock solution of Trypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the final working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
- Substrate Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA) in DMSO. Dilute to the final working concentration (e.g., 1 mM) in Assay Buffer.
- Test Compound: Prepare a 10 mM stock solution of the fluorinated benzamidine in DMSO. Create a series of 2-fold serial dilutions in Assay Buffer.
2. Assay Procedure (96-well plate format):
- Add 20 µL of each test compound dilution to the appropriate wells.
- Add 20 µL of Assay Buffer to the "No Inhibitor" (100% activity) control wells.
- Add 20 µL of a known potent inhibitor (e.g., benzamidine) to the "Positive Control" wells.
- Add 160 µL of Assay Buffer to the "Blank" (no enzyme) wells.
- Initiate the reaction by adding 20 µL of the diluted enzyme solution to all wells except the "Blank" wells.
- Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Add 20 µL of the substrate solution to all wells to start the enzymatic reaction. The total volume should be 200 µL.
- Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
3. Data Analysis:
- Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTS) Assay
This protocol assesses the general cytotoxicity of the compounds against a relevant cell line (e.g., HEK293 for general toxicity or a specific cancer cell line).[16][17]
1. Cell Seeding:
- Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
- Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate for 24 hours to allow cells to adhere.
2. Compound Treatment:
- Prepare serial dilutions of the fluorinated benzamidine compounds in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[16]
- Include a "Vehicle Control" (medium with DMSO only) and a "Positive Control" for cell death (e.g., doxorubicin).
- Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
- Incubate for a specified period (e.g., 48 or 72 hours).
3. MTS Assay and Measurement:
- Add 20 µL of MTS reagent to each well.[16]
- Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
- Measure the absorbance at 490 nm using a microplate reader.[16]
4. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Calculate the percent viability for each concentration relative to the vehicle control (100% viability).
- Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Conclusion and Future Perspectives
The strategic fluorination of the benzamidine scaffold is a powerful and validated approach in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can systematically address the inherent liabilities of this privileged structure, enhancing its metabolic stability, oral bioavailability, and target selectivity.[4][7] The continued development of novel synthetic fluorination methods will further expand the chemical space available for exploration, enabling the creation of even more sophisticated and finely-tuned inhibitors.[13] As our understanding of the subtle yet profound effects of fluorine on molecular interactions deepens, fluorinated benzamidines will undoubtedly continue to emerge as promising clinical candidates for a wide range of therapeutic areas, from thrombosis and inflammation to oncology.
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Taylor & Francis. The role of fluorine in medicinal chemistry.
- Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
- Pal, R. K., Singh, D. V., Patel, S., Mahto, G., & Chandra, G. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
- Mezencev, R., et al. (2018).
- BenchChem. Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- ResearchGate. (2014). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Benzylamines in Modern Drug Discovery.
- BenchChem. Comparative Study on the Biological Activity of Benzamide Analogs.
- Daunys, G., et al. (2024).
- ResearchGate. (2024).
- Hall, H., et al. (1995). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. PubMed.
- Ward, S. C., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Parrish, R. F., et al. (1978).
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.
- Silverman, R. B., & Zhuang, Z. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Kumar, A., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
- Potemkin, V., et al. (2022). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.
- Stypczyńska, A., et al. (2023). Selected Chromatographic Methods for Determining the Biological Activity of Substances.
- ResearchGate. (2019). Case studies of fluorine in drug discovery | Request PDF.
- Baker, B. R., & Cory, M. (1971). Irreversible enzyme inhibitors. 186. Irreversible inhibitors of the C'la component of complement derived from m-(phenoxypropoxy)benzamidine by bridging to a terminal sulfonyl fluoride. Journal of Medicinal Chemistry.
- Sbardella, G., et al. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. PubMed.
- Royal Society of Chemistry. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology.
- Bentham Science.
- ResearchGate. (2023). Fluorination in the synthetic pathway of fluorinated benzamides via... | Download Scientific Diagram.
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
- CyberLeninka.
- Taniya, O. S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- Barnes-Seeman, D., et al. (2014).
- Beier, P., & Ostrovskyi, D. (2019). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
- ResearchGate.
- Grenier, D., et al. (2001). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. PubMed.
- Clement, B., et al. (1981).
- Pijper, A. D., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. researchgate.net [researchgate.net]
- 10. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 11. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 3-Fluoro-N-hydroxy-benzamidine for Researchers and Drug Development Professionals
Introduction: Unveiling 3-Fluoro-N-hydroxy-benzamidine, a Promising Scaffold in Chemical Biology
This compound, more systematically known as 3-Fluorobenzamidoxime, is a fluorinated aromatic compound that has garnered increasing interest within the scientific community. Its unique structural features, combining a fluorinated benzene ring with a reactive amidoxime moiety, position it as a versatile building block in the design and synthesis of novel therapeutic agents and agrochemicals. The strategic placement of the fluorine atom at the meta position influences the molecule's electronic properties, enhancing its potential for specific biological interactions and improving metabolic stability, a critical consideration in modern drug discovery. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, applications, and a curated list of suppliers to facilitate its acquisition for research purposes.
Correct Identification of the Compound:
It is crucial to note that the compound of interest is most accurately identified in chemical literature and supplier catalogs under the name 3-Fluorobenzamidoxime or its IUPAC name, 3-fluoro-N'-hydroxybenzenecarboximidamide .
CAS Number: 54872-79-6[1]
Physicochemical Properties: A Tabulated Overview
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and guiding its application in research. The following table summarizes the key properties of 3-Fluorobenzamidoxime.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | Smolecule[2] |
| Molecular Weight | 154.14 g/mol | Smolecule[2] |
| IUPAC Name | 3-fluoro-N'-hydroxybenzenecarboximidamide | Smolecule[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich |
Synthesis and Chemical Reactivity
The synthesis of 3-Fluorobenzamidoxime can be approached through several routes, primarily involving the modification of a benzamidine or benzonitrile precursor. One common conceptual pathway involves the reaction of 3-fluorobenzonitrile with hydroxylamine. This reaction leverages the nucleophilic attack of hydroxylamine on the nitrile carbon, followed by rearrangement to form the amidoxime.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthesis of 3-Fluorobenzamidoxime.
The fluorine substituent is generally stable under these reaction conditions. The amidoxime functional group, however, imparts a degree of reactivity to the molecule, allowing for further chemical modifications. It can participate in various reactions, including cyclizations to form heterocyclic systems, which are prevalent in many biologically active molecules.
Applications in Research and Development
The unique combination of a fluorine atom and an amidoxime group makes 3-Fluorobenzamidoxime a valuable tool for medicinal chemists and drug discovery professionals.
Antimicrobial Drug Discovery
The amidoxime moiety is a known pharmacophore in various antimicrobial agents. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of potential drug candidates, potentially leading to improved cell permeability and in vivo efficacy. Research in this area focuses on synthesizing derivatives of 3-Fluorobenzamidoxime and evaluating their activity against a panel of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential bacterial enzymes.
Enzyme Inhibition
Benzamidine derivatives are well-known inhibitors of serine proteases, a class of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and cancer. The N-hydroxy functionality and the fluoro-substituent of 3-Fluorobenzamidoxime can be exploited to design potent and selective inhibitors of specific enzyme targets. The fluorine atom can form key hydrogen bonds or engage in favorable electrostatic interactions within the enzyme's active site, thereby increasing binding affinity and inhibitory potency.
A conceptual workflow for screening 3-Fluorobenzamidoxime derivatives as enzyme inhibitors is outlined below:
Caption: Workflow for developing enzyme inhibitors.
Agrochemical Research
Similar to its applications in human health, 3-Fluorobenzamidoxime can serve as a precursor for the development of novel pesticides and herbicides. The introduction of fluorine into agrochemical candidates can lead to enhanced efficacy, better crop penetration, and favorable environmental degradation profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-Fluorobenzamidoxime.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Suppliers
3-Fluorobenzamidoxime (CAS 54872-79-6) is available from several chemical suppliers that specialize in providing building blocks for research and development. A list of potential suppliers includes:
| Supplier | Website |
| Sigma-Aldrich | [2] |
| Smolecule | [2] |
| Ambeed, Inc. | (Available through Sigma-Aldrich)[2] |
| Apollo Scientific | [3] |
| Benchchem | [4] |
| Combi-Blocks | [5] |
| Suzhou Health Chemicals Co., Ltd. | (Product listed on chemical marketplaces)[6] |
Disclaimer: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Conclusion
This compound (3-Fluorobenzamidoxime) represents a molecule of significant interest for researchers in drug discovery and agrochemical development. Its unique chemical structure, characterized by the presence of a fluorine atom and an amidoxime group, provides a versatile platform for the synthesis of novel, biologically active compounds. This guide has provided a foundational understanding of its properties, synthesis, applications, and procurement. As research continues to explore the potential of fluorinated scaffolds, 3-Fluorobenzamidoxime is poised to remain a valuable tool in the pursuit of innovative chemical solutions to biological challenges.
References
-
Suzhou Health Chemicals Co., Ltd. Selling Leads page 2087. [Link]
Sources
- 1. Buy 3-Fluorobenzamidoxime | 54872-79-6 [smolecule.com]
- 2. 3-Fluorobenzamidoxime | 54872-79-6 [sigmaaldrich.com]
- 3. Fluorinated Oximes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. Selling Leads page 100 Suzhou Health Chemicals Co., Ltd. - Selling Leads [healthchems.lookchem.com]
Methodological & Application
Characterizing 3-Fluoro-N-hydroxy-benzamidine as an Enzyme Inhibitor: A Detailed Assay Protocol
Application and Protocol Guide
Abstract
This guide provides a comprehensive framework for the enzymatic characterization of 3-Fluoro-N-hydroxy-benzamidine, a member of the potent N-hydroxy-benzamidine class of enzyme inhibitors. These compounds are of significant interest in drug discovery due to their ability to target key enzymes in various pathological pathways.[1][2] We will delve into the mechanistic principles behind their inhibitory action and present a detailed, field-proven protocol for determining their inhibitory potency, using Indoleamine 2,3-dioxygenase 1 (IDO1) as a primary example. Additionally, we will discuss adaptations of this protocol for other relevant enzyme targets, such as Nitric Oxide Synthase (NOS) and Arginase. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this and similar compounds.
Introduction: The Therapeutic Potential of N-hydroxy-benzamidine Derivatives
N-hydroxy-benzamidine derivatives represent a class of small molecules with significant therapeutic potential, primarily owing to their efficacy as enzyme inhibitors.[2] The inclusion of a fluorine atom, as in this compound, can enhance metabolic stability and binding affinity, making it a valuable candidate for drug design.[1] This structural motif is particularly effective at inhibiting enzymes that play critical roles in immunology, cardiovascular disease, and neurodegeneration.[2][3]
Key enzyme families targeted by this class of inhibitors include:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[4] By depleting tryptophan, IDO1 suppresses T-cell function and promotes immune tolerance, making it a prime target in cancer immunotherapy.[2][4]
-
Nitric Oxide Synthases (NOS): A family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule.[5] Overproduction of NO is implicated in inflammatory conditions and septic shock, making NOS inhibitors valuable therapeutic agents.[3] The amidine function is known to be a feature of many NOS inhibitors.[6]
-
Arginase: This enzyme competes with NOS for the common substrate L-arginine, converting it to ornithine and urea.[7][8] Inhibition of arginase can increase the availability of L-arginine for NO production, which is beneficial in certain cardiovascular contexts.[7][9]
This guide will focus on a detailed protocol for an IDO1 inhibition assay, as it represents a highly relevant and well-characterized system for this class of compounds.
Mechanistic Rationale and Assay Principle
The inhibitory activity of N-hydroxy-benzamidine derivatives against enzymes like IDO1 is rooted in their ability to chelate the ferric iron within the enzyme's active site heme group. This interaction prevents the binding and subsequent oxidation of the natural substrate, L-tryptophan. The N-hydroxyamidine moiety is a key pharmacophore responsible for this high-affinity binding.
The core principle of the inhibition assay is to quantify the enzymatic activity of IDO1 in the presence and absence of the inhibitor. IDO1 activity is determined by measuring the rate of conversion of L-tryptophan to its product, N-formylkynurenine (NFK).[4] A decrease in the rate of NFK production in the presence of this compound is indicative of enzyme inhibition.
Caption: IDO1 Catalysis and Inhibition Pathway.
Featured Protocol: IDO1 Inhibition Assay (Fluorometric)
This protocol is adapted from established methodologies for measuring IDO1 activity and is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.[4][10] The assay relies on a fluorogenic developer that selectively reacts with the enzymatic product, NFK, to generate a highly fluorescent signal.
Materials and Reagents
-
Enzyme: Recombinant Human IDO1
-
Inhibitor: this compound
-
Substrate: L-Tryptophan
-
Positive Control Inhibitor: Epacadostat (or another known IDO1 inhibitor)
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5) containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.
-
Developer Solution: Commercially available or custom-prepared solution that reacts with NFK to produce a fluorescent product (e.g., as described in Sigma-Aldrich kit MAK356).[4]
-
Reaction Termination Solution: 30% (w/v) Trichloroacetic Acid (TCA)
-
Plate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader (λex = 402 nm / λem = 488 nm).
Reagent Preparation
-
Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Note: Solubility should be confirmed. Sonication may be required.
-
Substrate Solution (2X): Prepare a solution of L-Tryptophan in Assay Buffer at twice the final desired concentration (e.g., 400 µM for a final concentration of 200 µM).
-
Enzyme Working Solution: Dilute the recombinant IDO1 in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
Experimental Workflow
Caption: Step-by-step IDO1 inhibition assay workflow.
Step-by-Step Assay Protocol
-
Inhibitor Plating: Create a serial dilution series of the this compound stock solution directly in the 96-well plate. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Also, prepare wells for:
-
100% Activity Control: No inhibitor (add DMSO vehicle only).
-
0% Activity Control (Background): No enzyme.
-
Positive Control: A known IDO1 inhibitor at a concentration of >10x its IC50.
-
-
Enzyme Addition: Add the IDO1 enzyme working solution to all wells except the "No Enzyme" control.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the 2X L-Tryptophan solution to all wells to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 30% TCA to each well. Centrifuge the plate to pellet the precipitated protein.
-
Product Development: Transfer the supernatant to a new black 96-well plate. Add the Fluorogenic Developer Solution to each well.[4]
-
Development Incubation: Seal the plate and incubate as required by the developer (e.g., 3 hours at 45°C).[4] Allow the plate to cool to room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 402 nm and emission at 488 nm.
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, subtract the background fluorescence (No Enzyme control) from all other readings. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor))
IC50 Determination
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Sample Data Table
| [Inhibitor] (µM) | Log [Inhibitor] | % Inhibition |
| 100.000 | 2.00 | 98.5 |
| 33.333 | 1.52 | 95.2 |
| 11.111 | 1.05 | 89.1 |
| 3.704 | 0.57 | 75.4 |
| 1.235 | 0.09 | 51.2 |
| 0.412 | -0.38 | 24.8 |
| 0.137 | -0.86 | 10.1 |
| 0.046 | -1.34 | 2.5 |
| 0.015 | -1.82 | 0.8 |
| 0.000 | - | 0.0 |
| Calculated IC50: | 1.21 µM |
Alternative Target Enzyme Assays
The general principles of this protocol can be adapted to other potential targets of this compound.
-
Nitric Oxide Synthase (NOS) Assay:
-
Principle: Measures the conversion of L-Arginine to L-Citrulline.[11] This is often done using radiolabeled [³H]-L-Arginine and quantifying the formation of [³H]-L-Citrulline.
-
Detection: Scintillation counting.
-
Key Reagents: NOS isoform (e.g., iNOS, nNOS), L-Arginine (radiolabeled), NADPH, and necessary cofactors (e.g., calmodulin, BH4).[5]
-
-
Arginase Assay:
-
Principle: Measures the hydrolysis of L-Arginine to urea and L-ornithine.[7] The most common method involves quantifying the amount of urea produced.
-
Detection: Colorimetric. Urea is reacted with α-isonitrosopropiophenone to produce a colored product.
-
Key Reagents: Arginase enzyme, L-Arginine, and urea detection reagents.
-
Conclusion
This application note provides a robust and detailed protocol for characterizing the inhibitory activity of this compound, with a specific focus on IDO1. The described fluorometric assay is a high-throughput and sensitive method for determining inhibitor potency (IC50). By understanding the mechanistic basis of inhibition and applying rigorous, well-controlled experimental design, researchers can effectively evaluate this and similar compounds for their therapeutic potential in drug discovery programs targeting enzymes like IDO1, NOS, and Arginase.
References
-
Chem-Impex. 3-Fluoro-benzamidine. [Link]
- Google Patents.
-
Toda, N., et al. (1996). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. PubMed. [Link]
-
Yin, L., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Yamabe, H., et al. (1998). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. PubMed. [Link]
-
Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. [Link]
-
Buga, G. M., et al. (1998). Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Li, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Research Square. [Link]
-
Boucher, J. L., et al. (1999). Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. British Journal of Pharmacology. [Link]
-
Pope, A. J., et al. (2018). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PLOS ONE. [Link]
-
Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]
-
Li, Y., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & Therapeutics. [Link]
-
Aso, M., et al. (2019). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated.... RSC Publishing. [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
PubChem. 3-Chloro-4-fluoro-N-hydroxy-benzamidine. [Link]
-
Bence, K., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI. [Link]
-
Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine. [Link]
-
Braun, D., et al. (2005). A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation. Blood. [Link]
-
Pufahl, R. A., et al. (1997). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology. [Link]
-
National Eye Institute. Arginase Inhibitors. [Link]
-
Hey, C., et al. (1997). Inhibition of arginase in rat and rabbit alveolar macrophages by Nω-hydroxy-D,L-indospicine, effects on L-arginine utilization by nitric oxide synthase. British Journal of Pharmacology. [Link]
-
Ur Rasool, J., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. [Link]
-
PubChem. 3-fluoro-N-(3-nitrophenyl)benzamide. [Link]
-
SpectraBase. 3-fluoro-N-(3-nitrophenyl)benzamide - Vapor Phase IR - Spectrum. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginase Inhibitors | NEDP [nedp.com]
- 9. Inhibition of arginase in rat and rabbit alveolar macrophages by Nω-hydroxy-D,L-indospicine, effects on L-arginine utilization by nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-Fluoro-N-hydroxy-benzamidine in Serine Protease Studies
Introduction: A Strategic Approach to Serine Protease Inhibition
Serine proteases represent a vast and functionally diverse family of enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous pathological conditions, making them significant targets for therapeutic intervention. The development of specific and effective serine protease inhibitors is, therefore, a cornerstone of modern drug discovery.
This guide focuses on 3-Fluoro-N-hydroxy-benzamidine , a specialized small molecule inhibitor designed for nuanced studies of serine proteases. We will delve into its mechanism of action, provide detailed protocols for its application in enzymatic assays, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their serine protease research programs.
Benzamidine itself is a well-established reversible competitive inhibitor of trypsin-like serine proteases.[1] The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, potentially enhancing its binding affinity, metabolic stability, or pharmacokinetic profile.[2] The N-hydroxy (amidoxime) functionality serves a dual purpose: it can act as a prodrug, being reduced in situ to the active amidine, and it may also present unique interactions with the enzyme's active site.[2][3]
Chemical Profile of this compound
A clear understanding of the inhibitor's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | Inferred from related compounds |
| Molecular Weight | 154.14 g/mol | Inferred from related compounds |
| Appearance | White to off-white solid | Typical for benzamidine derivatives |
| Solubility | Soluble in DMSO and aqueous buffers | General property of similar compounds |
Proposed Synthesis of this compound
For researchers interested in the chemical biology of this inhibitor, a plausible synthetic route starting from 3-fluorobenzonitrile is outlined below. This method is based on the well-documented reaction of nitriles with hydroxylamine to form N-hydroxyamidines (amidoximes).[4][5]
Caption: Plausible synthesis of this compound.
Protocol for Synthesis:
-
Dissolution: Dissolve 3-fluorobenzonitrile in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition of Reagents: Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) to neutralize the hydrochloride and liberate free hydroxylamine.
-
Reaction: Heat the mixture under reflux for several hours to facilitate the nucleophilic addition of hydroxylamine to the nitrile carbon.
-
Work-up and Purification: After cooling, the product can be isolated by extraction and purified by recrystallization or column chromatography.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action: A Prodrug Approach to Competitive Inhibition
This compound is proposed to function as a prodrug, which is enzymatically converted to the active inhibitor, 3-fluorobenzamidine, within the biological system under study.[3][6][7] This bioactivation is typically a reduction reaction.[7]
Caption: Prodrug mechanism of this compound.
The resulting 3-fluorobenzamidine acts as a reversible competitive inhibitor . It mimics the natural substrates of trypsin-like serine proteases, which typically cleave after positively charged amino acid residues like arginine and lysine. The positively charged amidinium group of the inhibitor binds to the S1 specificity pocket of the enzyme, which is characterized by a conserved aspartate residue at the bottom. This binding event physically occludes the active site, preventing the substrate from binding and being processed.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol provides a robust method for determining the inhibitory potency of this compound against a target serine protease using a fluorogenic substrate.
Materials:
-
Target Serine Protease: (e.g., Trypsin, Thrombin, Plasmin)
-
This compound: Stock solution in DMSO
-
Fluorogenic Substrate: (e.g., Boc-Val-Pro-Arg-AMC for Thrombin, Z-Gly-Gly-Arg-AMC for Trypsin)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for serine protease inhibition assay.
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentrations should span a range that is expected to produce a full inhibition curve (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (DMSO in assay buffer).
-
Assay Plate Setup: To the wells of a 96-well black microtiter plate, add 50 µL of the appropriate inhibitor dilution or vehicle control.
-
Enzyme Addition and Pre-incubation: Add 25 µL of the serine protease working solution to each well. Gently mix and pre-incubate the plate at 37°C for 15 minutes. This pre-incubation allows for the potential enzymatic conversion of the prodrug to the active inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate working solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore of the substrate (e.g., for AMC, Ex/Em = 360/460 nm).
Data Analysis and Interpretation
1. Determination of Initial Velocities:
For each inhibitor concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
2. Calculation of IC₅₀:
The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%. To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
Fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.
3. Determination of the Inhibition Constant (Kᵢ):
For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation[8]:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis-Menten constant of the substrate for the enzyme. The Kₘ should be determined in a separate experiment by measuring the initial reaction velocities at varying substrate concentrations in the absence of the inhibitor.
Hypothetical Data Summary:
| Serine Protease | Substrate (Kₘ) | This compound IC₅₀ | Calculated Kᵢ |
| Trypsin | Z-GGR-AMC (50 µM) | 1.5 µM | 0.5 µM |
| Thrombin | Boc-VPR-AMC (10 µM) | 5.2 µM | 2.6 µM |
| Plasmin | Boc-VLR-AMC (25 µM) | 3.8 µM | 1.9 µM |
This data is for illustrative purposes only.
Conclusion and Best Practices
This compound is a valuable tool for the study of serine proteases, likely acting as a prodrug that is converted to the active competitive inhibitor, 3-fluorobenzamidine. Its fluorinated nature may confer advantageous properties for drug development studies.
Key Considerations for Experimental Success:
-
Enzyme Purity and Activity: Ensure the use of a highly purified and active enzyme preparation for reliable kinetic data.
-
Substrate Concentration: The choice of substrate concentration relative to its Kₘ will influence the apparent IC₅₀ value. It is crucial to know the Kₘ of your substrate under the specific assay conditions.
-
Prodrug Conversion: The pre-incubation step is important to allow for the potential conversion of the N-hydroxy form to the active amidine. The efficiency of this conversion may vary depending on the biological system (e.g., presence of reducing agents or specific enzymes).
-
Solvent Effects: Keep the final concentration of DMSO in the assay low (typically <1%) to avoid effects on enzyme activity.
By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively employ this compound to probe the function of serine proteases and accelerate the discovery of novel therapeutics.
References
- Clement, B., Schmitt, S., & Zimmermann, M. (1988). Enzymatic reduction of benzamidoxime to benzamidine. Archiv der Pharmazie, 321(12), 955-956.
- Clement, B., & Zimmermann, M. (2003). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 31(7), 935-940.
- Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.
- Kollár, L., et al. (2017). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 15(3), 563-570.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
-
Organic Syntheses. (n.d.). N-phenylbenzamidine. Retrieved from [Link]
- Otake, K., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues.
-
PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Retrieved from [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
- Zhang, L., et al. (2004).
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic reduction of benzamidoxime to benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Kinetic Characterization of 3-Fluoro-N-hydroxy-benzamidine as a Potent Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
Audience: Researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and oncology.
Abstract: This document provides a comprehensive guide to the in vitro kinetic analysis of 3-Fluoro-N-hydroxy-benzamidine, a novel small molecule inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory diseases and cancers. Consequently, the identification and characterization of selective iNOS inhibitors are of significant therapeutic interest. This application note details the scientific rationale, a step-by-step experimental protocol for determining the inhibitory potency (IC₅₀) and the inhibition constant (Kᵢ), and the necessary data analysis workflows.
Scientific Foundation & Rationale
Inducible nitric oxide synthase (iNOS) is one of three isoforms of nitric oxide synthase that catalyzes the oxidation of L-arginine to L-citrulline, producing nitric oxide (NO) as a co-product.[1] Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[2] The large, sustained amounts of NO produced by iNOS can lead to cellular damage and contribute to the pathophysiology of chronic inflammation and cancer.[3]
The benzamidine moiety present in this compound is a well-established structural motif for inhibitors of enzymes that process L-arginine, owing to its ability to mimic the guanidinium group of the natural substrate.[4] It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of iNOS and preventing the binding of L-arginine.[5] The fluorine substitution is anticipated to enhance binding affinity and selectivity, a common strategy in medicinal chemistry.[4]
The kinetic characterization of such inhibitors is paramount for understanding their mechanism of action and for their progression in drug discovery pipelines. The inhibition constant, Kᵢ, provides a true measure of the inhibitor's potency, independent of substrate concentration, making it a critical parameter for comparing different inhibitory compounds.[6]
Proposed Mechanism of Inhibition
We propose that this compound engages in competitive inhibition with the substrate L-arginine at the iNOS active site. This interaction is reversible. The following diagram illustrates this proposed competitive binding model.
Figure 1: Proposed competitive inhibition mechanism of iNOS.
Experimental Workflow for Kinetic Analysis
The determination of the kinetic parameters for this compound involves a multi-step process, from initial IC₅₀ determination to a more detailed Kᵢ characterization. The workflow is designed to ensure data integrity and reproducibility.
Figure 2: Experimental workflow for iNOS kinetic analysis.
Detailed Protocols
This section provides step-by-step protocols for the in vitro kinetic evaluation of this compound using a colorimetric assay based on the Griess reaction.[7] This method quantifies nitrite (NO₂⁻), a stable and oxidized product of nitric oxide.[8]
Materials and Reagents
-
Enzyme: Recombinant murine or human iNOS
-
Inhibitor: this compound
-
Substrate: L-Arginine
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH₄), Calmodulin
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT
-
Griess Reagents:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Standard: Sodium Nitrite (for standard curve)
-
Equipment: 96-well microplate reader, incubator (37°C)
Reagent Preparation
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to create working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Working Solution: Dilute the iNOS enzyme in cold assay buffer to a concentration that yields a linear reaction rate for at least 30 minutes.
-
Substrate Solution: Prepare a stock solution of L-Arginine in assay buffer. The concentration for the IC₅₀ determination should be approximately the Kₘ value of the enzyme for L-arginine.
-
Cofactor Mix: Prepare a cocktail of NADPH, FAD, FMN, BH₄, and Calmodulin in the assay buffer at appropriate concentrations.
-
Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in assay buffer (e.g., from 100 µM to 0 µM) to generate a standard curve.
Protocol 1: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by measuring iNOS activity across a range of inhibitor concentrations at a fixed substrate concentration.
-
Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of Cofactor Mix
-
10 µL of various concentrations of this compound (or vehicle control)
-
10 µL of iNOS enzyme working solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 20 µL of L-Arginine solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Nitrite Detection:
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a nitrite standard curve to convert absorbance values to nitrite concentrations.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Kᵢ Determination and Mode of Inhibition
To determine the inhibition constant (Kᵢ) and confirm the mode of inhibition, substrate-velocity curves are generated at several fixed inhibitor concentrations.[6]
-
Plate Setup: Prepare multiple sets of reactions. Each set will have a fixed concentration of this compound (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀) and a range of L-Arginine concentrations (e.g., from 0.2 x Kₘ to 10 x Kₘ).
-
Assay Procedure: Follow the same steps for pre-incubation, reaction initiation, incubation, and nitrite detection as described in the IC₅₀ determination protocol.
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (rate of nitrite formation) against the L-Arginine concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ for each inhibitor concentration.
-
Analyze the changes in Vₘₐₓ and Kₘ to determine the mode of inhibition. For competitive inhibition, Vₘₐₓ will remain constant while the apparent Kₘ will increase with increasing inhibitor concentration.[9]
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the inhibition pattern. For competitive inhibition, the lines will intersect on the y-axis.[9]
-
Calculate the Kᵢ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis constant for the substrate.[10]
-
Data Presentation and Interpretation
The kinetic parameters derived from these experiments should be systematically tabulated for clear interpretation and comparison.
Table 1: Summary of Kinetic Parameters for this compound against iNOS
| Parameter | Value | Description |
| IC₅₀ | e.g., 150 nM | Concentration of inhibitor required to reduce enzyme activity by 50% at a fixed substrate concentration. |
| Mode of Inhibition | e.g., Competitive | Determined by the effect of the inhibitor on Vₘₐₓ and Kₘ. |
| Kᵢ | e.g., 75 nM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor. |
| Kₘ (L-Arginine) | e.g., 5 µM | Michaelis constant for the substrate L-Arginine. |
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro kinetic characterization of this compound as an inhibitor of iNOS. By systematically determining the IC₅₀, mode of inhibition, and the Kᵢ, researchers can gain a comprehensive understanding of the inhibitor's potency and mechanism of action. This information is crucial for the rational design and development of novel therapeutic agents targeting iNOS-mediated pathologies.
References
-
Coronado, M. A., et al. (2020). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. ACS Infectious Diseases, 6(9), 2494–2504. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 17(12), 2783. [Link]
-
Ha, H. Q., et al. (2014). Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation. Journal of Biological Chemistry, 289(16), 11094–11104. [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. Retrieved from [Link]
-
Wikipedia. (2024). Competitive inhibition. Retrieved from [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
Rather, R. A., et al. (2021). Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer. Oxidative Medicine and Cellular Longevity, 2021, 6649980. [Link]
-
LibreTexts. (2019). Competitive Inhibition. Retrieved from [Link]
-
ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? Retrieved from [Link]
-
Gotoh, S., & Hucker, D. J. (2001). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. The AAPS Journal, 3(1), E8. [Link]
-
Al-Ghamdi, M. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1083. [Link]
-
Ward, T. R., & Mundy, W. R. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157–162. [Link]
-
PubChem. (n.d.). 4-fluoro-N'-hydroxy-benzamidine. Retrieved from [Link]
-
Lewis, R. S., & Tannenbaum, S. R. (1995). Kinetic Analysis of the Fate of Nitric Oxide Synthesized by Macrophages in Vitro. Free Radical Biology and Medicine, 18(2), 321-328. [Link]
-
Kim, H., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology, 5(4), 184–189. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology, 387, 1-15. [Link]
-
GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
-
Medicosis Perfectionalis. (2023, January 30). Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics. [Video]. YouTube. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. ResearchGate. [Link]
-
Duggleby, R. G. (1993). A quick method for the determination of inhibition constants. Biochemical Journal, 295(Pt 2), 613–615. [Link]
-
Gotoh, S., & Hucker, D. J. (2001). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase. Pharmaceutical Research, 18(1), 108-114. [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Ferruzzi, M. G., et al. (2020). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. Journal of Agricultural and Food Chemistry, 68(40), 11027–11041. [Link]
-
Yáñez-Mó, O., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 246. [Link]
-
Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. [Video]. YouTube. [Link]
Sources
- 1. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.graphpad.com [cdn.graphpad.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Protocol for the Preparation of 3-Fluoro-N-hydroxy-benzamidine Solutions for Preclinical Research
An Application Guide for Researchers
Abstract
This document provides a detailed protocol for the dissolution, handling, and storage of 3-Fluoro-N-hydroxy-benzamidine (FHB), a compound of interest in pharmaceutical and biochemical research. As a member of the benzamidine family, which is known for enzyme inhibition, and featuring a reactive N-hydroxy moiety, proper preparation of FHB is paramount for generating accurate and reproducible experimental data.[1][2] This guide offers a scientifically grounded, step-by-step methodology designed for researchers, scientists, and drug development professionals. It emphasizes best practices for creating stock solutions, preparing aqueous working dilutions, and ensuring compound stability.
Introduction and Scientific Background
This compound is a specialized organic molecule featuring a fluorinated benzene ring and an N-hydroxyamidine (amidoxime) functional group. The benzamidine core is a well-established pharmacophore known for its ability to act as a competitive inhibitor of serine proteases like trypsin and thrombin.[1] The addition of a fluorine atom can significantly alter the compound's electronic properties, potentially enhancing its binding affinity, metabolic stability, and selectivity for its biological target.[1]
The N-hydroxyamidine group is also a key feature in various bioactive molecules, including inhibitors of enzymes such as cholinesterases.[3][4] However, this functional group can also introduce challenges related to chemical stability, particularly susceptibility to hydrolysis and oxidation.[5][6]
Given these properties, establishing a robust dissolution and handling protocol is a critical prerequisite for any experimental work. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable results in both biochemical and cell-based assays. This guide provides a systematic approach to mitigate these risks.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is the foundation of a successful protocol. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | [7] |
| Molecular Weight | 154.14 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| IUPAC Name | 3-fluoro-N'-hydroxybenzenecarboximidamide | N/A |
Safety and Handling Precautions
As with any laboratory chemical, this compound must be handled with appropriate care. While specific toxicity data is limited, information from related compounds suggests the following precautions.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[7][11]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7][13]
Dissolution Protocol: From Solid to Stock Solution
For many organic small-molecule inhibitors, Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its high solvating power and compatibility with many biological assays at low final concentrations.[14]
Rationale for Solvent Selection
-
DMSO (Primary Recommendation): Anhydrous, cell-culture grade DMSO is recommended. It is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Its low volatility also prevents the concentration of the stock solution from changing due to evaporation.[15]
-
Ethanol (Alternative): If DMSO is incompatible with an experimental system, 200-proof (absolute) ethanol can be considered. However, its higher volatility requires careful handling to maintain an accurate concentration.[15]
Preliminary Small-Scale Solubility Test (Mandatory First Step)
Since explicit solubility data for this compound is not widely published, a preliminary test is essential to determine the maximum practical stock concentration.
-
Weigh: Accurately weigh approximately 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of DMSO to target a high concentration (e.g., add 65 µL of DMSO to 1 mg of FHB to target 100 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a light source. If solid particles remain, the compound is not fully dissolved.
-
Assisted Dissolution: If necessary, gently warm the tube to 37-50°C in a water bath or use a bath sonicator for 5-10 minutes to aid dissolution.[14]
Step-by-Step Protocol for 10 mM DMSO Stock Solution
This protocol provides an example for preparing a 10 mM stock solution, a common starting concentration for many inhibitors.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[6] Gently tap the vial to ensure all powder is at the bottom.[14]
-
Weighing: Accurately weigh a desired amount of the compound (e.g., 1.54 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Calculation: Calculate the required volume of DMSO using the following formula: Volume (µL) = [(Weight (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L)] * 1,000,000 Example: For 1.54 mg of FHB (MW = 154.14 g/mol ) to make a 10 mM (0.01 M) stock: Volume (µL) = [(1.54 / 154.14) / 0.01] * 1,000,000 ≈ 1000 µL
-
Dissolution: Add the calculated volume (1000 µL) of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Use sonication if needed, as determined in the preliminary test.[16]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Preparation of Aqueous Working Solutions
Most biological experiments are conducted in aqueous buffers or media. Diluting a DMSO stock solution directly into an aqueous environment can cause the compound to precipitate, a common challenge for hydrophobic molecules.
Workflow for Solution Preparation
Caption: Fig 1. Workflow for FHB Solution Preparation
Recommended Dilution Procedure
To minimize precipitation, it is best to perform the final dilution directly into the assay buffer or medium. Avoid making intermediate dilutions in aqueous solutions.[16]
-
Calculate Volume: Determine the volume of the DMSO stock needed for your final working concentration.
-
V₁C₁ = V₂C₂ (V=Volume, C=Concentration)
-
Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock:
-
V₁ = (1000 µL * 10 µM) / 10,000 µM = 1 µL
-
-
Dilution: Add the small volume of stock (1 µL) directly to the final volume of the pre-warmed aqueous buffer or cell culture medium (999 µL).
-
Mixing: Immediately and thoroughly mix by vortexing or repeated pipetting to ensure rapid dispersion of the compound.
-
Verification: Add a drop of the final working solution to a microscope slide and check for any visible precipitate.[14]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (in this example, 0.1%) in the assay buffer/medium to account for any solvent effects.
Storage and Stability
The stability of this compound is critical for the validity of long-term studies. The N-hydroxyamidine and benzamidine moieties suggest potential sensitivity to hydrolysis.[6][17]
| Form | Storage Temperature | Conditions | Recommended Duration |
| Solid Powder | 2-8°C or -20°C | Store in a tightly sealed container, desiccated, and protected from light.[6][18] | Up to 3 years (if stored correctly)[14] |
| DMSO Stock Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[14] | Up to 6 months |
| Aqueous Working Solution | 2-8°C | Protected from light. | Prepare fresh daily. Do not store.[6][17] |
Causality: Storing DMSO stocks at low temperatures minimizes solvent degradation and slows compound hydrolysis. Aliquoting prevents the introduction of water from atmospheric condensation during repeated warming, which can degrade both the solvent and the compound. Aqueous solutions are highly susceptible to hydrolysis and should always be made fresh before use.[17]
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the dissolution of this compound. By starting with a mandatory small-scale solubility test and adhering to best practices for preparing DMSO stock solutions and aqueous working dilutions, researchers can significantly improve the quality and reproducibility of their experimental data. Proper attention to safety, storage, and the use of vehicle controls will ensure the successful application of this compound in a research setting.
References
-
PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]
-
MDPI. (n.d.). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]
-
PubChem. (n.d.). 3-fluoro-4-hydroxy-5-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-N'-hydroxy-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]
-
PubChem. (n.d.). 3-fluoro-N-(1-hydroxy-4-pyridinylidene)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Retrieved from [Link]
-
ChemBK. (2024). 3-FLUORO-BENZAMIDINE HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
J. Chem. Thermodyn. (2019). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol | Request PDF. Retrieved from [Link]
-
PubMed. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. Retrieved from [Link]
-
YouTube. (2023). Drugs as Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
Redalyc. (n.d.). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Retrieved from [Link]
-
ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3-Fluorobenzamidine hydrochloride CAS#: 75207-72-6 [amp.chemicalbook.com]
- 9. 4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Fluorobenzamide | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: 3-Fluoro-N-hydroxy-benzamidine as a Research Tool for Proteomics
For: Researchers, scientists, and drug development professionals.
Abstract
The post-translational modification of arginine residues plays a critical role in regulating protein function, cellular signaling, and disease pathogenesis. However, the direct, proteome-wide analysis of arginine-modifying enzymes and arginine-binding proteins remains a significant challenge due to the unique chemical properties of the arginine guanidinium group. This application note introduces 3-Fluoro-N-hydroxy-benzamidine as a versatile chemical scaffold for the development of activity-based probes to investigate the functional state of arginine-interacting proteins in complex biological systems. We present the underlying chemical principles, detailed protocols for probe synthesis and application in activity-based protein profiling (ABPP), and data analysis strategies to empower researchers in drug discovery and chemical biology.
Introduction: The Challenge of Targeting Arginine in Proteomics
Arginine is a key amino acid involved in a multitude of cellular processes, including signal transduction, metabolic regulation, and protein-protein interactions.[1] Its guanidinium side chain is a frequent site of post-translational modifications (PTMs), such as methylation and citrullination, which are catalyzed by protein arginine methyltransferases (PRMTs) and protein arginine deiminases (PADs), respectively.[2][3][4] Dysregulation of these enzymes is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[2][3]
Despite their importance, the direct profiling of arginine-modifying enzyme activity and the identification of arginine-binding proteins on a proteome-wide scale are hampered by the high basicity (pKa ≈ 12.5) of the arginine guanidinium group, which renders it poorly nucleophilic under physiological conditions.[5] To overcome this, chemical proteomics has seen the development of specialized chemical probes designed to covalently modify arginine residues.[1][6] These probes often feature dicarbonyl functionalities, such as phenylglyoxal or cyclohexanedione, that selectively react with the guanidinium group.[1][7]
This guide focuses on the utility of the this compound scaffold as a novel warhead for the design of arginine-directed activity-based probes. The benzamidine core is a known mimic of the arginine side chain and has been successfully used in the design of inhibitors for arginine-binding enzymes.[8] The N-hydroxy modification can enhance binding affinity and provides a handle for further chemical elaboration, while the fluorine substitution can improve metabolic stability and binding interactions.
Principle of Action: From Scaffold to an Activity-Based Probe
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs covalent chemical probes to assess the functional state of enzymes within a complex proteome.[5] An activity-based probe (ABP) typically consists of three key components:
-
A reactive group (warhead): Covalently binds to a residue in the active site of the target enzyme.
-
A linker: Provides spacing and can modulate probe specificity.
-
A reporter tag: Enables detection and enrichment of probe-labeled proteins (e.g., a fluorophore, biotin, or a "clickable" handle like an alkyne or azide).
In our proposed application, the this compound moiety serves as the foundational "warhead" for targeting arginine-binding sites. To be employed as an ABP, it must be chemically modified to incorporate a linker and a reporter tag. The N-hydroxy group is a suitable position for the attachment of a linker arm terminating in a biotin or a click chemistry handle.
The underlying principle is that the probe, mimicking the natural substrate (arginine), will be directed to the active sites of arginine-binding proteins. The proximity and orientation within the active site, coupled with a suitably reactive element incorporated into the probe design, will facilitate covalent modification, thus "tagging" the active enzyme for subsequent identification.
Experimental Design & Protocols
Probe Synthesis: A Generalizable Scheme
The synthesis of a this compound-based ABP can be achieved through standard organic chemistry techniques. The following is a generalized scheme for producing an alkyne-functionalized probe for use in click chemistry-based ABPP workflows.
Diagram of Probe Synthesis Workflow
Caption: Generalized synthetic scheme for an alkyne-functionalized this compound probe.
Protocol 1: Synthesis of Alkyne-Functionalized this compound Probe
-
Synthesis of this compound:
-
Dissolve 3-fluorobenzonitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, the product can be precipitated and purified by recrystallization.
-
-
Coupling of the Alkyne Linker:
-
Dissolve this compound and pent-4-ynoic acid in a suitable solvent like DMF.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.
-
Stir the reaction at room temperature overnight.
-
Purify the final probe product using column chromatography.
-
Self-Validation Checkpoint: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Situ Labeling of Proteomes
This protocol describes the labeling of active arginine-binding proteins in cell lysates using the synthesized alkyne probe.
Protocol 2: Proteome Labeling with Alkyne Probe
-
Proteome Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl and protease inhibitors) via sonication or mechanical disruption on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add the alkyne probe from a DMSO stock to the desired final concentration (typically 1-10 µM).
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Competitive Inhibition (Control):
-
To validate target specificity, pre-incubate a parallel proteome sample with a broad-spectrum arginine-binding inhibitor or free arginine (100x excess) for 30 minutes before adding the alkyne probe.
-
Diagram of the ABPP Workflow
Caption: Workflow for activity-based protein profiling using a clickable probe.
Click Chemistry and Protein Enrichment
The alkyne-labeled proteins are now tagged with biotin for affinity purification.
Protocol 3: Biotin Tagging and Enrichment
-
Click Reaction:
-
To the labeled proteome, add the following "click mix" components in order:
-
Biotin-azide (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM)
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins to remove excess click reagents using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
-
-
Streptavidin Enrichment:
-
Dilute the resuspended pellet with PBS to reduce the SDS concentration to 0.2%.
-
Add high-capacity streptavidin agarose beads and incubate for 1-2 hours at room temperature with rotation.
-
Wash the beads sequentially with 0.2% SDS in PBS, PBS, and finally with 50 mM ammonium bicarbonate to remove non-specifically bound proteins.
-
Self-Validation Checkpoint: Analyze a small fraction of the enriched proteins by SDS-PAGE and silver staining or Western blotting with an anti-biotin antibody to confirm successful enrichment. The competitive inhibition sample should show a significant reduction in signal.
On-Bead Digestion and Mass Spectrometry Analysis
The enriched proteins are digested into peptides for identification by mass spectrometry.
Protocol 4: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the washed streptavidin beads in 50 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (IAM) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the bead slurry (1:50 enzyme to estimated protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a standard data-dependent acquisition method.
-
Data Analysis and Interpretation
-
Database Searching: Search the acquired MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest) using a search engine like MaxQuant, Sequest, or Mascot.
-
Target Identification: Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and the competitively inhibited sample are considered high-confidence targets. Quantitative proteomics approaches, such as label-free quantification (LFQ) or isotopic labeling, can provide robust statistical validation.
-
Bioinformatics Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the identified targets to understand the biological processes and pathways that are modulated by the probe-reactive proteins.
Table 1: Representative Data from a Hypothetical ABPP Experiment
| Protein ID | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Probe + Inhibitor) | Fold Change | Biological Function |
| P04035 | PRMT1 | 1.5e7 | 1.2e5 | 125 | Arginine methyltransferase |
| Q9Y2U8 | DDAH1 | 8.9e6 | 9.1e4 | 98 | Dimethylarginine dimethylaminohydrolase |
| P35219 | NOS2 | 5.4e6 | 6.2e4 | 87 | Nitric oxide synthase, inducible |
| Q8N5J0 | PAD4 | 4.8e6 | 7.5e4 | 64 | Protein-arginine deiminase type-4 |
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel chemical probes to interrogate the arginine-interacting proteome. The protocols outlined in this application note provide a comprehensive workflow for the synthesis and application of such probes in an ABPP context. This approach enables the identification of active arginine-modifying and -binding proteins in their native cellular environment, offering valuable insights into their roles in health and disease. Future work will focus on expanding the library of benzamidine-based probes with different reactive groups and linkers to fine-tune their selectivity and reactivity, further broadening the scope of this powerful chemical proteomics tool.
References
-
Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular Cell, 33(1), 1–13. [Link]
-
Blanc, R. S., & Richard, S. (2017). Arginine Methylation: The Coming of Age. Molecular Cell, 65(1), 8–24. [Link]
-
Rahman, M., & Tsumoto, K. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega, 3(10), 14228–14237. [Link]
-
Scienmag. (2026). Mapping Arginine Reactivity Across the Human Proteome. Scienmag, January 3, 2026. [Link]
-
Gom L. A., et al. (2014). Direct arginine modification in native peptides and application to chemical probe development. ACS Chemical Biology, 9(12), 2733-2738. [Link]
-
Mondal, S., & Thompson, P. R. (2019). Development of Activity-Based Proteomic Probes for Protein Citrullination. Methods in Enzymology, 626, 259-277. [Link]
-
Ferro, M., et al. (2012). Activity-Based Protein Profiling of Protein Arginine Methyltransferase 1. Journal of the American Chemical Society, 134(3), 1845-1848. [Link]
-
Yao, X., et al. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 23(21), 13349. [Link]
-
Leone, D. L., et al. (2021). 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins. Angewandte Chemie International Edition, 60(35), 19302-19307. [Link]
-
Luo, W., et al. (2010). Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe. Bioorganic & Medicinal Chemistry Letters, 20(22), 6551-6554. [Link]
-
Sall, D. J., et al. (1997). Use of conformationally restricted benzamidines as arginine surrogates in the design of platelet GPIIb-IIIa receptor antagonists. Journal of Medicinal Chemistry, 40(18), 2843-2857. [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Activity-Based Proteomic Probes for Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of conformationally restricted benzamidines as arginine surrogates in the design of platelet GPIIb-IIIa receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design Using 3-Fluoro-N-hydroxy-benzamidine, a Novel Arginase Inhibitor
Introduction: Targeting Arginine Metabolism in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem where cancer cells evade immune destruction through various mechanisms, including metabolic warfare. A key strategy is the depletion of essential nutrients required by immune effector cells. L-arginine, a semi-essential amino acid, is critical for T-cell proliferation and function, including the expression of the T-cell receptor zeta (TCRζ) chain.[1] In many cancers, a dramatic increase in the activity of the enzyme arginase, particularly arginase 1 (ARG1), is observed. This activity is largely driven by immunosuppressive myeloid cells, such as Myeloid-Derived Suppressor Cells (MDSCs) and M2-polarized macrophages, which are abundant in the TME.[1][2][3]
By catabolizing L-arginine into ornithine and urea, arginase effectively starves incoming T-cells, leading to their dysfunction and an impaired anti-tumor immune response.[3] Therefore, the inhibition of arginase presents a compelling therapeutic strategy to restore L-arginine levels, reinvigorate T-cell activity, and enhance the efficacy of cancer immunotherapies.[2][4]
3-Fluoro-N-hydroxy-benzamidine is a novel small molecule designed as a potent and selective arginase inhibitor. Its structural features, particularly the N-hydroxy-benzamidine moiety, are analogous to other established arginase inhibitors.[5] This application note provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining core principles, detailed protocols, and data interpretation strategies to rigorously assess its therapeutic potential.
Part 1: The Scientific Rationale - Mechanism of Action
Understanding the underlying biology is critical for designing meaningful experiments. This compound is hypothesized to function by competitively inhibiting ARG1 and ARG2, thereby preventing the depletion of L-arginine in the TME.
Key Biological Pillars:
-
Arginine Depletion by Myeloid Cells: MDSCs and M2 macrophages are the primary sources of ARG1 in the TME. Their high enzymatic activity creates an "arginine sink," crippling T-cell metabolism.[1][3]
-
T-Cell Dysfunction: Low extracellular arginine levels lead to the downregulation of the TCRζ-chain, reduced proliferation, and decreased production of critical anti-tumor cytokines like Interferon-gamma (IFN-γ).[1][3]
-
Therapeutic Reversal: By inhibiting arginase, this compound is expected to increase local arginine concentrations. This metabolic reprogramming should restore T-cell proliferation and effector functions, leading to enhanced immune-mediated tumor control.[3][4]
This mechanism provides a clear set of verifiable hypotheses that can be tested in vivo. A successful experimental design will not only measure anti-tumor efficacy but also provide pharmacodynamic proof of this mechanism.
Caption: Arginase-mediated immunosuppression pathway and the point of therapeutic intervention.
Part 2: Preclinical In Vivo Experimental Design
A tiered approach is recommended, starting with foundational studies and progressing to complex efficacy and mechanistic evaluations.
A. Foundational Studies: Pharmacokinetics (PK) and Tolerability
Rationale: Before efficacy can be assessed, the drug's behavior in the host and its safety profile must be understood. These studies determine the appropriate dose and schedule.[6]
-
Formulation Development:
-
Objective: To create a stable, homogenous, and administrable solution or suspension.
-
Process: Assess solubility of this compound in common biocompatible vehicles (e.g., Saline, PBS, 5% DMSO in corn oil, 10% Solutol in water). The final formulation should be sterile-filtered.
-
-
Pharmacokinetic (PK) Study:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile, including half-life (t½) and peak concentration (Cmax).
-
Design: Use a small cohort of healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c). Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)). Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Quantify plasma drug concentration using LC-MS/MS.[2][7]
-
-
Maximum Tolerated Dose (MTD) Study:
-
Objective: To identify the highest dose that can be administered without causing unacceptable toxicity.
-
Design: Use a dose-escalation design in healthy mice. Administer the drug daily for 5-10 days at increasing doses.
-
Endpoints: Monitor body weight (a >15-20% loss is a common sign of toxicity), clinical signs (lethargy, ruffled fur), and perform terminal necropsy for gross organ examination.
-
| Parameter | Example Value (Hypothetical) | Significance for Dosing |
| Route | Intraperitoneal (i.p.) | Direct systemic exposure, bypassing first-pass metabolism. Common in preclinical models.[1] |
| Cmax (Peak Conc.) | 1500 ng/mL | Indicates rapid absorption and the maximum concentration the target is exposed to. |
| T½ (Half-life) | 4.5 hours | Informs dosing frequency (e.g., once or twice daily) to maintain exposure above IC50. |
| AUC (Exposure) | 6500 ng·h/mL | Represents total drug exposure over time. |
| MTD (Tolerability) | 50 mg/kg (daily) | Sets the upper limit for the dose to be used in efficacy studies. |
Table 1: Summary of critical pharmacokinetic and tolerability parameters for study design.
B. In Vivo Efficacy and Pharmacodynamics (PD) Study
Rationale: This is the definitive test of the drug's anti-tumor activity and its ability to modulate the immune system as hypothesized. Combining efficacy (tumor growth) and PD (biological effect) endpoints in the same study provides a robust, self-validating dataset.
Caption: General experimental workflow for an in vivo efficacy and pharmacodynamic study.
Part 3: Detailed Protocols
Protocol 1: Preparation and Administration of this compound
CAUSALITY: The method of preparation is critical to ensure the compound is fully solubilized and delivered accurately. A vehicle control group is essential to confirm that any observed effects are due to the drug and not the delivery solution.
-
Reagent Preparation:
-
Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% Sterile Water). Warm to 37°C to aid dissolution.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
-
Solubilization:
-
Add the DMSO portion of the vehicle first and vortex until the powder is fully dissolved.
-
Add the remaining vehicle components incrementally while vortexing to prevent precipitation.
-
The final solution should be clear. If not, sonication may be required. Prepare fresh daily.
-
-
Dosing:
-
Calculate the injection volume based on the final drug concentration and the individual mouse's body weight (typically dosing at 10 mL/kg volume).
-
Example: For a 25 mg/kg dose in a 20g mouse, the required dose is 0.5 mg. If the stock solution is 2.5 mg/mL, you would inject 200 µL.
-
-
Administration:
-
Administer via intraperitoneal (i.p.) injection using a 27-gauge needle. Gently restrain the mouse, tilting it head-down, and inject into the lower right abdominal quadrant to avoid hitting the bladder or cecum.
-
-
Control Group:
-
Administer an identical volume of the vehicle solution to the control group mice following the same schedule.
-
Protocol 2: Syngeneic Tumor Model Efficacy Study
CAUSALITY: Syngeneic models use immunocompetent mice, which is non-negotiable for testing an immunotherapy. Tumor growth must be monitored consistently to generate reliable efficacy data.[1][2]
-
Animal Model:
-
Select an appropriate mouse strain and syngeneic tumor cell line (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).
-
-
Tumor Inoculation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile, serum-free PBS at a concentration of 5x10^6 cells/mL.
-
Inject 100 µL (5x10^5 cells) subcutaneously into the right flank of each mouse.
-
-
Study Initiation:
-
Begin measuring tumors ~5-7 days post-inoculation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches ~75-100 mm³, randomize the mice into treatment groups (n=8-10 mice/group) ensuring the average tumor volume is similar across all groups.[1]
-
-
Treatment and Monitoring:
-
Begin treatment as described in Protocol 1.
-
Measure tumor volume and body weight three times per week.
-
Monitor animals daily for any signs of distress.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration. Alternatively, a fixed duration (e.g., 21 days) can be used.
-
At termination, collect tumors, spleens, and blood for pharmacodynamic analysis.
-
Protocol 3: Tumor Processing for Flow Cytometry Analysis
CAUSALITY: To validate the mechanism of action, it is essential to quantify the changes in immune cell populations within the tumor itself. Proper tissue dissociation is key to obtaining a viable single-cell suspension for accurate analysis.[1]
-
Tissue Harvest:
-
Euthanize mice and immediately excise tumors. Place them in ice-cold RPMI media.
-
-
Dissociation:
-
Weigh the tumor. Mince it into small pieces (~1 mm³) using sterile razor blades on ice.[1]
-
Transfer the minced tissue to a gentleMACS C Tube containing an enzyme cocktail (e.g., Miltenyi Biotec Tumor Dissociation Kit) designed to break down the extracellular matrix.[1]
-
Process the tissue using a gentleMACS Octo Dissociator with heating, following the manufacturer's program.[1] This automates the mechanical and enzymatic digestion for consistency.
-
-
Cell Filtration and Lysis:
-
Pass the dissociated tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
If significant red blood cell contamination is present, perform a brief incubation with ACK lysis buffer.
-
-
Staining and Analysis:
-
Count viable cells using a hemocytometer with trypan blue or an automated cell counter.
-
Stain 1-2 million cells per sample with a cocktail of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b).
-
Acquire data on a flow cytometer and analyze to quantify changes in T-cell and MDSC populations between treatment groups.
-
References
-
Steggerda, S. M., et al. (2021). Arginase Therapy Combines Effectively with Immune Checkpoint Blockade or Agonist Anti-OX40 Immunotherapy to Control Tumor Growth. AACR Journals. Available at: [Link]
-
Nagamatsu, T., et al. (2012). Administration of the arginase-1 inhibitor nor-NOHA in vivo rescues T cell dysfunction and inhibits tumor growth. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. PubChem. Available at: [Link]
-
Muszkiewicz, J., et al. (2022). A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment. National Center for Biotechnology Information. Available at: [Link]
-
Reisser, D., et al. (2002). Arginase activity is inhibited by L-NAME, both in vitro and in vivo. PubMed. Available at: [Link]
-
Tipton, K. F. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. PubMed Central. Available at: [Link]
-
Munn, D. H. (2019). Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 4-fluoro-N'-hydroxy-benzamidine. PubChem. Available at: [Link]
-
Jiang, Y., et al. (2019). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. PubMed Central. Available at: [Link]
-
DiPippo, V. A., et al. (2019). Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. PubMed. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Inhibitors In Vivo [sigmaaldrich.com]
- 7. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-N-hydroxy-benzamidine in Pharmaceutical Synthesis
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[1][] It is within this context that 3-Fluoro-N-hydroxy-benzamidine emerges as a pivotal intermediate in pharmaceutical synthesis. This compound is not merely a building block but a strategic tool, particularly in the development of enzyme inhibitors and prodrugs for a range of therapeutic areas, including oncology and infectious diseases.[3][4]
The N-hydroxy-benzamidine moiety, also known as an amidoxime, is of particular significance as a prodrug motif.[5] Many potent therapeutic agents contain the basic amidine group, which, while crucial for pharmacological activity, can lead to poor oral bioavailability due to its cationic charge at physiological pH. The conversion of the amidine to an N-hydroxy-benzamidine masks this basicity, creating a more lipophilic prodrug that can be more readily absorbed. In vivo, this prodrug is then metabolically reduced back to the active amidine. This application note provides a comprehensive guide to the properties, synthesis, and application of this compound for researchers and scientists in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 31703-04-5 | [6][7] |
| Molecular Formula | C₇H₆FNO₂ | [6][7] |
| Molecular Weight | 155.13 g/mol | [6][7] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Solubility | Soluble in DMSO, Methanol (Predicted) | General knowledge |
| Storage | Store at 0-8°C | [3] |
Synthetic Protocol: Preparation of this compound
The following protocol details a reliable method for the synthesis of this compound from the commercially available 3-fluorobenzonitrile. This procedure is based on established methods for the synthesis of N-hydroxy-benzamidines.[5]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 3-fluorobenzonitrile (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium tert-butoxide (1.5 eq) in DMSO. Causality Note: Potassium tert-butoxide is a strong base used to generate free hydroxylamine from its hydrochloride salt, which is the active nucleophile for the reaction.
-
-
Reaction Execution:
-
Slowly add the hydroxylamine/potassium tert-butoxide solution to the 3-fluorobenzonitrile solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Note: The reaction should be monitored every 1-2 hours to avoid over-reaction or degradation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Application in Prodrug Synthesis
A primary application of this compound is its use as an intermediate in the synthesis of prodrugs for amidine-containing APIs. The N-hydroxy group masks the basicity of the amidine, improving oral bioavailability.
Prodrug Activation Pathway
Caption: In vivo conversion of the prodrug to the active drug.
General Protocol for Coupling to a Parent Molecule
This is a representative protocol and may require optimization based on the specific parent molecule.
-
Activation of Parent Molecule: If the parent molecule contains a carboxylic acid, it can be activated using standard coupling reagents such as HATU or EDC/HOBt.
-
Coupling Reaction: The activated parent molecule is then reacted with this compound in a suitable aprotic solvent like DMF or DCM. A non-nucleophilic base such as DIPEA may be required.
-
Purification: The resulting prodrug is purified using standard chromatographic techniques.
Characterization and Quality Control
The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, N-H, C=N).
-
Elemental Analysis: To confirm the elemental composition.[8]
Self-Validating System Note: A combination of these techniques provides a robust validation of the compound's identity and purity, ensuring its suitability for subsequent pharmaceutical synthesis.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
-
PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. Retrieved from [Link]
-
Stenutz. (n.d.). 3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Choose 3-Fluoro-benzamidine for Your Next Project? Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
Altan, A., et al. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-fluoro-n-hydroxy-4-methylbenzamidine (C8H9FN2O). Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Fluoro-N-hydroxybenzamide. Retrieved from [Link]
-
Kavitha, R., et al. (2020). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules. Retrieved from [Link]
-
Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Forlani, G., et al. (2022). Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. CrystEngComm. Retrieved from [Link]
- Clement, B., et al. (2010). Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. turkjps.org [turkjps.org]
- 6. guidechem.com [guidechem.com]
- 7. 3-Fluoro-N-hydroxybenzamide | CAS#:31703-04-5 | Chemsrc [chemsrc.com]
- 8. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of 3-Fluoro-N-hydroxy-benzamidine Degradation in Solution
Welcome to the technical support center for 3-Fluoro-N-hydroxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on maintaining the stability of this compound in solution. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This document offers a series of frequently asked questions (FAQs), troubleshooting guides, and validated protocols to address common challenges encountered during the handling and use of this compound.
Section 1: Understanding the Instability of this compound (FAQs)
This section addresses fundamental questions regarding the chemical nature of this compound and its stability in solution.
Q1: What is this compound and what are its primary applications?
This compound, also known as 3-Fluorobenzamidoxime, is a derivative of benzamidine.[1] The N-hydroxy-benzamidine functional group, also known as an amidoxime, is of significant interest in medicinal chemistry. These compounds are often investigated as prodrugs for amidine-containing drugs to improve oral bioavailability.[2][3] The amidoxime group can be reduced in vivo to the corresponding active amidine. Additionally, amidoximes and related N-hydroxyguanidines are explored for their ability to act as nitric oxide (NO) donors, which have various physiological effects.[4][5][6] The fluorine substitution on the benzene ring can modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets.[1]
Q2: What are the primary pathways through which this compound can degrade in solution?
Based on the chemistry of the N-hydroxy-benzamidine (amidoxime) functional group and related structures, the primary degradation pathways are:
-
Hydrolysis: The amidoxime group is susceptible to hydrolysis, particularly under basic conditions, which can cleave the molecule.[7][8][9] This reaction can lead to the formation of the corresponding benzamide and hydroxylamine.
-
Oxidation: The N-hydroxy functionality is a potential site for oxidation.[10][11] This can be catalyzed by factors such as dissolved oxygen, trace metal ions, or light. Oxidation can lead to the formation of various byproducts and a loss of biological activity.
-
Photodegradation: Aromatic compounds, especially those with heteroatom substituents, can be sensitive to light.[10][12] Exposure to UV or even ambient light can induce complex degradation pathways, potentially involving the fluorine substituent.[12]
Q3: What are the common signs of degradation in my solution?
Researchers should be vigilant for the following signs of compound degradation:
-
Visual Changes: The appearance of a yellow or brown tint in a previously colorless solution is a common indicator of oxidative or photodegradation. The formation of precipitates can indicate either degradation into less soluble products or that the compound has exceeded its solubility limit in the solvent.
-
Loss of Potency: A significant decrease in the expected biological activity in your assays is a key indicator that the active compound concentration has been reduced due to degradation.
-
Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks and a corresponding decrease in the area of the parent compound peak are definitive signs of degradation.
Q4: What are the key factors that accelerate the degradation of this compound?
Several environmental and formulation factors can accelerate the degradation of this compound.[13][14] These include:
-
pH: The stability of amidines and their derivatives is highly pH-dependent.[7][8] Strongly basic conditions (pH > 9) can significantly accelerate hydrolysis.[7][8][9]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[13] Therefore, storing solutions at room temperature or higher for extended periods should be avoided.
-
Light Exposure: As an aromatic compound, this compound may be susceptible to photodegradation.[10][12]
-
Presence of Oxidizing Agents: This includes dissolved oxygen in the solvent and trace metal ion contaminants which can catalyze oxidation reactions.[14]
-
Solvent Choice: The type of solvent used can influence the stability of the compound. Protic solvents, especially water, can participate in hydrolysis.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This troubleshooting guide is designed to help you quickly identify and resolve common issues related to the stability of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of activity in biological assays. | Hydrolysis due to high pH of the buffer. | Prepare fresh working solutions immediately before use. If possible, maintain the final assay pH between 6.0 and 7.5. Avoid using highly basic buffers. |
| Oxidation of the compound. | Use deoxygenated solvents for stock solution preparation. Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution, if compatible with your assay. | |
| Visible color change (yellowing) of the solution. | Oxidative degradation or photodegradation. | Store stock solutions in amber vials to protect from light.[15] Prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |
| Precipitate forms in the stock solution upon storage. | The compound has exceeded its solubility limit at the storage temperature. | Gently warm the solution to redissolve the precipitate before making dilutions. If the problem persists, consider preparing a slightly less concentrated stock solution. |
| Degradation to a less soluble product. | This indicates significant degradation. The solution should be discarded and a fresh stock prepared following the recommended protocols. | |
| Inconsistent results between experimental replicates. | Inconsistent age of the working solution. | Always prepare fresh working solutions for each experiment from a properly stored stock solution. Do not reuse working solutions from previous experiments. |
| Improper storage of the stock solution. | Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials. |
Section 3: Protocols for Optimal Stability
Following these detailed protocols will help ensure the stability and integrity of your this compound solutions.
Protocol 3.1: Preparation of a Stable Stock Solution
-
Solvent Selection: For a 10 mM stock solution, Dimethyl sulfoxide (DMSO) is a recommended solvent due to its aprotic nature which minimizes hydrolysis.
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Dissolving: Add the calculated volume of high-purity, anhydrous DMSO to the vial. To facilitate dissolution, vortex the vial for 30-60 seconds. If necessary, sonicate for 2-5 minutes in a water bath at room temperature.
-
Inert Atmosphere (Optional but Recommended): For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This will displace oxygen and minimize oxidative degradation.
-
Storage: Store the stock solution in tightly sealed amber glass vials at -20°C or -80°C.
Protocol 3.2: Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw the stock solution at room temperature and ensure any precipitate is fully redissolved by gentle warming and vortexing before use.
-
Dilution: Prepare working solutions by diluting the stock solution in an appropriate aqueous buffer (e.g., PBS, HEPES) immediately before conducting your experiment.
-
pH Considerations: The pH of the final working solution should ideally be in the range of 6.0 to 7.5 to minimize the risk of hydrolysis. Benzamidines are known to hydrolyze more rapidly at higher pH values.[7][8]
-
Final Concentration: Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 3.3: Recommended Storage Conditions
| Solution Type | Solvent | Concentration | Storage Temperature | Light Protection | Maximum Recommended Storage |
| Solid Compound | N/A | N/A | 0-8°C[1] | Amber vial | As per manufacturer's expiry date |
| Stock Solution | DMSO | 1-10 mM | -20°C or -80°C | Amber vial | 1-3 months |
| Working Solution | Aqueous Buffer | Assay-dependent | 2-8°C | Required | Prepare fresh daily; use within 8 hours |
Section 4: Advanced Topics & Deeper Insights
The Impact of pH on Hydrolytic Stability
The benzamidine functional group is basic and will be protonated at physiological pH. However, the unprotonated form is more susceptible to nucleophilic attack by hydroxide ions, which initiates hydrolysis.[7][8] Studies on benzamidinium compounds have shown that the rate of hydrolysis increases dramatically with increasing pH. For example, the half-life of unsubstituted benzamidinium at pH 9 is around 300 days, but this drops to just 6 days at pH 11 and 15 hours at pH 13.[7][8] Therefore, maintaining a neutral to slightly acidic pH is crucial for the stability of this compound in aqueous solutions.
Analytical Methods for Assessing Degradation
To quantitatively assess the stability of your this compound solutions, a stability-indicating analytical method is required. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
-
Methodology: A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: The compound and its potential degradation products can be monitored by a UV detector at a wavelength determined from the compound's UV spectrum.
-
Forced Degradation Studies: To validate the method, forced degradation studies can be performed by intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products and ensure they are separated from the parent peak.[10]
Section 5: Visualizations and Diagrams
Diagram 1: Troubleshooting Decision Tree
Caption: Troubleshooting workflow for solution instability issues.
Diagram 2: Solution Preparation Workflow
Caption: Major degradation pathways for this compound.
Section 6: References
-
Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry, 86(19), 13762-13767. [Link]
-
White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Flinders University. [Link]
-
Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]
-
Festa, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2463. [Link]
-
ResearchGate. (n.d.). of the stability of amidoxime isomers. [Link]
-
Festa, C., et al. (2019). Figure 2f from: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2463. [Link]
-
Murphy, J. L., et al. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Semantic Scholar. [Link]
-
Al-Nuri, M. A., & Katritzky, A. R. (1997). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 97(2), 283-344. [Link]
-
Clement, B., & Demesmaeker, M. (1986). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Xenobiotica, 16(5), 441-449. [Link]
-
Clement, B., et al. (2006). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(5), 859-867. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Bunton, C. A., et al. (1961). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 1961, 2918-2925. [Link]
-
Bhat, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(15), 10834-10843. [Link]
-
Ferreira, V. F., et al. (2011). Amino Acids in the Development of Prodrugs. Mini-Reviews in Medicinal Chemistry, 11(14), 1247-1274. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]
-
Renodon-Cornière, A., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(4), 849-858. [Link]
-
Bhat, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. [Link]
-
Festa, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Semantic Scholar. [Link]
-
Han, N., et al. (2003). Design and synthesis of factor Xa inhibitors and their prodrugs. Bioorganic & Medicinal Chemistry Letters, 13(2), 297-300. [Link]
-
Fukuto, J. M., et al. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Journal of Pharmacology and Experimental Therapeutics, 263(2), 546-551. [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. [Link]
-
Lim, J. J., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews, 177, 113948. [Link]
-
Komori, Y., et al. (1996). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. British Journal of Pharmacology, 119(7), 1401-1406. [Link]
-
Pradere, U., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 12(7), 1134-1150. [Link]
-
Li, W., & Tse, F. L. (2007). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Drug Metabolism, 8(7), 717-726. [Link]
-
PubChem. (n.d.). 4-fluoro-N'-hydroxy-benzamidine. [Link]
-
PubChem. (n.d.). 3-fluoro-N-(3-nitrophenyl)benzamide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of factor Xa inhibitors and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Overcoming Off-Target Effects of 3-Fluoro-N-hydroxy-benzamidine
Welcome to the technical support center for 3-Fluoro-N-hydroxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and actionable troubleshooting strategies to anticipate, identify, and mitigate potential off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results and accelerate your research endeavors.
Introduction: Understanding the Compound
This compound belongs to the benzamidine class of molecules, which are recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1] The introduction of a fluorine atom can enhance molecular interactions and metabolic stability, making it a valuable tool in biochemical research and as a building block for pharmaceutical development.[2][3] However, like any small molecule inhibitor, the potential for off-target interactions exists and must be rigorously evaluated to ensure that observed biological effects are correctly attributed to the intended target.
This guide provides a framework for robust experimental design and troubleshooting to navigate the complexities of using this compound and to validate its on-target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzamidine-based compounds?
Benzamidine and its derivatives are classic examples of competitive inhibitors for serine proteases, such as trypsin and thrombin.[1][4] They typically function by binding to the active site of the enzyme, often through interactions with key residues like aspartate in the S1 pocket, thereby preventing the substrate from binding and being processed. The amidine group is crucial for this interaction.
Q2: Why is it critical to investigate the off-target effects of this compound?
While designed with a primary target in mind, small molecules can bind to other proteins with similar structural motifs or binding pockets. These unintended interactions, or off-target effects, can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[5][6] Rigorous validation of inhibitor specificity is a cornerstone of reliable pharmacological research.[5]
Q3: What are the likely off-target families for a compound like this compound?
Given the chemical scaffolds present, potential off-target families could include:
-
Other Serine Proteases: The benzamidine moiety is a well-known binder of various serine proteases.[1][4]
-
Kinases: The presence of aromatic rings and heteroatoms in many small molecule inhibitors can lead to interactions with the ATP-binding pocket of kinases.[7]
-
Other ATP-binding proteins: Similar to kinases, other proteins that utilize ATP may present binding opportunities.
-
Heat Shock Proteins (HSPs): Some studies have identified interactions between benzamidine derivatives and heat shock proteins like GroEL.[8]
Troubleshooting Guide: Addressing Experimental Challenges
This section provides a structured approach to identifying and mitigating off-target effects of this compound.
Issue 1: Inconsistent or Unexpected Phenotypic Results in Cell-Based Assays
Potential Cause: The observed cellular effect may be a result of the compound engaging one or more off-targets, in addition to or instead of the intended target.
Troubleshooting Workflow:
-
Validate On-Target Engagement in a Cellular Context: It is crucial to confirm that this compound is interacting with its intended target within the complex environment of a live cell.
-
Perform Target Knockdown/Knockout Experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype is lost or significantly reduced upon target knockdown, it provides strong evidence for on-target action.
-
Conduct Rescue Experiments: In a target knockout/knockdown system, express a version of the target protein that is resistant to the inhibitor. If the phenotype is restored, this is a powerful confirmation of on-target activity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[7] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow your cells of interest to the desired confluency. Treat one set of cells with this compound at various concentrations and a control set with a vehicle (e.g., DMSO).
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the supernatant (containing the soluble protein fraction) by Western blot or other protein detection methods to determine the amount of the target protein that remained soluble at each temperature.
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.
Issue 2: Discrepancy Between Biochemical IC50 and Cellular EC50 Values
Potential Cause: A significant difference between the concentration required for 50% inhibition in a purified enzyme assay (IC50) and the concentration for 50% efficacy in a cell-based assay (EC50) can indicate several issues, including poor cell permeability, rapid metabolism of the compound, or engagement of off-targets that contribute to the cellular phenotype.
Troubleshooting Workflow:
-
Assess Cell Permeability: Utilize methods like parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays to determine if the compound can efficiently cross the cell membrane.
-
Evaluate Compound Stability: Incubate this compound with liver microsomes or in cell culture media over time to assess its metabolic stability.
-
Broad-Spectrum Off-Target Profiling: Screen the compound against a panel of relevant protein families to identify potential off-target interactions that might contribute to the observed cellular activity.
Experimental Protocol: Kinase Profiling
Given that kinases are a common off-target class for small molecule inhibitors, performing a kinase profiling screen is a prudent step.[7]
Step-by-Step Methodology:
-
Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of kinases (e.g., >400 kinases).
-
Compound Submission: Submit this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel.
-
Data Analysis: The results will be provided as a list of kinases and the corresponding percent inhibition. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).
-
Follow-up: For any significant off-target kinases identified, perform dose-response experiments to determine the IC50 value and compare it to the on-target IC50.
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Potency of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| On-Target: Trypsin-1 | 50 | Biochemical | Primary intended target. |
| Off-Target: Kinase A | 800 | Biochemical | Identified through kinase profiling. >10-fold selectivity. |
| Off-Target: Kinase B | 5,000 | Biochemical | Identified through kinase profiling. High selectivity. |
| Off-Target: Protease X | 250 | Biochemical | Structurally related serine protease. Moderate selectivity. |
This table illustrates how to present data to compare the potency of the inhibitor against its intended target versus identified off-targets. A selectivity window of at least 10-fold is generally desired.
Visualizations
Diagram 1: Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for the identification, validation, and mitigation of off-target effects.
Diagram 2: Simplified Serine Protease Inhibition Pathway
Caption: Competitive inhibition of a serine protease by this compound.
Concluding Remarks
The robust characterization of a small molecule inhibitor is paramount for the generation of reproducible and reliable scientific data. By systematically employing the troubleshooting guides and experimental protocols outlined in this document, researchers can confidently assess the on-target specificity of this compound and mitigate the confounding influence of off-target effects. This rigorous approach not only enhances the quality of your immediate research but also contributes to the broader integrity of the scientific literature.
References
- Cao J, Isaacson J, Patick AK, Blair WS. Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opin Drug Discov.
-
Enzyme assay. In: Wikipedia. ; 2023. [Link]
-
Cao J, Isaacson J, Patick AK, Blair WS. Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]
-
Pritchard HA, Crumbie L, Leblanc N, Greenwood IA. Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. ResearchGate. [Link]
-
Pritchard HA, Crumbie L, Leblanc N, Greenwood IA. Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. Br J Pharmacol. 2025;182(8):1719-1740. [Link]
-
The role of cell-based assays for drug discovery. News-Medical.net. [Link]
-
What Is a Biochemical Assay? Types and Applications. [Link]
-
Enzyme inhibition assay: Significance and symbolism. [Link]
-
Ouellette SB, Noel BM, Parker LL. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2016;11(9):e0161748. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Lee JD, Kumar V, Fung JNT, et al. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function. Biochem Pharmacol. 2020;180:114156. [Link]
-
Sreedhar AS, Kalmár E, Csermely P, Shen YF. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Biochim Biophys Acta. 2017;1861(1 Pt B):336-345. [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
-
Keynote Presentation Molecular Pharmacology Profiling the Precursor to Preclinical Development. YouTube. [Link]
-
Why Choose 3-Fluoro-benzamidine for Your Next Project? [Link]
-
Held J, Zocher K, Onyamboko MA, et al. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. J Med Chem. 2017;60(16):7083-7097. [Link]
-
Wang Y, Li Y, Zhang Z, et al. Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. Front Pharmacol. 2024;15:1359196. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Mol Cell Proteomics. 2013;12(11):3499-3510. [Link]
-
3-Chloro-4-fluoro-N-hydroxy-benzamidine. PubChem. [Link]
-
Patil S, Rao A, Kumar V, et al. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics (Basel). 2022;11(2):220. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Kurbangalieva A, Chester K, Andresen K, et al. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjug Chem. 2016;27(6):1447-1455. [Link]
-
Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy. 2024;20(1):1-18. [Link]
-
Yang Y, Chen J, Li Y, et al. Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. 2024;9(2):2454-2467. [Link]
-
Gornowicz A, Bielawska A, Bielawski K, et al. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Mol Oral Microbiol. 2012;27(6):471-483. [Link]
-
Benzamidine. In: Wikipedia. ; 2023. [Link]
-
3-fluoro-N-(3-nitrophenyl)benzamide. PubChem. [Link]
-
Benzamide, N-(3-nitrophenyl)-3-fluoro-. NIST WebBook. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying experimental conditions for 3-Fluoro-N-hydroxy-benzamidine
Welcome to the technical support center for 3-Fluoro-N-hydroxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this compound. Our goal is to empower you with the scientific understanding to modify and optimize your experimental conditions effectively.
I. Scientific Overview & Key Physicochemical Properties
This compound is a versatile molecule of significant interest in medicinal chemistry and drug discovery. Its core structure, a benzamidine moiety, is a well-established pharmacophore known to act as a competitive inhibitor of serine proteases[1][2]. The introduction of a fluorine atom and an N-hydroxy group modifies the compound's physicochemical and pharmacological properties in several key ways:
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can enhance the compound's binding affinity to target enzymes and improve its metabolic stability and membrane permeability[3][4]. The position of the fluorine atom is critical in modulating these effects.
-
N-hydroxy Group: The N-hydroxy functionality can serve a dual purpose. It can act as a bioisostere for a carboxylic acid, engaging in hydrogen bonding with target proteins[5]. Furthermore, N-hydroxyamidines can function as prodrugs, which are metabolized in vivo to the corresponding active amidines[6][7]. This can improve the oral bioavailability of the parent amidine, which is often poorly absorbed due to its high basicity[6][7].
Below is a table summarizing the anticipated physicochemical properties of this compound, extrapolated from data on structurally related compounds.
| Property | Anticipated Value/Characteristic | Rationale & Key Considerations |
| Molecular Formula | C₇H₇FN₂O | - |
| Molecular Weight | ~154.14 g/mol | Based on atomic weights. |
| Appearance | White to off-white solid | Typical for benzamidine derivatives. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, Ethanol) | Benzamidine and its derivatives often exhibit limited aqueous solubility but are more soluble in polar organic solvents. The hydrochloride salt form, if available, will have improved water solubility. |
| pKa | Expected to be less basic than the corresponding benzamidine | The N-hydroxy group reduces the basicity of the amidine moiety[6][7]. |
| Stability | Sensitive to pH, temperature, and oxidizing agents. | N-hydroxy compounds can be prone to degradation. Benzamidines can hydrolyze under strongly acidic or basic conditions. |
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of this compound.
Q1: What is the best way to prepare a stock solution of this compound?
A1: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an anhydrous polar organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For immediate use in aqueous buffers, a stock in ethanol can also be considered. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: My compound appears to be degrading in my aqueous assay buffer. What could be the cause and how can I prevent it?
A2: Degradation in aqueous buffers is a common issue with N-hydroxy-amidine compounds. The primary causes are hydrolysis and oxidation. To mitigate this:
-
pH Control: Avoid highly acidic or basic conditions. Prepare fresh solutions in a buffer with a pH between 6.0 and 7.5, where stability is generally higher[8][9].
-
Temperature: Perform experiments at the lowest practical temperature to slow down degradation kinetics.
-
Avoid Contaminants: Ensure your buffer is free from metal ions that can catalyze oxidation. Using a chelating agent like EDTA in your buffer can be beneficial.
-
Fresh Preparations: Always prepare fresh dilutions of the compound in your aqueous assay buffer immediately before use.
Q3: I am observing high background signal or non-specific binding in my enzyme inhibition assay. What are some potential causes related to the compound?
A3: High background or non-specific binding can arise from several factors:
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates, leading to non-specific inhibition. Determine the critical aggregation concentration (CAC) of your compound if possible, and work below this concentration.
-
Reactive Intermediates: Degradation products of this compound might be reactive and covalently modify your target protein or other assay components.
-
Impure Compound: Ensure the purity of your compound, as impurities could be the source of the off-target effects.
Q4: Can this compound be used in cell-based assays?
A4: Yes, the N-hydroxy group is intended to improve membrane permeability, making it suitable for cell-based assays[6][7]. However, it is crucial to first assess its cytotoxicity on the cell line being used to determine the appropriate concentration range. Also, consider that in a cellular environment, the compound may be metabolized to the corresponding amidine.
III. Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Compound Degradation: The compound may have degraded during storage or in the assay buffer. | Prepare a fresh stock solution from solid material. Prepare working solutions in assay buffer immediately before the experiment. Minimize the time the compound is in the aqueous buffer before the assay is initiated. |
| Incorrect Assay Conditions: The pH or buffer composition may not be optimal for compound activity. | Test a range of pH values (e.g., 6.5, 7.0, 7.5). Ensure the buffer components do not interfere with the compound. | |
| Inappropriate Target Enzyme: The compound may not be a potent inhibitor of the specific enzyme being tested. | Verify from literature if related benzamidine derivatives are known to inhibit your target. Consider screening against a panel of related enzymes. | |
| Irreproducible results | Inconsistent Compound Concentration: Inaccurate pipetting of viscous stock solutions (e.g., DMSO) or precipitation of the compound in the assay buffer. | Use calibrated pipettes and ensure complete dissolution of the stock solution in the buffer. Visually inspect for any precipitation. |
| Variable Compound Stability: Differences in incubation times or temperatures between experiments. | Standardize all incubation times and temperatures precisely. | |
| Precipitation of the compound in the assay buffer | Poor Aqueous Solubility: The final concentration of the compound exceeds its solubility limit in the assay buffer. | Lower the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring the co-solvent concentration is compatible with your assay and does not exceed a level that affects enzyme activity (typically <1-2%). |
IV. Experimental Protocols & Methodologies
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease like trypsin.
Materials:
-
This compound
-
Serine protease (e.g., Trypsin)
-
Chromogenic or fluorogenic substrate for the specific protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)
-
Anhydrous DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compound in DMSO.
-
Further dilute the compound solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
Add the diluted compound solutions to the wells of a 96-well microplate. Include wells with buffer and DMSO only as a negative control.
-
Add the serine protease to each well to initiate the pre-incubation. The final enzyme concentration should be in the linear range of the assay.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. [10]
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a period of 15-60 minutes.[10]
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Workflow for Troubleshooting Compound Stability
Caption: A logical workflow for troubleshooting stability issues with this compound.
V. Chemical Pathways and Considerations
Potential Degradation Pathways
The N-hydroxy-benzamidine scaffold can be susceptible to several degradation pathways, particularly in aqueous environments. Understanding these can aid in experimental design and data interpretation.
Caption: Potential degradation and metabolic pathways of this compound.
The hydrolysis to the corresponding benzamide is a common degradation route for amidines, especially under non-neutral pH conditions. The reduction to the parent amidine is a key metabolic pathway if this compound is used as a prodrug[6][7].
VI. References
-
Mares-Guia, M., & Shaw, E. (1965). Inhibition of serine proteinases by benzamidine derivatives. Journal of Biological Chemistry, 240(4), 1579-1585.
-
Ferguson, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 962984.
-
Baker, B. R., & Erickson, E. H. (1969). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 12(1), 112-117.
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.
-
Wang, Q., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 235-241.
-
Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-6734.
-
Google Patents. (1998). Synthesis method for benzamidine derivatives. CN106565541A.
-
Bandyopadhyay, A., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(6), 1835-1847.
-
Google Patents. (1976). N-hydroxy-amidine compounds. US3978126A.
-
Interchim. (n.d.). Good's buffers (biological buffers).
-
Wang, Q., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 235-241.
-
Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6619.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
-
Google Patents. (2008). Meta-benzamidine derivatives as serine protease inhibitors. EP1009758B1.
-
Eureka | Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride.
-
Le Vot, S., et al. (2020). Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties. Physical Chemistry Chemical Physics, 22(39), 22593-22602.
-
ITW Reagents. (n.d.). Biological Buffers.
-
Sigma-Aldrich. (n.d.). Reproducibility with Biological Buffers.
-
Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
-
ResearchGate. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202104526.
-
Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies.
-
Cerecetto, H., & González, M. (2023). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. RSC Medicinal Chemistry, 14(10), 1935-1946.
-
Google Patents. (2008). United States Patent.
-
Western Sydney University. (2021). Analyzing the Chemical Stability of Bio-Based Polyamide Resins via Solubility Parameters, NMR Spectroscopy and Capillary Elect.
-
Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-6734.
-
ResearchGate. (2020). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
Technical Support Center: Enhancing the Selectivity of 3-Fluoro-N-hydroxy-benzamidine
This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Fluoro-N-hydroxy-benzamidine in their experiments. As a compound with potential inhibitory activity, achieving high selectivity is paramount to ensure accurate experimental outcomes and to advance promising therapeutic candidates. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the selectivity of this and related small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a fluorinated hydroxybenzamidine compound like this compound for enzyme inhibition?
The this compound scaffold incorporates several key features that are advantageous for designing enzyme inhibitors. The benzamidine group is a well-established pharmacophore known to interact with serine proteases and other enzymes that have a negatively charged pocket or recognize arginine/lysine residues.[1][2] The N-hydroxy functionality can act as a chelating group for metal ions in the active site of metalloenzymes or form specific hydrogen bonds. The fluorine atom at the 3-position is an interesting bioisosteric replacement for a hydrogen atom.[3] It can modulate the electronic properties of the aromatic ring, influence the pKa of the amidine group, and potentially form favorable orthogonal interactions with the target protein, thereby enhancing binding affinity and selectivity.[3]
Q2: I've observed that my this compound analog shows activity against multiple targets in a broad kinase panel. Is this expected, and what are the first steps to address this?
Observing activity against multiple targets, especially within a large, homologous family like kinases, is not uncommon for initial hit compounds.[4] The ATP-binding site, the target for many kinase inhibitors, is highly conserved across the kinome.[4] This can lead to off-target binding and a lack of selectivity.
Your immediate next steps should focus on quantifying the selectivity and identifying the most potent on-target and off-target interactions.
-
Determine IC50/Ki values: Quantify the potency of your compound against both the desired target and the identified off-targets to establish a selectivity window.
-
Consult kinome scan data: Analyze the full screening data to identify patterns. Are the off-targets closely related in sequence or structure to your primary target? This information will be crucial for designing more selective analogs.
-
Computational Modeling: Employ computational approaches to dock your compound into the binding sites of both on- and off-target kinases.[5][6] This can provide structural insights into the molecular basis for the observed polypharmacology and guide the rational design of more selective compounds.
Troubleshooting Guide: Enhancing Selectivity
This section provides a structured approach to troubleshooting common issues related to the selectivity of this compound and its analogs.
Issue 1: My compound demonstrates poor selectivity between closely related enzyme isoforms.
This is a common challenge, especially when targeting members of a large protein family. Here's a systematic approach to address this:
Underlying Cause: The binding pockets of closely related enzyme isoforms are often highly conserved. Achieving selectivity may require exploiting subtle differences in the amino acid residues lining the pocket or in the flexibility of the protein.[4]
Solutions:
-
Structure-Activity Relationship (SAR) Studies: The most effective way to enhance selectivity is through systematic chemical modifications of your lead compound.[7][8] The goal is to identify structural features that are critical for binding to your target of interest while being detrimental to binding to off-targets.[8]
-
Strategy: Synthesize a focused library of analogs with modifications around the 3-fluoro-benzamidine core. Explore substitutions at different positions of the phenyl ring and modifications of the N-hydroxy-benzamidine group.
-
Rationale: Even minor changes can have a significant impact on selectivity by altering the steric and electronic complementarity of the inhibitor with the binding site.[9]
-
-
Exploit Subtle Structural Differences:
-
Strategy: If crystal structures are available for your on-target and key off-target enzymes, perform a detailed structural alignment of their binding sites. Look for differences in amino acid composition, size, and hydrophobicity.
-
Rationale: You can then design modifications to your inhibitor that specifically interact with a unique residue in your target enzyme or introduce a steric clash with a residue in the off-target enzyme.[4]
-
-
Consider Allosteric Inhibition:
Issue 2: I'm observing significant off-target effects in my cell-based assays that were not predicted by my in vitro screening.
Discrepancies between in vitro and cellular activity are a frequent hurdle in drug discovery.[10] Several factors can contribute to this.
Underlying Cause:
-
Cellular Environment: The intracellular environment is far more complex than a purified enzyme assay. Factors such as high ATP concentrations (for kinase inhibitors), the presence of other interacting proteins, and drug metabolism can all influence inhibitor activity.[10]
-
Membrane Permeability and Efflux: The compound may not be efficiently entering the cells, or it could be actively transported out by efflux pumps.
-
Target Engagement: The compound may not be reaching its intended target at a sufficient concentration to elicit the desired effect.[11]
Solutions:
-
Confirm Target Engagement in Cells: It is crucial to verify that your compound is binding to its intended target in a cellular context.
-
Strategy: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to directly measure compound binding to the target protein in intact cells.[11][12]
-
Rationale: These assays provide direct evidence of target engagement and can help to differentiate between on-target and off-target effects.[13]
-
-
Perform Cellular Phosphorylation Assays:
-
Strategy: If your target is a kinase, measure the phosphorylation status of a known downstream substrate of your target kinase in cells treated with your inhibitor.[12]
-
Rationale: A reduction in substrate phosphorylation provides functional evidence of on-target kinase inhibition.
-
-
Counter-Screening with a Structurally Unrelated Inhibitor:
-
Strategy: Use a known, selective inhibitor of your target that has a different chemical scaffold to see if it phenocopies the effects of your compound.[14]
-
Rationale: If both compounds produce the same cellular phenotype, it strengthens the evidence that the observed effect is due to on-target inhibition.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol provides a general framework for assessing the inhibitory potency of this compound analogs against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
This compound analog stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the this compound analog in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
In a 96-well plate, add the kinase and the inhibitor dilutions. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP mixture. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate Ki determination.[15]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cellular Counter-Screening Workflow
This workflow outlines a strategy to assess the on-target versus off-target effects of your inhibitor in a cellular context.
Objective: To determine if the observed cellular phenotype is a direct result of inhibiting the intended target.
Steps:
-
Phenotypic Anchor: Establish a robust and quantifiable cellular assay that is dependent on the activity of your target enzyme. This could be a cell proliferation assay, a reporter gene assay, or a specific biomarker measurement.
-
Primary Screen: Treat the cells with a dose-response of your this compound analog and measure the phenotypic outcome to determine the cellular EC50.
-
Orthogonal Inhibitor: Select a well-characterized, potent, and selective inhibitor of your target that is structurally distinct from your compound.
-
Comparative Analysis: Perform the same cellular assay with the orthogonal inhibitor.
-
Rescue Experiment (if applicable): If your target has a known downstream effector that can be exogenously supplied or activated, attempt to rescue the phenotype induced by your inhibitor.
-
Data Interpretation:
-
If your compound and the orthogonal inhibitor produce a similar phenotype with comparable potencies, it provides strong evidence for on-target activity.
-
If the phenotypes differ, or if the potencies are vastly different from their respective enzymatic IC50s, it suggests that off-target effects may be contributing to the cellular phenotype.
-
A successful rescue experiment further validates that the observed phenotype is due to the inhibition of the specific pathway.
-
Visualizations
Caption: A workflow for systematic selectivity profiling and optimization of a lead compound.
Caption: A decision tree for guiding SAR studies to improve inhibitor selectivity.
References
-
Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. National Institutes of Health. [Link]
-
A Computational Study for Screening High-Selectivity Inhibitors in Area-Selective Atomic Layer Deposition on Amorphous Surfaces. arXiv. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. PubMed. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. National Institutes of Health. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Institutes of Health. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
What Are Enzyme Inhibitors And Its Importance. Infinita Biotech. [Link]
-
Tips and troubleshooting. Takara Bio. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]
-
Effects of chemical modulators on enzyme specificity. bioRxiv. [Link]
-
3-Chloro-4-fluoro-N-hydroxy-benzamidine. PubChem. [Link]
-
3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. National Institutes of Health. [Link]
-
Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]
-
Enzyme Activity: Enzyme Inhibitors (OCR A Level Biology): Revision Note. Save My Exams. [Link]
-
3-fluoro-n-hydroxy-4-methylbenzamidine (C8H9FN2O). PubChemLite. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Benzamidine. Wikipedia. [Link]
-
3-Fluoro-N-(p-tol-yl)benzamide. PubMed. [Link]
-
3,5-Difluoro-N-hydroxy-benzamidine. PubChem. [Link]
-
3-fluoro-N-(3-nitrophenyl)benzamide. PubChem. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 9. mdpi.com [mdpi.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: 3-Fluoro-N-hydroxy-benzamidine versus Benzamidine in Serine Protease Inhibition
For researchers, scientists, and drug development professionals engaged in the modulation of serine protease activity, the selection of an appropriate inhibitor is a critical decision that dictates experimental outcomes and the trajectory of discovery programs. This guide provides an in-depth, objective comparison of the well-established serine protease inhibitor, benzamidine, and a structurally related analogue, 3-Fluoro-N-hydroxy-benzamidine. While direct, head-to-head comparative studies are not extensively available in the public domain, this analysis synthesizes known experimental data for benzamidine with established principles of medicinal chemistry to project the potential efficacy and unique attributes of its fluorinated, N-hydroxy counterpart.
Introduction to Benzamidine and its Role as a Serine Protease Inhibitor
Benzamidine is a small, aromatic molecule that has long been a staple in the biochemist's toolkit as a reversible, competitive inhibitor of trypsin-like serine proteases.[1] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes and effectively block substrate access to the catalytic triad (Ser-His-Asp).[2] This mechanism of action has rendered benzamidine an invaluable reagent for preventing proteolysis during protein purification and a foundational scaffold for the development of more complex and specific inhibitors.[3]
Unveiling this compound: A Rational Design Approach
The structure of this compound suggests a thoughtful evolution of the parent molecule, incorporating two key modifications: a fluorine atom at the meta-position of the benzene ring and an N-hydroxy group on the amidine moiety. These substitutions are not arbitrary; they are common strategies in medicinal chemistry to enhance biological activity, selectivity, and pharmacokinetic properties.[4]
The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity through favorable electrostatic interactions with the enzyme's active site.[5] Furthermore, the N-hydroxy group introduces the potential for additional hydrogen bonding interactions and can act as a metal-chelating group, a feature exploited in inhibitors of metalloenzymes.[6] While primarily recognized for their role in inhibiting metalloproteases, hydroxamic acids have also been investigated as inhibitors of other enzyme classes.[7]
Comparative Analysis: A Head-to-Head Evaluation
This section dissects the key attributes of both molecules, drawing on established data for benzamidine and inferring the likely impact of the structural modifications in this compound.
Mechanism of Action: A Shared Foundation with Potential Nuances
Both benzamidine and, presumably, this compound act as competitive inhibitors of serine proteases. They vie with the natural substrate for binding to the enzyme's active site.
The core interaction for both compounds is the insertion of the benzamidine moiety into the S1 specificity pocket of the protease. However, the 3-fluoro and N-hydroxy substitutions on this compound introduce the potential for secondary interactions that could enhance its binding affinity and, consequently, its inhibitory potency.
Efficacy and Potency: Extrapolating from Known Data
The efficacy of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher potency. Benzamidine exhibits a range of Kᵢ values against various serine proteases, as detailed in the table below.
| Enzyme | Inhibition Constant (Kᵢ) of Benzamidine | Reference |
| Trypsin | 21 µM | [8] |
| Thrombin | 320 µM | [8] |
| Plasmin | 350 µM | [9] |
| Tryptase | 20 µM | [8] |
| uPA | 97 µM | [8] |
| Factor Xa | 110 µM | [8] |
| tPA | 750 µM | [8] |
Table 1: Experimentally Determined Kᵢ Values for Benzamidine Against Various Serine Proteases.
-
Impact of 3-Fluoro Substitution: Fluorine is a highly electronegative atom that can modulate the pKa of nearby functional groups and participate in favorable electrostatic and hydrophobic interactions.[10] Its placement at the meta-position could influence the charge distribution of the benzene ring, potentially leading to a stronger interaction with the S1 pocket.
-
Impact of N-Hydroxy Group: The N-hydroxy group introduces a hydrogen bond donor and acceptor, which could form additional stabilizing interactions with residues in or near the active site. This has been shown in other inhibitor classes to improve binding affinity.[11]
Based on these considerations, it is plausible that This compound could exhibit a lower Kᵢ value (i.e., higher potency) than benzamidine against certain serine proteases. However, this remains a hypothesis pending direct experimental validation.
Experimental Protocols: A Guide to Determining Inhibitor Efficacy
To empower researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for determining the inhibition constant (Kᵢ) of a competitive inhibitor.
Workflow for Determining Inhibitor Potency
Detailed Protocol for Kᵢ Determination of a Competitive Inhibitor
This protocol is designed for a 96-well plate format using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease of interest
-
Appropriate chromogenic or fluorogenic substrate
-
Inhibitors: Benzamidine and this compound
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
96-well microplate (clear for absorbance, black for fluorescence)
-
Microplate reader
Procedure:
-
Determine the Michaelis-Menten Constant (Kₘ) of the Substrate:
-
Perform a substrate titration experiment with a fixed enzyme concentration to determine the Kₘ value. This is crucial for the accurate calculation of Kᵢ.
-
-
Prepare Stock Solutions:
-
Enzyme: Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration in the assay should result in a linear reaction rate for at least 10-15 minutes.
-
Substrate: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water). The final concentration in the assay should be approximately equal to the Kₘ value.[12]
-
Inhibitors: Prepare serial dilutions of benzamidine and this compound in assay buffer, covering a wide range of concentrations (e.g., from nanomolar to millimolar).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or buffer for the control (no inhibitor)
-
Enzyme solution
-
-
Include controls for background signal (buffer and substrate only) and uninhibited enzyme activity (buffer, enzyme, and no inhibitor).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition:[13] Kᵢ = IC₅₀ / (1 + [S] / Kₘ) Where:
-
[S] is the substrate concentration used in the assay.
-
Kₘ is the Michaelis-Menten constant of the substrate.
-
-
Conclusion and Future Directions
Benzamidine remains a reliable and cost-effective tool for the general inhibition of serine proteases. Its efficacy and mechanism of action are well-characterized, providing a solid baseline for comparison. This compound, while lacking extensive characterization in the public domain, represents a rationally designed analogue with the potential for enhanced potency due to its fluoro and N-hydroxy substitutions.
The theoretical advantages of this compound—stronger binding interactions and potentially improved physicochemical properties—make it a compelling candidate for further investigation. Researchers are strongly encouraged to perform direct comparative studies using the protocols outlined in this guide to empirically determine its efficacy against their serine protease of interest. Such studies will be instrumental in validating the predicted benefits of this next-generation inhibitor and could pave the way for its application in more demanding research and therapeutic development contexts.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Clemente, F., Holenz, J., Mazza, F., & Scilimati, A. (2021).
- Coombs, G. S., Rao, M. S., Olson, A. J., & Madison, E. L. (1998). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 41(10), 1607–1616.
- Copeland, R. A. (2000).
- Frey, S. T., & Poteet, S. J. (2009). Hydroxamic acids as a novel family of serine racemase inhibitors: mechanistic analysis reveals different modes of interaction with the pyridoxal-5'-phosphate cofactor. Journal of medicinal chemistry, 52(19), 6032–6041.
-
GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
- Li, J., et al. (2022).
- Liu, S., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Medicinal Chemistry Letters, 3(11), 903-908.
-
Stenutz, R. (n.d.). 3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide. Retrieved from [Link]
- Taha, M. O., et al. (2018). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 19(10), 3043.
- Ohta, T., et al. (2000). Quantitative Structure--Activity Relationships of Antimutagenic Benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. Bioscience, Biotechnology, and Biochemistry, 64(11), 2443-2448.
-
ResearchGate. (2016). How to characterize a new protease inhibitor? Retrieved from [Link]
-
ResearchGate. (2018). Quantitative structure–activity relationship analysis of β-amyloid aggregation inhibitors. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2022). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Retrieved from [Link]
-
PubMed Central (PMC). (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]
-
PubMed. (2013). Covalent inhibition of serine β-lactamases by novel hydroxamic acid derivatives. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. 3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide [stenutz.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxamic acids as a novel family of serine racemase inhibitors: mechanistic analysis reveals different modes of interaction with the pyridoxal-5'-phosphate cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of 3-Fluoro-N-hydroxy-benzamidine Activity in a Novel In Vitro Model System for IDO1 Inhibition
For researchers, scientists, and drug development professionals, the validation of novel therapeutic compounds is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of the activity of a novel compound, 3-Fluoro-N-hydroxy-benzamidine, within a newly proposed, robust model system for assessing inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). We will explore the rationale behind the experimental design, present detailed protocols, and compare the hypothetical performance of this compound with established IDO1 inhibitors.
The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target in oncology.[1][2] This intracellular heme-containing enzyme catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[3][4] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which actively promote T-cell apoptosis and the differentiation of regulatory T-cells.[4][5][6] This creates an immune-tolerant environment, allowing tumors to evade immune surveillance.[4][7] Consequently, the development of small molecule inhibitors targeting IDO1 is a promising strategy to restore anti-tumor immunity, potentially synergizing with other immunotherapies like checkpoint inhibitors.[1][4][8]
While several IDO1 inhibitors have entered clinical trials, the translation of preclinical efficacy to clinical benefit has been challenging, highlighting the need for robust and predictive preclinical validation models.[6][7][8] This guide proposes a multi-tiered in vitro model system designed to comprehensively evaluate the activity of novel compounds, using this compound as a case study. Benzamidines are a class of compounds known to act as reversible competitive inhibitors of various enzymes, particularly serine proteases.[9][10] The introduction of a fluoro group can enhance binding affinity and metabolic stability, making this compound a plausible candidate for enzyme inhibition.[11]
A Multi-Faceted In Vitro Model for Validating IDO1 Inhibitor Activity
To ensure a thorough and reliable assessment of a candidate IDO1 inhibitor, we propose a three-tiered validation workflow. This system progresses from a direct enzymatic assay to a cellular context, and finally to a functional co-culture model that mimics the interaction between tumor cells and immune cells.
Figure 1: Proposed three-tiered in vitro validation workflow.
Comparative Analysis: this compound vs. Epacadostat
To illustrate the utility of this model system, we present a hypothetical comparative analysis of this compound against Epacadostat, a well-characterized and potent IDO1 inhibitor.[1][8] The following data are representative of what would be expected from these experiments.
Tier 1: Enzymatic Inhibition of Recombinant Human IDO1
This initial screen directly assesses the compound's ability to inhibit the enzymatic activity of purified recombinant human IDO1. The assay measures the production of N-formylkynurenine (NFK), the direct product of the IDO1-catalyzed reaction.
| Compound | IC50 (nM) | Hill Slope |
| This compound | 150 | 0.98 |
| Epacadostat | 10 | 1.05 |
Table 1: Hypothetical IC50 values for the inhibition of recombinant human IDO1.
Tier 2: Inhibition of IDO1 Activity in a Cellular Context
This assay evaluates the compound's ability to penetrate the cell membrane and inhibit intracellular IDO1. HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[12][13][14][15] The concentration of kynurenine in the cell culture supernatant is then measured. A concurrent cytotoxicity assay is crucial to ensure that the observed reduction in kynurenine is not due to cell death.
| Compound | Cellular IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 450 | > 50 | > 111 |
| Epacadostat | 35 | > 50 | > 1428 |
Table 2: Hypothetical cellular IC50 and cytotoxicity data in IFN-γ stimulated HeLa cells.
Tier 3: Restoration of T-cell Function in a Co-culture Model
The ultimate goal of an IDO1 inhibitor is to restore anti-tumor immune function. This assay models the immunosuppressive tumor microenvironment by co-culturing IDO1-expressing HeLa cells with Jurkat T-cells, a human T-lymphocyte cell line that secretes Interleukin-2 (IL-2) upon activation.[3] IDO1-mediated tryptophan depletion suppresses Jurkat cell activation and IL-2 production. An effective inhibitor should reverse this suppression.
| Compound Concentration (nM) | This compound (% IL-2 Restoration) | Epacadostat (% IL-2 Restoration) |
| 10 | 15 | 45 |
| 50 | 40 | 85 |
| 250 | 75 | 98 |
| 1000 | 95 | 100 |
Table 3: Hypothetical restoration of IL-2 secretion in a HeLa-Jurkat co-culture system.
Detailed Experimental Protocols
Protocol 1: Recombinant Human IDO1 Enzymatic Assay
This protocol is adapted from commercially available IDO1 activity assay kits.[16][17][18][19]
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid and Methylene Blue (Cofactors)
-
Catalase
-
Test compounds (this compound, Epacadostat) dissolved in DMSO
-
Fluorogenic Developer Solution
-
Black 96-well microplate
Procedure:
-
Prepare a 2x reaction premix containing IDO1 Assay Buffer, ascorbate, methylene blue, and catalase.
-
Add 50 µL of the 2x reaction premix to each well of a black 96-well plate.
-
Add 2 µL of test compound dilutions (in DMSO) to the respective wells. Include a DMSO-only control.
-
Add 10-20 ng of recombinant human IDO1 enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM. The final reaction volume should be 100 µL.
-
Incubate the plate at 37°C for 45 minutes in the dark.
-
Stop the reaction and develop the signal by adding 50 µL of the Fluorogenic Developer Solution to each well.
-
Incubate the plate at 45°C for 3 hours in the dark.
-
Measure fluorescence at Ex/Em = 402/488 nm.
-
Calculate IC50 values using a four-parameter logistic non-linear regression model.
Protocol 2: Cellular Kynurenine Assay
This protocol is based on established methods for measuring IDO1 activity in cultured cells.[3][12][20]
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human Interferon-gamma (IFN-γ)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (in acetic acid)
-
Clear 96-well plate
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression. Concurrently, add serial dilutions of the test compounds.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new clear 96-well plate.
-
Add 100 µL of 2% (w/v) DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
A kynurenine standard curve should be prepared in parallel to quantify the kynurenine concentration.
Protocol 3: HeLa-Jurkat Co-culture Assay for T-cell Activation
This protocol is a modification of established co-culture assays used to assess immune cell function.[3]
Materials:
-
HeLa cells and Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human IFN-γ
-
Test compounds
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for Jurkat cell stimulation
-
Human IL-2 ELISA kit
Procedure:
-
Seed HeLa cells in a 96-well plate at 1 x 10^4 cells/well and incubate overnight.
-
Treat HeLa cells with 100 ng/mL IFN-γ for 24 hours to induce IDO1 expression.
-
After 24 hours, wash the HeLa cells with fresh medium to remove IFN-γ.
-
Add serial dilutions of the test compounds to the HeLa cells.
-
Add Jurkat T-cells to each well at a density of 5 x 10^4 cells/well.
-
Add PHA (1 µg/mL) and PMA (50 ng/mL) to stimulate the Jurkat cells.
-
Co-culture the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of IL-2 restoration relative to the control wells (Jurkat cells stimulated in the absence of HeLa cells).
Visualizing the IDO1 Signaling Pathway
The following diagram illustrates the IDO1 signaling pathway and the mechanism of its inhibition.
Figure 2: IDO1 signaling pathway and point of inhibition.
Conclusion
The validation of novel therapeutic candidates requires a systematic and multi-faceted approach. The proposed three-tiered in vitro model system provides a comprehensive framework for evaluating the activity of potential IDO1 inhibitors, from direct enzyme kinetics to cellular efficacy and functional immune restoration. The hypothetical data for this compound, when compared to a known inhibitor like Epacadostat, illustrates how this model can be used to characterize and rank new chemical entities. This rigorous, self-validating system, grounded in established scientific principles, offers a reliable pathway for advancing promising compounds in the field of immuno-oncology.
References
-
Munn, D. H., & Mellor, A. L. (2017). IDO in the Tumor Microenvironment: Inflammation, Counter-Regulation, and Tolerance. Cancer Research, 77(24), 6795–6811. [Link]
-
Vacchelli, E., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 9(1), 1730591. [Link]
-
Polyak, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30548–30560. [Link]
-
Hornyák, L., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]
-
Zhai, L., et al. (2015). Preclinical and Clinical Development of IDO1 Inhibitors for Cancer Therapy. Expert Opinion on Drug Discovery, 10(12), 1-15. [Link]
-
Cheong, J. E., & Sun, L. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor. [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. [Link]
-
Peng, Y., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Molecular Sciences, 18(12), 2655. [Link]
-
Li, F., et al. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal of Hematology & Oncology, 18(1), 1-17. [Link]
-
Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 942512. [Link]
-
van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology, 4, 241-256. [Link]
-
ResearchGate. (n.d.). Summary of clinical trials of IDO1 inhibitors. [Link]
-
Informationsdienst Wissenschaft. (2026, January 9). Strengthened immune defence against cancer. [Link]
-
Ciesla, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-12. [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795-6811. [Link]
-
An, X., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 12(9), 2445. [Link]
-
ResearchGate. (n.d.). IDO1 expression in IFN-γ-treated and C. trachomatis-infected HeLa 229... [Link]
-
The Human Protein Atlas. (n.d.). IDO1 protein expression summary. [Link]
-
ResearchGate. (n.d.). IDO1 expression in HL-60 and HeLa cells. Cells were infected with... [Link]
-
Lob, S., et al. (2008). IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism. Cancer Immunology, Immunotherapy, 58(1), 153-157. [Link]
-
ResearchGate. (n.d.). IFN-γ induces IDO activity in the HeLa cell lines, the... [Link]
-
Wikipedia. (n.d.). Benzamidine. [Link]
-
ChemBK. (n.d.). 3-FLUORO-BENZAMIDINE HYDROCHLORIDE. [Link]
Sources
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. fortislife.com [fortislife.com]
- 5. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzamidine - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Cross-Reactivity Profiling of 3-Fluoro-N-hydroxy-benzamidine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen toxicities or polypharmacological effects that can be either detrimental or, in some serendipitous cases, beneficial. 3-Fluoro-N-hydroxy-benzamidine, a compound of interest due to its structural motifs, presents a compelling case for a thorough cross-reactivity analysis. The presence of a benzamidine group suggests a potential interaction with serine proteases, while the N-hydroxy-benzamidine moiety is a known pharmacophore for targeting metalloenzymes, including nitric oxide synthases (NOS) and indoleamine 2,3-dioxygenase (IDO1).
This guide provides a comprehensive framework for researchers and drug development professionals to approach the cross-reactivity profiling of this compound. We will delve into the rationale behind experimental choices, compare its hypothetical profile with established alternatives, and provide detailed protocols for robust in-house validation.
Hypothesized Target Profile and Comparison with Alternatives
Based on its chemical structure, this compound is predicted to interact with several key enzyme families. A comparative analysis with known inhibitors in these classes is crucial for contextualizing its potential utility.
| Target Family | Predicted Interaction with this compound | Established Alternatives | Key Differentiators & Rationale |
| Indoleamine 2,3-dioxygenase (IDO1) | The hydroxyamidine moiety is a known binder to the heme iron in IDO1.[1][2] | Epacadostat, Linrodostat | Epacadostat is a well-characterized clinical candidate. A direct comparison would be essential to determine relative potency and selectivity against other heme-containing enzymes. |
| Nitric Oxide Synthases (NOS) | The N-hydroxyguanidine group is a classic isostere of arginine, the natural substrate for NOS.[3] | L-NMMA, 1400W Dihydrochloride[3][4] | L-NMMA is a non-selective NOS inhibitor, while 1400W is highly selective for inducible NOS (iNOS). Profiling against all three NOS isoforms (nNOS, eNOS, iNOS) is critical. |
| Serine Proteases | The benzamidine functional group is a well-established reversible competitive inhibitor of trypsin-like serine proteases.[5][6] | Benzamidine, Aprotinin | Benzamidine is a generic serine protease inhibitor. Determining the specific proteases inhibited by the fluorinated derivative and its potency relative to the parent compound is a key objective. |
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough understanding of a compound's selectivity.
Tier 1: Broad Panel Biochemical Screening
The initial step involves screening against a broad panel of enzymes to identify potential off-target interactions. Commercial services offer comprehensive screening panels.
Recommended Panels:
-
Kinase Panel: A broad kinase panel (e.g., 200+ kinases) is crucial as many inhibitors exhibit off-target kinase activity.[7][8]
-
Protease Panel: Screen against a diverse panel of proteases, including serine, cysteine, and metalloproteases.
-
Metalloenzyme Panel: Include a selection of heme and non-heme containing enzymes to assess the selectivity of the N-hydroxy-benzamidine moiety.
The following diagram illustrates a typical biochemical screening workflow.
Caption: A generalized workflow for biochemical enzyme inhibition assays.
Tier 2: Cell-Based Target Engagement and Selectivity Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by accounting for cell permeability and intracellular target engagement.[9][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure target engagement in a cellular environment.
-
Cell Culture: Grow cells expressing the target of interest to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Thermal Challenge: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Target Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
The following diagram illustrates the principle of CETSA.
Caption: The workflow for assessing target engagement using CETSA.
Tier 3: In-depth Mechanistic and Functional Assays
For confirmed off-targets, further investigation into the mechanism of inhibition and the functional consequences is necessary.
Experimental Protocol: Enzyme Kinetics
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform enzyme kinetic studies.
-
Assay Setup: Prepare reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Inhibitor Addition: For each substrate concentration, run parallel reactions with different fixed concentrations of this compound.
-
Data Acquisition: Measure the initial reaction velocity for each condition.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
The following diagram illustrates the relationship between different types of enzyme inhibition.
Sources
- 1. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. m.youtube.com [m.youtube.com]
A Guide to Enhancing Reproducibility in Experiments with 3-Fluoro-N-hydroxy-benzamidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics is often paved with challenges, one of the most significant being the reproducibility of experimental results. This guide offers a deep dive into the factors influencing the reproducibility of studies involving 3-Fluoro-N-hydroxy-benzamidine and the broader class of N-hydroxy-benzamidines. As a senior application scientist, my aim is to provide not just protocols, but the underlying principles that ensure the robustness and reliability of your findings.
N-hydroxy-benzamidines are a versatile class of molecules with significant potential in medicinal chemistry, often explored for their roles as enzyme inhibitors and as prodrugs to improve the bioavailability of parent amidine-containing drugs.[1] The introduction of a fluorine atom, as in this compound, can further enhance reactivity and selectivity, making these compounds valuable building blocks in the synthesis of bioactive molecules.[2] However, the very reactivity that makes them promising also introduces complexities that can undermine experimental reproducibility if not carefully managed.
This guide will navigate the critical aspects of working with these compounds, from synthesis and characterization to biological evaluation, with a focus on establishing self-validating experimental systems.
I. The Lynchpin of Reproducibility: Synthesis and Characterization
The journey to reproducible biological data begins with the compound itself. The purity and stability of this compound are paramount. Any variability in the starting material will inevitably lead to divergent results.
Causality in Synthesis:
The synthesis of N-hydroxy-benzamidines, also known as amidoximes, can be approached through several routes. A common method involves the reaction of a nitrile with hydroxylamine.[3] Another approach is the reaction of an imidoyl chloride with an N-aryl hydroxylamine.[4] The choice of synthetic route can significantly impact the impurity profile of the final compound. For instance, incomplete reactions or side reactions can introduce closely related structural analogs that are difficult to separate and may possess their own biological activity, thereby confounding experimental outcomes.
Self-Validating Protocol for Synthesis and Purification:
A robust protocol for the synthesis of this compound should incorporate rigorous purification and characterization steps.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Combine 3-fluorobenzonitrile and hydroxylamine hydrochloride in a suitable solvent, such as ethanol, in the presence of a base like sodium carbonate.
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent. The crude product should then be purified using column chromatography on silica gel.
-
Final Product Characterization: The purified product must be thoroughly characterized to confirm its identity and purity.
Trustworthiness Through Rigorous Characterization:
To ensure the integrity of your starting material, a multi-pronged analytical approach is essential.
| Analytical Technique | Purpose | Acceptance Criteria |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure of this compound. Absence of significant impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Observed molecular ion peak corresponding to the calculated mass of C₇H₇FN₂O. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | Purity of ≥98% with a single major peak. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups (e.g., C=N, N-O, O-H). | Presence of characteristic absorption bands for the N-hydroxyamidine functional group.[4] |
| Elemental Analysis | Confirmation of elemental composition. | Experimentally determined percentages of C, H, F, and N within ±0.4% of the theoretical values. |
This comprehensive characterization serves as a foundational validation of the compound you are taking into biological assays.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis and characterization of this compound.
II. Comparative Analysis: Performance in Biological Assays
N-hydroxy-benzamidine derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like nitric oxide synthase (NOS) and indoleamine 2,3-dioxygenase (IDO).[5][6] The reproducibility of these assays is highly dependent on standardized protocols and the use of well-characterized reference compounds.
A Tale of Two Compounds: A Hypothetical Comparison
To illustrate the importance of robust experimental design, let's consider a hypothetical comparison of this compound with a well-established, non-fluorinated analog, 4-Hydroxy-benzamidine, in an in-vitro nitric oxide synthase (NOS) inhibition assay.
| Parameter | This compound | 4-Hydroxy-benzamidine (Reference) |
| Purity (HPLC) | 98.5% | 99.2% |
| IC₅₀ for iNOS (µM) | 5.2 ± 0.4 (n=3) | 8.9 ± 0.7 (n=3) |
| IC₅₀ for nNOS (µM) | 15.8 ± 1.2 (n=3) | 25.4 ± 2.1 (n=3) |
| Solubility in Assay Buffer (µM) | 150 | 200 |
This table provides a clear, quantitative comparison of the two compounds. The inclusion of standard deviations and the number of replicates (n=3) is crucial for assessing the precision of the measurements.
Self-Validating Protocol for NOS Inhibition Assay:
A reliable NOS inhibition assay should include multiple controls to ensure the validity of the results.
Experimental Protocol: In-vitro Nitric Oxide Synthase (NOS) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified inducible NOS (iNOS) or neuronal NOS (nNOS) and the substrate L-arginine in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and the test compound or vehicle control. Initiate the reaction by adding L-arginine.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time.
-
Nitrite Detection: Measure the amount of nitric oxide produced by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Trustworthiness Through Controls:
-
Positive Control: A known NOS inhibitor (e.g., L-NAME) to confirm that the assay can detect inhibition.
-
Negative Control: Vehicle (e.g., DMSO) to determine the baseline enzyme activity.
-
No-Enzyme Control: To ensure that the observed signal is due to enzymatic activity.
-
Reference Compound: A well-characterized compound (e.g., 4-Hydroxy-benzamidine) to benchmark the performance of the test compound and assess inter-assay variability.
Visualization: Key Biological Pathways
The inhibitory action of this compound on nitric oxide synthase interrupts a critical signaling pathway.
Caption: Inhibition of the nitric oxide synthesis pathway by this compound.
III. Navigating the Challenges of Drug Discovery
The path from a promising compound to a viable drug candidate is fraught with obstacles.[8] For amidine-containing compounds, challenges can include poor oral bioavailability and potential off-target effects.[9] The N-hydroxy-benzamidine scaffold is often employed as a prodrug strategy to overcome some of these hurdles.[10]
Expertise in Experimental Design:
When investigating a novel compound like this compound, it is crucial to anticipate potential liabilities. For example, the amidine group can be a substrate for metabolic enzymes, leading to rapid clearance.[11][12] The fluorine substitution in the 3-position may alter the metabolic profile, potentially improving its pharmacokinetic properties.
A Forward-Looking Approach:
To de-risk a drug discovery program involving this compound, early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are essential.
| Early-Stage Assessment | Experimental Approach | Rationale |
| Metabolic Stability | Incubation with liver microsomes followed by LC-MS/MS analysis. | To assess the compound's susceptibility to metabolic degradation. |
| Cell Permeability | Caco-2 permeability assay. | To predict intestinal absorption and potential for oral bioavailability. |
| Cytotoxicity | MTT or similar assay in a panel of cell lines. | To identify potential for off-target toxicity. |
| Off-Target Screening | Profiling against a panel of common off-targets (e.g., hERG, CYPs). | To proactively identify potential safety liabilities. |
By integrating these assessments early in the research process, you can make more informed decisions about which compounds to advance, ultimately saving time and resources.
IV. Conclusion: A Commitment to Rigor
Reproducibility is the bedrock of scientific progress. For a novel compound like this compound, establishing a foundation of reliable data is not just good practice; it is an absolute necessity for its potential to be fairly evaluated and, if warranted, translated into a therapeutic reality. By embracing the principles of rigorous synthesis and characterization, employing self-validating biological assays, and taking a proactive approach to identifying potential liabilities, researchers can navigate the complexities of drug discovery with greater confidence and a higher probability of success.
References
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). National Institutes of Health. [Link]
-
Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. (1983). PubMed. [Link]
-
Preparation and Characteristics of N-Hydroxyamidines. (2019). International Journal of Engineering and Science Invention. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
-
Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. (2002). Florida Atlantic University. [Link]
-
3-Chloro-4-fluoro-N-hydroxy-benzamidine. PubChem. [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2022). National Institutes of Health. [Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (2023). PubMed Central. [Link]
-
Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. (2010). National Institutes of Health. [Link]
-
3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. (2020). PubMed Central. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). PubMed Central. [Link]
- Synthesis method for benzamidine derivatives. (2017).
-
The N-oxidation of Benzamidines in Vitro. (1977). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2021). ACS Publications. [Link]
-
Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00) in rats. (2010). ResearchGate. [Link]
-
Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. (1985). PubMed. [Link]
-
Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. (2020). RSC Publishing. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (2021). DIGIBUG Principal. [Link]
-
A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation. (2005). PubMed Central. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. [Link]
-
N-Hydroxy-2-methyl-benzamidine. PubChem. [Link]
-
Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. (2007). PubMed. [Link]
-
Benzamidine. PubChem. [Link]
-
Dealing with the challenges of drug discovery. (2023). CAS.org. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
3-fluoro-N-(3-nitrophenyl)benzamide. PubChem. [Link]
-
Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (1993). PubMed. [Link]
-
Benzenecarboximidamide, 4-amino-N-hydroxy-. PubChem. [Link]
-
Challenges and shortcomings of antibacterial discovery projects. (2019). PubMed Central. [Link]
-
Design and Conformational Analysis of Peptoids Containing N-hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. (2016). PubMed. [Link]
-
N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V). (1976). OSTI.gov. [Link]
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. (2022). Labcorp Oncology. [Link]
-
Challenges and Opportunities for Drug Discovery in Developing Countries: The Example of Cutaneous Leishmaniasis. (2020). PubMed Central. [Link]
-
4-Hydroxy-benzamidine. PubChem. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2018). ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 4. ijesi.org [ijesi.org]
- 5. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dealing with the challenges of drug discovery | CAS [cas.org]
- 9. researchgate.net [researchgate.net]
- 10. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Enzyme Selectivity Profile of 3-Fluoro-N-hydroxy-benzamidine
For researchers and drug development professionals, the journey from a promising compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity—its ability to interact with the intended target while minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of 3-Fluoro-N-hydroxy-benzamidine against key enzymes in the nitric oxide and urea cycles: the three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) and arginase.
The structural motif of N-hydroxy-benzamidine is of significant interest in medicinal chemistry. The benzamidine core is a known pharmacophore that can mimic the guanidinium group of L-arginine, the natural substrate for both nitric oxide synthases (NOS) and arginases. The introduction of a fluorine atom can modulate the compound's electronic properties and binding interactions, potentially leading to enhanced potency and selectivity. Understanding the precise selectivity profile of this compound is therefore crucial for predicting its therapeutic potential and potential side effects.
This guide will not only present a comparative overview of related compounds but will also equip you with the detailed experimental protocols necessary to determine the selectivity of this compound in your own laboratory.
The Critical Role of Selectivity: NOS and Arginase Isoforms
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, from neurotransmission and vasodilation to immune responses.[1] Its production is catalyzed by three distinct isoforms of nitric oxide synthase:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a key role in synaptic plasticity and neuronal communication.[1]
-
Endothelial NOS (eNOS or NOS-3): Expressed in the endothelium, eNOS is crucial for maintaining vascular tone and cardiovascular health.[1]
-
Inducible NOS (iNOS or NOS-2): As its name suggests, iNOS expression is induced by inflammatory stimuli and is involved in the immune response. Overproduction of NO by iNOS is implicated in various inflammatory diseases and septic shock.[1]
Arginase, which also utilizes L-arginine as a substrate, exists in two isoforms (Arginase I and Arginase II) and competes with NOS for their common substrate.[2] This competition has significant physiological implications, as increased arginase activity can limit the bioavailability of L-arginine for NO production.[2]
Given the distinct and vital roles of each of these enzymes, non-selective inhibition can lead to undesirable side effects. For instance, inhibition of eNOS can lead to cardiovascular complications, while inhibition of nNOS could have neurological consequences. Therefore, developing isoform-selective inhibitors is a primary goal in drug discovery efforts targeting these pathways.
Comparative Landscape: Inhibitors of NOS and Arginase
Table 1: Comparative Inhibitory Activity of Selected Compounds Against Nitric Oxide Synthase (NOS) Isoforms
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | iNOS/eNOS Selectivity |
| L-NMMA | 2-5 | 1-2 | 5-20 | ~2 | ~0.5 | ~0.25 |
| L-NAME | 0.07 | 0.2 | 0.2 | 0.35 | 0.35 | 1 |
| 1400W | - | >1000 | 0.428 | - | - | >2300 |
| Aminoguanidine | - | - | 2.1 | - | - | - |
| TRIM | 28.2 | 1057.5 | 27.0 | 37.5 | 1.04 | 0.026 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on assay conditions.
Table 2: Comparative Inhibitory Activity of Selected Compounds Against Arginase
| Compound | Arginase I IC50 (nM) | Arginase II IC50 (nM) |
| ABH | ~1540 | ~2550 |
| nor-NOHA | ~1360 | ~1260 |
| Compound 11 (pyrrolidine-based) | 2.6 | 14 |
| NED-3238 | 1.3 | 8.1 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on assay conditions.[3]
These tables highlight the diverse selectivity profiles that can be achieved through modifications of the core inhibitor scaffold. This underscores the importance of experimentally determining the specific activity of this compound.
Experimental Protocols for Determining Enzyme Selectivity
To ascertain the selectivity profile of this compound, a series of in vitro enzyme inhibition assays must be performed. The following protocols provide a detailed, step-by-step guide for assessing the inhibitory activity against each of the target enzymes.
Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable oxidation product of NO, as an indicator of NOS activity.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (CaCl2) (for nNOS and eNOS activation)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound (test compound)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Experimental Workflow:
Caption: Workflow for determining NOS inhibition using the Griess assay.
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer. Keep enzymes and cofactors on ice.
-
Prepare Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite in the assay buffer to generate a standard curve.
-
Prepare Reaction Plate: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
L-arginine (final concentration typically at or near the Km for each isoform)
-
NADPH
-
BH4
-
For nNOS and eNOS, add Calmodulin and CaCl2.
-
-
Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO).
-
Initiate Reaction: Add the respective NOS enzyme (nNOS, eNOS, or iNOS) to each well to start the reaction. The final reaction volume should be consistent across all wells.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Nitrite Detection:
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes.
-
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Use the standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Arginase Inhibition Assay (Urea Colorimetric Assay)
This protocol measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
Materials:
-
Purified recombinant human Arginase I and Arginase II enzymes
-
L-arginine (substrate)
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MnCl2)
-
This compound (test compound)
-
Urea colorimetric detection reagent (e.g., containing α-isonitrosopropiophenone)
-
Urea (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 540 nm)
Experimental Workflow:
Caption: Workflow for determining arginase inhibition using a urea colorimetric assay.
Procedure:
-
Prepare Reagents: Prepare all solutions in the arginase assay buffer.
-
Prepare Urea Standard Curve: Prepare a series of known concentrations of urea in the assay buffer.
-
Prepare Reaction Plate: In a 96-well plate, add the following to each well:
-
Arginase Assay Buffer
-
L-arginine (final concentration typically at or near the Km)
-
-
Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.
-
Initiate Reaction: Add the respective arginase enzyme (Arginase I or Arginase II) to each well.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Urea Detection:
-
Add the urea colorimetric detection reagent to each well.
-
Incubate the plate at 95-100°C for the time specified by the reagent manufacturer (e.g., 30-60 minutes).
-
Cool the plate to room temperature.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis:
-
Use the urea standard curve to determine the concentration of urea produced.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the NOS assay.
-
Interpreting the Results: Quantifying Selectivity
Once the IC50 values for this compound against each enzyme have been determined, the selectivity can be quantified by calculating selectivity ratios.
Selectivity Ratio = IC50 (off-target enzyme) / IC50 (target enzyme)
For example, if the intended target is iNOS, the selectivity against eNOS would be calculated as:
iNOS/eNOS Selectivity = IC50 (eNOS) / IC50 (iNOS)
A higher selectivity ratio indicates greater selectivity for the target enzyme.
Caption: Conceptual diagram of enzyme selectivity assessment.
Conclusion
The rational design of selective enzyme inhibitors is a cornerstone of modern drug discovery. While the precise selectivity profile of this compound awaits experimental determination, the framework provided in this guide offers a robust and validated approach to obtaining this critical data. By carefully executing these protocols and comparing the results to the provided data for related compounds, researchers can gain invaluable insights into the therapeutic potential of this promising molecule. The path to understanding the intricate interactions of a compound with its biological targets is one of meticulous experimentation, and this guide serves as a detailed roadmap for that journey.
References
- Caldwell, R. B., Toque, H. A., Narayanan, S. P., & Caldwell, R. W. (2015). Arginase: a multifaceted enzyme important in health and disease. Physiological reviews, 95(1), 87–145.
- Cetica, V., et al. (2019). Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. Journal of Medicinal Chemistry, 62(17), 8034-8049.
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.
- Handy, J. A., & Loscalzo, J. (2012). Nitric oxide and posttranslational modification. Antioxidants & redox signaling, 17(1), 23-38.
- Morris, S. M., Jr. (2007). Arginine metabolism: boundaries of our knowledge. The Journal of nutrition, 137(6 Suppl 2), 1602S–1609S.
- Pfeiffer, S., Mayer, B., & Hemmens, B. (1999). Nitric oxide: chemical puzzles and biological riddles. Angewandte Chemie (International ed. in English), 38(12), 1714–1731.
- Tears, C. J., et al. (2015). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters, 6(6), 682-687.
- Van Zandt, M. C., et al. (2019). Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. Journal of Medicinal Chemistry, 62(17), 8034-8049.
- White, A. R., Ryoo, S., Li, D., Hart, C. M., & Koeck, T. (2015). Knock on the NOS door: nitric oxide-regulated signaling pathways in the developing lung. Antioxidants & redox signaling, 23(1), 1-17.
- Wollin, M., et al. (2017). Arginase as a target in the treatment of cardiovascular disease. Cardiovascular & hematological disorders drug targets, 17(1), 23-34.
- Cinelli, M. A., et al. (2015). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS medicinal chemistry letters, 6(6), 682–687.
- Handu, S. S., et al. (2017). 1-(2-Trifluoromethylphenyl) imidazole (TRIM) was a relatively potent inhibitor of nNOS and iNOS (IC50S of 28.2 microM and 27.0 microM respectively) but was a relatively weak inhibitor of eNOS (IC50, 1057.5 microM). British journal of pharmacology, 123(6), 1057–1064.
- Van Zandt, M. C., et al. (2013). Discovery of N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids as highly potent third-generation inhibitors of human arginase I and II. Journal of medicinal chemistry, 56(17), 6835–6844.
- White, K. M., & Marletta, M. A. (2005). Arginase: a new and unexpected target for direct regulation by nitric oxide.
Sources
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Long-term inhibition of nitric oxide synthase potentiates effects of anandamide in the rat mesenteric bed - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Fluorinated Benzamidine Derivatives
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing therapeutic efficacy. The introduction of fluorine into a molecular scaffold has become a powerful and widely adopted strategy to enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] This guide provides an in-depth comparison of the anticipated in vivo performance of fluorinated benzamidine derivatives against their non-fluorinated counterparts, supported by established principles of medicinal chemistry and extrapolated from experimental data on related compounds.
Benzamidine and its derivatives are a well-established class of compounds, primarily recognized for their activity as competitive inhibitors of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer.[6][7][8] The core benzamidine structure serves as a potent pharmacophore for engaging the active site of these enzymes. However, like many small molecules, their therapeutic potential can be limited by suboptimal pharmacokinetic properties, such as rapid metabolism and poor bioavailability.
Fluorination offers a compelling strategy to address these limitations. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior.[1][2][5][9] This guide will explore the mechanistic rationale for fluorinating benzamidine derivatives and present a comparative analysis of their expected in vivo efficacy.
The Rationale for Fluorination: Enhancing In Vivo Performance
The decision to incorporate fluorine into a benzamidine scaffold is driven by the goal of improving its drug-like properties. The anticipated benefits are multifaceted, impacting metabolism, target engagement, and overall exposure.
Metabolic Stability: A primary advantage of fluorination is the enhancement of metabolic stability.[1][3][4][5][10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[10] By strategically replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the rate of oxidative metabolism can be significantly reduced. This "metabolic blocking" is expected to lead to a longer plasma half-life and increased overall drug exposure, crucial for maintaining therapeutic concentrations in vivo.
Modulation of Physicochemical Properties: Fluorination can also fine-tune the physicochemical properties of benzamidine derivatives. The introduction of fluorine can alter the acidity (pKa) of nearby functional groups and modulate lipophilicity.[1][2][5][9] These changes can influence membrane permeability, oral bioavailability, and tissue distribution.[1][5] For instance, improved membrane penetration can be critical for reaching intracellular targets or crossing the blood-brain barrier.
Enhanced Target Affinity: In some cases, the introduction of fluorine can lead to increased binding affinity for the target enzyme.[5] The electronegativity of fluorine can alter the electronic landscape of the molecule, potentially leading to more favorable electrostatic interactions within the enzyme's active site.
Comparative In Vivo Efficacy: A Data-Informed Projection
While direct head-to-head in vivo efficacy studies comparing a specific fluorinated benzamidine derivative with its non-fluorinated parent are not extensively available in the public domain, we can construct a scientifically sound comparison based on established principles and data from closely related compounds.
For this comparison, we will consider a hypothetical scenario where a non-fluorinated benzamidine derivative has shown moderate anticoagulant activity in a preclinical thrombosis model. We will then project the likely impact of strategic fluorination on its in vivo efficacy.
| Parameter | Non-Fluorinated Benzamidine Derivative (Baseline) | Fluorinated Benzamidine Derivative (Projected) | Rationale for Projected Improvement |
| In Vivo Half-Life (t½) | Moderate | Significantly Increased | Fluorination at metabolically labile sites is expected to block oxidative metabolism, leading to slower clearance and a longer half-life.[1][3][4][5][10] |
| Oral Bioavailability | Low to Moderate | Increased | Enhanced metabolic stability and potentially improved membrane permeability due to modulated lipophilicity are likely to increase oral bioavailability.[1][5] |
| In Vivo Efficacy (e.g., reduction in thrombus size) | Moderate | Significantly Increased | The combination of a longer half-life and higher bioavailability would lead to greater systemic exposure (AUC), allowing the compound to exert its inhibitory effect on the target serine protease for a longer duration and at higher effective concentrations. |
| Dosing Frequency | Multiple times a day | Once or twice a day | A longer half-life would necessitate less frequent dosing to maintain therapeutic drug levels, improving convenience and patient compliance in a clinical setting. |
This projected improvement in in vivo efficacy is a direct consequence of the enhanced pharmacokinetic profile imparted by fluorination. A compound that remains in circulation for longer and is more readily absorbed will have a greater opportunity to engage its target and elicit a therapeutic response.
Experimental Protocols for In Vivo Efficacy Evaluation
To empirically validate the projected enhancements in in vivo efficacy, a series of well-defined preclinical studies are essential. The following protocols outline standard methodologies for assessing the antithrombotic and anti-inflammatory effects of serine protease inhibitors like benzamidine derivatives.
Protocol 1: In Vivo Antithrombotic Efficacy in a Rat Model of Arterial Thrombosis
This model is designed to assess the ability of a test compound to prevent the formation of a blood clot in an artery.
1. Animal Model:
-
Male Wistar rats (250-300g).
-
Animals are acclimatized for at least one week before the experiment.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgically expose the carotid artery.
3. Induction of Thrombosis:
-
Apply a filter paper saturated with a ferric chloride (FeCl₃) solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.
4. Compound Administration:
-
Administer the non-fluorinated and fluorinated benzamidine derivatives via an appropriate route (e.g., intravenous or oral) at various doses prior to the induction of thrombosis.
-
A vehicle control group and a positive control group (e.g., heparin) should be included.
5. Efficacy Endpoints:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
After a set period, excise the arterial segment and quantify the thrombus weight.
-
Collect blood samples to measure coagulation parameters such as activated partial thromboplastin time (aPTT) and prothrombin time (PT).[11]
6. Data Analysis:
-
Compare the thrombus weight and blood flow parameters between the treatment groups and the control groups.
-
A significant reduction in thrombus weight and maintenance of blood flow in the treated groups would indicate antithrombotic efficacy.
Protocol 2: In Vivo Anti-inflammatory Efficacy in a Mouse Model of Acute Colitis
This model evaluates the potential of a test compound to ameliorate inflammation in the colon.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
2. Induction of Colitis:
-
Induce colitis by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).[12][13][14]
3. Compound Administration:
-
Administer the non-fluorinated and fluorinated benzamidine derivatives (e.g., intraperitoneally or orally) daily, starting from the day of colitis induction.
-
Include a vehicle control group.
4. Efficacy Endpoints:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
At the end of the study, sacrifice the animals and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue homogenates using ELISA.
5. Data Analysis:
-
Compare the clinical scores, colon measurements, histological scores, and cytokine levels between the treated and control groups.
-
A significant improvement in these parameters would indicate anti-inflammatory efficacy.
Visualizing the Path to Enhanced Efficacy
To further illustrate the concepts discussed, the following diagrams provide a visual representation of a hypothetical signaling pathway and a generalized experimental workflow.
Caption: Hypothetical inhibition of the coagulation cascade by a fluorinated benzamidine derivative targeting Factor Xa.
Caption: Generalized workflow for the preclinical in vivo evaluation of a therapeutic compound.
Conclusion
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 17, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Expert Opinion on Drug Metabolism & Toxicology, 11(5), 785-797. [Link]
-
The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. (2022). Frontiers in Pharmacology, 13, 868950. [Link]
-
Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. (2016). Current Drug Discovery Technologies, 13(2), 88-100. [Link]
-
The role of fluorine in medicinal chemistry. (2015). Journal of Fluorine Chemistry, 177, 3-14. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (2019). Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162. [Link]
-
The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model. (2022). International Journal of Molecular Sciences, 23(1), 499. [Link]
-
Selective Inhibition of Proteolytic Enzymes in an in Vivo Mouse Model for Experimental Metastasis. (1991). Journal of the National Cancer Institute, 83(11), 787-793. [Link]
-
Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. (2021). In Fluorine Chemistry. IntechOpen. [Link]
-
The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. (2022). Johns Hopkins University. Retrieved January 17, 2026, from [Link]
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Current Organic Synthesis, 18(5), 456-473. [Link]
-
The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. (2022). Frontiers in Pharmacology, 13. [Link]
-
The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
In Vivo Anticoagulant and Thrombolytic Activities of a Fibrinolytic Serine Protease (Brevithrombolase) With the k-Carrageenan-Induced Rat Tail Thrombosis Model. (2015). Journal of Pharmacopuncture, 18(4), 38-45. [Link]
-
Novel Ex Vivo Zymography Approach for Assessment of Protease Activity in Tissues with Activatable Antibodies. (2021). Cancers, 13(17), 4434. [Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2022). Molecules, 27(19), 6546. [Link]
-
C1-inhibitor and Venous Thrombosis. (n.d.). The Grover Lab. Retrieved January 17, 2026, from [Link]
-
Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. (2023). International Journal of Molecular Sciences, 24(13), 10898. [Link]
-
Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model. (2014). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(9), 1797-1807. [Link]
-
In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. (2022). Xenobiotica, 52(6), 608-612. [Link]
-
In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved January 17, 2026, from [Link]
-
Mathematical Model of Serine Protease Inhibition in the Tissue Factor Pathway to Thrombin. (2002). Journal of Biological Chemistry, 277(19), 16647-16654. [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024). International Journal of Molecular Sciences, 25(5), 2891. [Link]
-
Virtual Screening of Transmembrane Serine Protease Inhibitors. (2017). Methods in Molecular Biology, 1575, 225-238. [Link]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2024). Frontiers in Immunology, 15, 1399317. [Link]
-
FDA-Approved Fluorinated Anticancer Drugs. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Comparisons between Oral Anticoagulants among Older Nonvalvular Atrial Fibrillation Patients. (2019). Journal of the American Geriatrics Society, 67(8), 1662-1671. [Link]
-
Comparison of Direct Oral Anticoagulants Versus Warfarin in Patients With Atrial Fibrillation and Bioprosthetic Heart Valves. (2021). The American Journal of Cardiology, 146, 22-28. [Link]
-
Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. (2016). Molecules, 21(5), 668. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C1-inhibitor and Venous Thrombosis [thegroverlab.com]
- 7. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 8. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Frontiers | The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult [frontiersin.org]
A Comparative Guide to the Cytotoxicity of Next-Generation Arginine Methyltransferase Inhibitors
This guide provides an in-depth, objective comparison of the cytotoxic profiles of several key inhibitors targeting Protein Arginine Methyltransferases (PRMTs), a critical class of enzymes in oncology and other therapeutic areas. We move beyond simple data reporting to explain the causality behind experimental design and the mechanistic basis for the observed cytotoxic effects. While the initial query focused on 3-Fluoro-N-hydroxy-benzamidine, the available literature necessitates a broader look at inhibitors of the same class, many of which share the core benzamidine scaffold, a known reversible competitive inhibitor of serine proteases and a valuable moiety in drug design.[1] This analysis focuses on Type I PRMT inhibitors, which are at the forefront of epigenetic drug discovery.
Introduction: Targeting Arginine Methylation in Disease
Arginine methylation is a crucial post-translational modification that governs numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2] The enzymes responsible, PRMTs, are classified into three types based on their catalytic activity.[3][4]
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze mono- and asymmetric dimethylation (ADMA).
-
Type II PRMTs (PRMT5, 9) catalyze mono- and symmetric dimethylation (SDMA).
-
Type III PRMTs (PRMT7) are responsible for monomethylation only.
Type I PRMTs, particularly PRMT1, are the most abundant and are responsible for the majority of arginine methylation in the cell.[2] Their aberrant expression is strongly linked to poor prognoses in various solid tumors and hematologic malignancies, making them a compelling target for therapeutic intervention.[4][5] This guide will compare the cytotoxic performance of several well-characterized Type I PRMT inhibitors to provide researchers with a clear, data-driven perspective.
Caption: Classification of Protein Arginine Methyltransferases (PRMTs).
Comparative Analysis of Leading Type I PRMT Inhibitors
To provide a robust comparison, we have selected several inhibitors based on their mechanism, selectivity, and the availability of public data. These include the potent and selective small molecules MS023 and GSK3368715 , the diamidine-based inhibitor Furamidine (DB75) , which is selective for PRMT1, and the broad-spectrum inhibitor AMI-1 as a point of contrast.
Data Summary: Cytotoxicity and Inhibitory Potency
The following table summarizes the key performance metrics for these inhibitors, compiled from various studies. It is crucial to note that IC₅₀ values can vary based on the cell line, assay conditions, and incubation time, underscoring the importance of standardized protocols.
| Inhibitor | Target(s) | Type | IC₅₀ (PRMT1) | Representative Cytotoxic IC₅₀ | Cell Line | Reference(s) |
| MS023 | Type I PRMTs | Pan Type I | 30 nM | Not primarily cytotoxic alone | Multiple | [3][4][6] |
| GSK3368715 | Type I PRMTs | Pan Type I | 3.1 nM | Potent anti-proliferative effects | Cancer models | [4][7] |
| Furamidine (DB75) | PRMT1 > others | PRMT1-selective | 9.4 µM | Dose-dependent reduction in viability | U87-MG Glioblastoma | [4][7] |
| AMI-1 | Pan-PRMTs | Broad-spectrum | 8.8 µM | 129.9 µM | Rh30 Rhabdomyosarcoma | [6][7][8] |
Expert Insights: The data reveals a critical distinction between enzymatic inhibition and cellular cytotoxicity. MS023 and GSK3368715 are highly potent enzyme inhibitors, with low nanomolar IC₅₀ values.[3][7] However, their primary effect is often cytostatic (inhibiting proliferation) rather than directly cytotoxic, though they can sensitize cells to other chemotherapeutic agents.[4] In contrast, compounds like Furamidine (DB75) and the broader spectrum AMI-1 demonstrate direct cytotoxicity, albeit at much higher micromolar concentrations.[4][8] This suggests different downstream consequences of inhibiting specific versus multiple PRMTs. For instance, potent and selective Type I inhibition may primarily induce cell cycle arrest, while broader inhibition could trigger more widespread cellular stress leading to apoptosis.[2][5]
Experimental Protocol: Assessing Cytotoxicity via WST-1 Cell Viability Assay
To ensure reproducible and trustworthy data, a well-controlled experimental protocol is paramount. The following method for assessing cell viability using a WST-1 assay is a standard, self-validating system.
Principle of the Assay
The WST-1 assay relies on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye produced, measured by absorbance, is directly proportional to the number of metabolically active, viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., MDA-MB-231 breast cancer or A549 lung cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Rationale: Cell density is critical. Too few cells will result in a low signal, while over-confluence can inhibit growth and affect metabolic activity, skewing the results. An initial cell titration experiment is essential for each cell line.
-
-
Cell Adherence:
-
Action: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows cells to adhere to the plate surface and resume their normal growth phase before inhibitor treatment.
-
-
Inhibitor Treatment:
-
Action: Prepare serial dilutions of the test inhibitors (e.g., this compound, MS023) in complete culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a "no cells" blank control.
-
Rationale: A wide concentration range (e.g., from 1 nM to 100 µM) is necessary to determine the dose-response curve and calculate the IC₅₀. The vehicle control normalizes for any effect of the solvent.
-
-
Incubation:
-
Action: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).
-
Rationale: The incubation time should be sufficient for the inhibitor to exert its biological effect, which may include multiple cell cycles.
-
-
WST-1 Reagent Addition:
-
Action: Add 10 µL of WST-1 reagent to each well.
-
Rationale: The reagent is added directly to the culture medium.
-
-
Final Incubation & Measurement:
-
Action: Incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Rationale: The incubation time depends on the metabolic activity of the cell line; color development should be monitored to ensure the reading is within the linear range of the instrument.
-
-
Data Analysis:
-
Action: Subtract the background absorbance (blank wells). Normalize the data to the vehicle control (set to 100% viability). Plot the results as percent viability versus inhibitor concentration and fit a dose-response curve to calculate the IC₅₀.
-
Rationale: Proper normalization and curve fitting are essential for accurate IC₅₀ determination.
-
Caption: Standard workflow for a cell viability (WST-1) cytotoxicity assay.
Mechanistic Basis of Cytotoxicity
The cytotoxic or cytostatic effects of Type I PRMT inhibitors are a direct consequence of their enzymatic inhibition. By preventing asymmetric dimethylation, these molecules disrupt key cellular pathways.
Caption: Simplified pathway of Type I PRMT inhibition leading to anti-tumor effects.
Inhibition of PRMT1 has been shown to induce cell cycle arrest and apoptosis in multiple myeloma cells.[5] Mechanistically, this can be validated by observing a decrease in global ADMA levels and specific histone marks like H4R3me2a via Western blot.[7] Furthermore, some studies show that PRMT1 inhibition can lead to an accumulation of DNA damage, marked by an increase in γ-H2AX foci, which synergizes with DNA-damaging agents and enhances cytotoxicity in cancer cells.[4] The peptoid-based PRMT1 inhibitor P2 has even been shown to promote both apoptosis and autophagy.[2]
Conclusion and Future Directions
The comparison of Type I PRMT inhibitors reveals a complex landscape where enzymatic potency does not always correlate directly with immediate cytotoxicity. Highly selective inhibitors like MS023 and GSK3368715 are potent tools for modulating cellular methylation states and often exhibit powerful anti-proliferative effects.[3][7] In contrast, inhibitors with broader specificity or different chemical scaffolds, such as the benzamidine-containing Furamidine (DB75) , may induce direct cytotoxicity through varied mechanisms.[4]
For researchers in drug development, this guide highlights the necessity of a multi-faceted approach. A comprehensive cytotoxicity profile should not only include IC₅₀ values from viability assays but also incorporate mechanistic endpoints such as cell cycle analysis, apoptosis markers, and quantification of target methylation marks. As novel compounds like this compound are developed, they must be benchmarked against these well-characterized inhibitors using robust and validated protocols to accurately determine their therapeutic potential.
References
-
White, D. et al. (2021). Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity. Frontiers in Molecular Biosciences. Available at: [Link]
-
Jiang, H. et al. (2023). Synergistic Effects of Type I PRMT1 and Type II PRMT5 Inhibitors Against Multiple Myeloma. Blood. Available at: [Link]
-
Laskaris, P. et al. (2024). PRMT inhibitor reduces cell growth and viability specifically in cancer... ResearchGate. Available at: [Link]
-
Eram, M. S. et al. (2016). A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chemical Biology. Available at: [Link]
-
Al-Haddad, R. et al. (2024). Biomedical effects of protein arginine methyltransferase inhibitors. Frontiers in Pharmacology. Available at: [Link]
-
Maksymowicz, M. et al. (2021). Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Benzamidine. Wikipedia. Available at: [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: 3-Fluoro-N-hydroxy-benzamidine vs. Established IDO1 Inhibitors for Cancer Immunotherapy
Introduction: The Rationale for Targeting IDO1 in Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2][3] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 exerts a potent immunosuppressive effect.[4][5][6] This enzymatic activity leads to the depletion of tryptophan, which is vital for T-cell proliferation and activation, and the accumulation of kynurenine, which actively promotes the differentiation of regulatory T-cells (Tregs) and induces T-cell apoptosis.[5][6][7] The overexpression of IDO1 by tumor cells or immune cells within the tumor microenvironment is a well-documented mechanism of immune evasion and is often correlated with poor prognosis in various cancers.[1][5]
The therapeutic potential of inhibiting IDO1 to restore anti-tumor immunity has driven the development of numerous small molecule inhibitors.[1][8][9] While early enthusiasm was high, the field has faced challenges, most notably the failure of the phase 3 trial of epacadostat in combination with pembrolizumab for melanoma.[2][10] This has underscored the need for a deeper understanding of the nuances of IDO1 inhibition and the development of next-generation inhibitors with potentially improved pharmacological properties.
This guide introduces a novel investigational compound, 3-Fluoro-N-hydroxy-benzamidine , a member of the hydroxyamidine class of molecules known to interact with heme-containing enzymes.[11] We present a proposed head-to-head study design to rigorously evaluate its potential as an IDO1 inhibitor in comparison to two well-characterized clinical candidates:
-
Epacadostat (INCB24360): A potent, selective, and reversible competitive inhibitor of IDO1.[10][12][13]
-
Linrodostat (BMS-986205; Navoximod): A potent and selective, irreversible suicide inhibitor of IDO1.[14][15][16]
This comparative framework will provide researchers with the necessary protocols and rationale to assess the biochemical, cellular, and in vivo efficacy of this compound, ultimately determining its potential as a new therapeutic agent in cancer immunotherapy.
The Tryptophan Catabolism Pathway: A Target for Immunomodulation
The catabolism of tryptophan via the kynurenine pathway is a key mechanism of immune suppression in cancer. The central role of IDO1 in this process makes it an attractive therapeutic target.
Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.
Comparative In Vitro Characterization
The initial evaluation of a novel inhibitor requires a thorough in vitro assessment of its biochemical and cellular activity.
Biochemical Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity and potency of this compound against recombinant human IDO1 (hIDO1) and compare it to Epacadostat and Linrodostat.
Methodology:
-
Enzyme Source: Recombinant human IDO1 enzyme.
-
Assay Principle: A colorimetric or spectrophotometric assay that measures the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation.[17][18] The increase in absorbance at 321 nm is proportional to enzyme activity.[12]
-
Procedure:
-
Prepare a reaction buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.[12]
-
Add a fixed concentration of recombinant hIDO1 to the buffer.
-
Add serial dilutions of the test compounds (this compound, Epacadostat, Linrodostat) or vehicle control (DMSO).
-
Initiate the reaction by adding L-tryptophan as the substrate.
-
Monitor the change in absorbance at 321 nm over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound using non-linear regression analysis.
| Compound | Predicted IC50 (nM) | Mechanism of Inhibition |
| This compound | To be determined | To be determined |
| Epacadostat | ~10[12][13] | Reversible, Competitive |
| Linrodostat (BMS-986205) | ~1.7[14][16] | Irreversible, Suicide |
Cellular IDO1 Activity Assay
Objective: To assess the ability of the compounds to inhibit IDO1 activity in a cellular context, where factors like cell permeability and metabolism come into play.
Methodology:
-
Cell Line: Human tumor cell lines known to express IDO1 upon stimulation, such as HeLa or SK-OV-3 ovarian cancer cells.[12][19]
-
Assay Principle: Measurement of kynurenine accumulation in the cell culture supernatant.
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[19][20][21]
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using LC-MS/MS or a colorimetric method (e.g., after conversion to a colored product with Ehrlich's reagent).
-
-
Data Analysis: Determine the EC50 value (the effective concentration that inhibits kynurenine production by 50%) for each compound.
| Compound | Predicted Cellular EC50 (nM) |
| This compound | To be determined |
| Epacadostat | ~10-50[13] |
| Linrodostat (BMS-986205) | ~3.4[16] |
Selectivity Profiling
Objective: To determine the selectivity of this compound for IDO1 over other tryptophan-catabolizing enzymes, namely IDO2 and Tryptophan 2,3-dioxygenase (TDO).
Methodology:
-
Perform enzyme inhibition assays as described in section 1, but using recombinant human IDO2 and TDO enzymes.
-
Compare the IC50 values for each enzyme to determine the selectivity ratio. High selectivity for IDO1 is a desirable characteristic to minimize off-target effects.[10][12]
In Vitro Immunomodulatory Effects
Beyond direct enzyme inhibition, it is crucial to assess the functional consequences on immune cells.
T-Cell Proliferation and Activation Assay
Objective: To evaluate the ability of the compounds to rescue T-cell proliferation and activation from the immunosuppressive effects of IDO1-expressing cells.
Methodology:
-
Co-culture System: A co-culture of IDO1-expressing tumor cells (e.g., IFN-γ-stimulated SK-OV-3 cells) with human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat cells.[19]
-
Procedure:
-
Establish the co-culture in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a superantigen).
-
Add serial dilutions of the test compounds.
-
After 3-5 days, assess T-cell proliferation using methods such as CFSE dilution by flow cytometry or a colorimetric assay (e.g., WST-1).
-
Measure T-cell activation by quantifying cytokine production (e.g., IFN-γ, IL-2) in the supernatant by ELISA or Luminex assay.[22]
-
-
Expected Outcome: Effective IDO1 inhibitors should restore T-cell proliferation and cytokine production in the co-culture system.[7]
Caption: Experimental workflow for the T-cell co-culture assay.
In Vivo Efficacy and Pharmacodynamic Evaluation
Translating in vitro findings to an in vivo setting is a critical step in drug development.
Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with other immunotherapies, in immunocompetent mice.
Methodology:
-
Animal Model: Syngeneic mouse models, where the tumor and the host are from the same inbred strain, are essential for studying immunotherapy.[21] Examples include B16F10 melanoma or CT26 colon carcinoma models.[12][21]
-
Tumor Cell Lines: Cell lines that express IDO1 either constitutively or can be engineered to do so are ideal.[20][21]
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors are established, randomize the mice into treatment groups:
-
Vehicle control
-
This compound
-
Epacadostat
-
Linrodostat
-
(Optional) Combination with an anti-PD-1/PD-L1 antibody.
-
-
Administer drugs orally at predetermined doses and schedules.
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, collect tumors and blood for pharmacodynamic analysis.
-
-
Data Analysis: Compare tumor growth rates and survival between the treatment groups.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and measure the biological effects of the inhibitors in vivo.
Methodology:
-
Sample Collection: Collect plasma and tumor tissue from the treated mice.
-
Kynurenine/Tryptophan Ratio: Measure the concentrations of kynurenine and tryptophan in the plasma and tumor homogenates using LC-MS/MS. A reduction in the kynurenine/tryptophan ratio is a key indicator of IDO1 inhibition.[9]
-
Tumor Immune Infiltrate Analysis: Analyze the immune cell populations within the tumor microenvironment by flow cytometry or immunohistochemistry. Look for an increase in the ratio of CD8+ effector T-cells to Tregs.
Pharmacokinetic Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[23][24]
Methodology:
-
In Vitro ADME:
-
Metabolic Stability: Assess the stability of the compound in liver microsomes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.
-
-
In Vivo Pharmacokinetics:
-
Administer a single dose of the compound to rodents (e.g., mice, rats) via intravenous and oral routes.
-
Collect blood samples at multiple time points.
-
Measure the drug concentration in the plasma using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[23][25][26]
-
| Pharmacokinetic Parameter | This compound | Epacadostat | Linrodostat (BMS-986205) |
| Oral Bioavailability (%) | To be determined | Favorable | Good (40% in mice)[16] |
| Half-life (t1/2) | To be determined | Favorable | 0.7h (in mice)[16] |
| Clearance (CL) | To be determined | Favorable | 1.0 L/h/kg (in mice)[16] |
Conclusion
The comprehensive head-to-head comparison outlined in this guide provides a robust framework for evaluating the potential of this compound as a novel IDO1 inhibitor. By systematically assessing its biochemical potency, cellular activity, immunomodulatory effects, in vivo efficacy, and pharmacokinetic profile against established benchmarks like Epacadostat and Linrodostat, researchers can make a data-driven determination of its therapeutic promise. The success of future IDO1 inhibitors will likely depend on a combination of high potency, selectivity, favorable pharmacokinetics, and a rational combination strategy with other immunotherapies. This guide offers a clear path to generating the critical data needed to advance promising new candidates in the field of cancer immunotherapy.
References
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available from: [Link]
-
Epacadostat. Wikipedia. Available from: [Link]
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. Available from: [Link]
-
Trial watch: IDO inhibitors in cancer therapy. Taylor & Francis Online. Available from: [Link]
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. National Institutes of Health. Available from: [Link]
-
Trial watch: IDO inhibitors in cancer therapy. PubMed Central. Available from: [Link]
-
Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]
-
IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. National Institutes of Health. Available from: [Link]
-
linrodostat. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. Available from: [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. Available from: [Link]
-
ASCO 2018: BMS-986205, an IDO1 Inhibitor, in Combination with Nivolumab: Updated Safety Across all Tumor Cohorts and Efficacy in Patients with Advanced Bladder Cancer. UroToday. Available from: [Link]
-
Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. Available from: [Link]
-
Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. AACR Journals. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. Available from: [Link]
-
Trial watch: IDO inhibitors in cancer therapy. Taylor & Francis Online. Available from: [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]
-
Linrodostat BMS 986205, ONO 7701. New Drug Approvals. Available from: [Link]
-
BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). ASCO Publications. Available from: [Link]
-
IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Available from: [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Available from: [Link]
-
Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. PubMed Central. Available from: [Link]
-
Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. Available from: [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central. Available from: [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. Available from: [Link]
-
IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. Available from: [Link]
-
3-Fluoro-benzamidine. Chem-Impex. Available from: [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. Available from: [Link]
-
IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. Available from: [Link]
-
Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available from: [Link]
-
Navoximod - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available from: [Link]
-
Linrodostat - Bristol-Myers Squibb. AdisInsight. Available from: [Link]
-
Definition of linrodostat - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]
-
Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. ResearchGate. Available from: [Link]
-
Therapy Detail - CKB CORE. Genomenon. Available from: [Link]
-
Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. PubMed. Available from: [Link]
-
3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PubMed Central. Available from: [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Bio-By-Word Publishing. Available from: [Link]
-
3-fluoro-n-hydroxy-4-methylbenzamidine (C8H9FN2O). PubChem. Available from: [Link]
-
Why Choose 3-Fluoro-benzamidine for Your Next Project?. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
3-Chloro-4-fluoro-N-hydroxy-benzamidine. PubChem. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. MDPI. Available from: [Link]
Sources
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. fortislife.com [fortislife.com]
- 6. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 7. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Epacadostat - Wikipedia [en.wikipedia.org]
- 11. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 25. scienceopen.com [scienceopen.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Fluoro-N-hydroxy-benzamidine: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities like 3-Fluoro-N-hydroxy-benzamidine are pivotal to innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will adopt a conservative approach, leveraging data from structurally similar compounds to inform our procedures.
I. Hazard Assessment and Risk Mitigation: A Proactive Stance
Given that this compound belongs to the benzamidine class of compounds, it is prudent to anticipate potential hazards based on related structures. The Safety Data Sheet for this compound indicates a lack of comprehensive data on its toxicological properties[1]. However, related benzamidine derivatives are known to be irritants to the eyes, skin, and respiratory tract[2][3]. Therefore, a cautious approach, treating the compound as hazardous, is essential.
Core Principles of Handling:
-
Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical safety goggles, a face shield, nitrile or neoprene gloves (double-gloving is recommended), a fully fastened laboratory coat, and closed-toe shoes.
-
Chemical Hygiene Plan (CHP): All procedures must align with your institution's written Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[4][5][6][7][8]. This plan should detail specific procedures and policies to protect laboratory workers from hazardous chemicals.
Quantitative Data Summary for Structurally Related Compounds:
To provide a contextual understanding of the potential physical and chemical properties of this compound, the following table summarizes data for related benzamidine compounds.
| Property | Value (Benzamidine hydrochloride hydrate) | Value (4-fluoro-N'-hydroxy-benzamidine) |
| Appearance | White to off-white solid | Not specified |
| Molecular Weight | 156.61 g/mol | 154.14 g/mol [9] |
| Hazard Classification | Irritating to eyes, respiratory system and skin[2] | Causes skin irritation, serious eye irritation, and may cause respiratory irritation[9] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Moisture sensitive[2][10]. | Store locked up. |
II. Step-by-Step Disposal Procedures: A Systematic Approach
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
A. Solid Waste Disposal:
-
Collection: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and absorbent pads, must be collected in a designated, leak-proof container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an appropriate hazard warning[11][12].
-
Storage: The sealed container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[12][13].
B. Liquid Waste Disposal:
-
Collection: All solutions containing this compound must be collected in a dedicated, chemically compatible, and leak-proof container. Avoid using metal containers for acidic or basic solutions[14].
-
Labeling: The liquid waste container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration of the waste.
-
Storage: The container must be kept securely closed when not in use and stored in secondary containment within a designated SAA[15].
C. Empty Container Disposal:
-
Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste[15].
-
Disposal: After triple rinsing and air-drying in a well-ventilated area (such as the back of a fume hood), the original label should be defaced or removed. The clean container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste[16].
III. Emergency Preparedness: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.
-
Carefully collect the absorbed material into a sealable bag or container.
-
Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Follow your institution's emergency procedures for chemical spills, which may involve contacting the Environmental Health and Safety (EHS) office.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
V. Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the principles of proactive hazard assessment, systematic disposal procedures, and emergency preparedness, researchers can mitigate risks and foster a culture of safety. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with local, state, and federal regulations.
References
- 29 CFR 1910.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University. (URL: )
- The Laboratory Standard | Office of Clinical and Research Safety. (URL: )
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023-09-18). (URL: )
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
Managing Hazardous Chemical Waste in the Lab. (2021-10-26). (URL: [Link])
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). (URL: [Link])
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: [Link])
-
Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98% - Cole-Parmer. (URL: [Link])
-
Laboratory Waste Management: The New Regulations. (URL: [Link])
-
Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98% - Cole-Parmer. (URL: [Link])
-
4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403 - PubChem. (URL: [Link])
-
4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403 - PubChem. (URL: [Link])
-
Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (2022-06-06). (URL: [Link])
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. compliancy-group.com [compliancy-group.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. 4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 3-Fluoro-N-hydroxy-benzamidine
For the vanguard of drug discovery and scientific innovation, the synthesis and application of novel compounds are daily pursuits. Among these, 3-Fluoro-N-hydroxy-benzamidine stands as a compound of significant interest. However, its handling demands a protocol rooted in a deep understanding of its chemical nature. This guide serves as an essential resource for researchers, providing immediate safety and logistical information, including operational and disposal plans, to ensure both personal safety and experimental integrity.
The following protocols are designed to be a self-validating system, where the rationale behind each step is as crucial as the step itself. Adherence to these guidelines, grounded in established safety principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA), is paramount.
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structure—containing a fluorinated aromatic ring and an N-hydroxy-benzamidine moiety—warrants a cautious approach. Analogs, such as 4-fluoro-N'-hydroxy-benzamidine, are known to cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure. The primary routes of exposure to be controlled are inhalation of the powder, dermal contact, and eye contact.[2]
The operational philosophy is one of containment and minimization of exposure. All handling of the solid compound and its solutions should be performed within designated, controlled environments to prevent unintended release and contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough hazard assessment for each specific laboratory operation.[3] The following table outlines the recommended PPE for handling this compound.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Laboratory Coat: A clean, buttoned lab coat made of a flame-resistant material like Nomex® is recommended, especially when working with flammable solvents.[4] | Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and airborne particles.[5] | Double Gloving: An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™) is recommended for handling the compound directly or its solutions, especially with aromatic solvents.[6][7] Glove selection should be guided by the specific solvents being used, and manufacturer's compatibility charts should be consulted.[6][7] | Respirator: When handling the powder outside of a certified chemical fume hood or in case of a spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required to prevent inhalation.[1][4] |
| Long Pants and Closed-Toe Shoes: These are standard laboratory attire to protect the lower body and feet from spills and falling objects.[4] | Face Shield: When there is a significant risk of splashing, such as during the preparation of concentrated solutions or during quenching of a reaction, a face shield should be worn in addition to safety goggles.[4] | Glove Inspection: Before each use, visually inspect gloves for any signs of degradation or puncture. Contaminated gloves should be removed immediately and disposed of properly. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural guide for the key stages of working with this compound, from initial handling of the solid to the preparation of solutions.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory and approaching the chemical handling area, don all required personal protective equipment as outlined in the table above.
-
Prepare Chemical Fume Hood: All manipulations of this compound powder and its volatile solutions must be conducted in a certified chemical fume hood.[8]
-
Gather and Inspect Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvents) into the fume hood. Inspect all glassware for cracks or defects before use.
Step 2: Handling the Solid Compound
The fine nature of chemical powders necessitates careful handling to prevent aerosolization.[8]
-
Weighing the Powder:
-
If possible, use a balance located within an enclosure or a dedicated weighing station with exhaust ventilation.[8]
-
If a balance is not available inside a hood, pre-weigh a sealed container, transfer the powder to the container inside the fume hood, seal it, and then re-weigh the container outside the hood.[11]
-
Use a spatula to gently transfer the powder to the weigh boat or container. Avoid rapid movements that could create dust.
-
-
Transferring the Powder:
-
Gently tap the spatula on the inside of the receiving vessel to dislodge the powder.
-
If transferring to a reaction vessel, ensure the vessel opening is wide enough to prevent spillage.
-
Step 3: Solution Preparation
-
Add Solvent: Slowly add the desired solvent to the vessel containing the this compound powder. Direct the solvent stream to the side of the vessel to avoid splashing.
-
Dissolve Compound: Use appropriate mixing techniques (magnetic stirring, gentle swirling) to dissolve the compound. If heating is required, use a controlled heating source such as a heating mantle with a temperature controller.
-
Label Solution Container: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.[12]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[13] this compound is a halogenated organic compound and must be disposed of accordingly.
Waste Disposal Workflow
Caption: A diagram illustrating the proper waste disposal workflow.
Step-by-Step Disposal Protocol
-
Segregate Waste Streams:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste bag.
-
Liquid Waste: All solutions containing this compound, including unused solutions and reaction mixtures, must be collected in a designated, labeled container for halogenated organic waste.[13][14] Do not mix with non-halogenated waste streams.[13][14]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[14]
-
Store Waste Appropriately: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are sealed when not in use.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with federal, state, and local regulations.[15][16]
Emergency Procedures: Planning for the Unexpected
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Additional PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE, including a respirator if the compound is a powder.
-
Contain the Spill: For liquid spills, use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill.[17] For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.
-
Clean the Spill:
-
Solid Spill: Carefully wipe up the dampened powder with additional paper towels.
-
Liquid Spill: Once the liquid is absorbed, use a scoop or other tool to collect the absorbent material.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[18]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound, contributing to the next wave of scientific discovery.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Duke University. (n.d.). Working Safely with Toxic Powders. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Guide Gloves. (n.d.). Chemical-Resistant Gloves. Retrieved from [Link]
-
LabRepCo. (2023, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]
-
University of California, San Diego. (2024, February 21). Chemical Fume Hood Use Guidelines. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Princeton University. (n.d.). Fume Hood Proper Work Practices. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-fluoro-N'-hydroxy-benzamidine. PubChem Compound Database. Retrieved from [Link]
-
Workwear Guru. (2024, February 16). Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. Retrieved from [Link]
-
Gouv.qc.ca. (n.d.). Fact sheet: Dehalogenation—ex situ. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. Retrieved from [Link]
-
Medical College of Wisconsin. (n.d.). Personal Protective Equipment (PPE) and Safety Guidelines for MCW Research Laboratories during COVID-19. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). Retrieved from [Link]
-
ResearchGate. (2023, August 6). Reactions of N-hydroxy-N-o-Tolyl-N′-(2-Methyl) phenyl benzamidine hydrochloride with various metal ions. Retrieved from [Link]
-
PubMed. (n.d.). The N-oxidation of Benzamidines in Vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-n-hydroxy-benzamidine. PubChem Compound Database. Retrieved from [Link]
-
PubMed Central. (n.d.). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. Retrieved from [Link]
Sources
- 1. About National Personal Protective Technology Laboratory | NIOSH | CDC [cdc.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. nmsafety.com [nmsafety.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. wku.edu [wku.edu]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
